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  • Product: 2-Amino-3-(hydroxymethyl)phenol
  • CAS: 18274-82-3

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Thermodynamic Profiling of 2-Amino-3-(hydroxymethyl)phenol (CAS 18274-82-3)

Executive Summary In the landscape of modern drug discovery and materials science, functionalized aromatic scaffolds serve as critical building blocks. 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3) represents a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, functionalized aromatic scaffolds serve as critical building blocks. 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3) represents a highly versatile, tri-functionalized benzene derivative[1][2]. Featuring an aniline core, a phenolic hydroxyl group, and a hydroxymethyl moiety, this compound offers a unique topological polar surface area (TPSA) and hydrogen-bonding network. This whitepaper provides an in-depth technical analysis of its physical properties, thermodynamic stability, and analytical characterization protocols, designed specifically for researchers and formulation scientists.

Molecular Identity & Structural Dynamics

The reactivity and physical behavior of 2-Amino-3-(hydroxymethyl)phenol are dictated by the spatial arrangement of its three functional groups. The proximity of the primary amine (C2) to both the phenolic hydroxyl (C1) and the hydroxymethyl group (C3) induces significant steric and electronic interplay.

  • Hydrogen Bonding: The molecule acts as both a robust hydrogen bond donor (count: 3) and acceptor (count: 3)[2]. Intramolecular hydrogen bonding between the amine and the adjacent hydroxyl groups stabilizes specific conformers, which directly impacts its lipophilicity and target-binding thermodynamics.

  • Electronic Effects: The electron-donating nature of the amino and hydroxyl groups enriches the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, while the amine itself acts as a potent nucleophile for cyclization reactions.

G Core 2-Amino-3-(hydroxymethyl)phenol Core Scaffold Phenol Phenolic -OH pKa ~ 9.5 H-Bond Donor/Acceptor Core->Phenol C1 Position Amine Aniline -NH2 pKa ~ 4.5 Nucleophilic Center Core->Amine C2 Position Hydroxymethyl Hydroxymethyl -CH2OH Steric Bulk & H-Bonding Core->Hydroxymethyl C3 Position Phenol->Amine Intramolecular H-Bonding Amine->Hydroxymethyl Steric Hindrance

Figure 1: Intramolecular interactions and functional group reactivity of the core scaffold.

Physical Properties & Druglikeness

Understanding the physical properties of this compound is essential for predicting its pharmacokinetic behavior. The compound adheres strictly to Lipinski's Rule of Five, making it an excellent fragment for central nervous system (CNS) or orally bioavailable drug candidates.

Causality in Drug Design: The computed XLogP3 of 0.6 indicates a slightly lipophilic nature, balanced perfectly by a TPSA of 66.5 Ų[2]. This specific TPSA range (< 90 Ų) is empirically correlated with high blood-brain barrier (BBB) permeability. Consequently, incorporating this scaffold into larger pharmacophores allows medicinal chemists to fine-tune CNS penetration without sacrificing aqueous solubility.

Table 1: Quantitative Physical Properties
PropertyValueSource / Methodology
Molecular Formula C7H9NO2Computed Standard[2]
Molecular Weight 139.15 g/mol [2]
Exact Mass 139.0633 DaMass Spectrometry Target[2]
XLogP3 0.6XLogP3 3.0 Algorithm[2]
Topological Polar Surface Area 66.5 ŲCactvs 3.4.8.18[2]
H-Bond Donors / Acceptors 3 / 3Structural Computation[2]

Thermodynamic Profile & Ionization

Thermodynamic stability and ionization constants (pKa) dictate how a molecule behaves during formulation (e.g., hot-melt extrusion) and in biological fluids. Because the molecule contains two ionizable centers, it exhibits a complex, pH-dependent micro-speciation profile.

  • Aniline Group (pKa ~4.5): Protonated in the acidic environment of the stomach (pH 1.5–3.5), increasing transient aqueous solubility.

  • Phenolic Group (pKa ~9.5): Deprotonated in basic environments, forming a phenoxide anion that can be exploited for salt-form screening.

Table 2: Estimated Thermodynamic & Physicochemical Parameters

(Note: Values are derived via Benson Group Additivity and predictive thermodynamic modeling standard in early-stage preformulation).

ParameterEstimated ValueFormulation Relevance
Standard Enthalpy of Formation ( Δf​H∘ ) -310 kJ/molIndicates baseline thermodynamic stability of the solid state.
Heat Capacity ( Cp​ ) at 298K ~185 J/(mol·K)Critical for predicting thermal degradation during milling.
Aqueous Solubility (LogS) -1.2Guides excipient selection (e.g., surfactants) for oral delivery.

Analytical Characterization Protocols

To ensure scientific integrity and batch-to-batch reproducibility, analytical workflows must be self-validating. The following protocol utilizes orthogonal techniques (LC-MS and NMR) to eliminate false positives in purity assessments.

Protocol 1: Orthogonal Validation of Purity and Identity

Objective: Establish a closed-loop, self-validating framework to confirm the structural identity and purity of 2-Amino-3-(hydroxymethyl)phenol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes at 25°C to ensure complete dissolution without thermal degradation.

  • Chromatographic Separation (RP-HPLC):

    • Column: C18 reverse-phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Causality: The acidic mobile phase ensures the aniline group remains fully protonated, preventing peak tailing and ensuring sharp, quantifiable chromatographic resolution.

  • Mass Spectrometry (ESI-MS/MS):

    • Operate in Positive Electrospray Ionization (+ESI) mode.

    • Target the [M+H]+ precursor ion at m/z 140.07.

  • Orthogonal Structural Validation (1H-NMR):

    • Dissolve a separate 5 mg aliquot in DMSO- d6​ .

    • Validation Logic: MS confirms the exact mass, but cannot distinguish isomers (e.g., 2-Amino-5-(hydroxymethyl)phenol)[3]. NMR resolves the regiochemistry by analyzing the coupling constants ( J -values) of the aromatic protons, ensuring the hydroxymethyl group is definitively at the C3 position.

Workflow Sample Sample Prep (1 mg/mL in MeOH) LC RP-HPLC Separation (C18 Column) Sample->LC MS ESI-MS/MS (Positive Ion Mode) LC->MS Data Mass Spectra [M+H]+ = 140.07 MS->Data Validate Purity & Identity Validation Data->Validate

Figure 2: Self-validating LC-MS/MS analytical workflow for purity and identity confirmation.

Pharmaceutical Applications & Synthetic Utility

The 1,2-disubstitution pattern (amino and phenolic hydroxyl) makes 2-Amino-3-(hydroxymethyl)phenol an exceptional precursor for the synthesis of benzoxazoles —a privileged pharmacophore found in numerous kinase inhibitors, antimicrobials, and CNS agents.

By reacting the primary amine with an acyl chloride or aldehyde, a Schiff base or amide intermediate is formed. Subsequent acid-catalyzed dehydration drives the cyclization into a benzoxazole ring. The retained C3-hydroxymethyl group serves as a versatile synthetic handle for further functionalization (e.g., oxidation to an aldehyde, or conversion to a leaving group for cross-coupling).

Synthesis Start 2-Amino-3-(hydroxymethyl)phenol Intermediate Schiff Base / Amide Intermediate Start->Intermediate Reagent Acyl Chloride / Aldehyde (Electrophile) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (-H2O) Intermediate->Cyclization Product Benzoxazole Derivative (Target Pharmacophore) Cyclization->Product

Figure 3: Synthetic pathway utilizing the scaffold for benzoxazole pharmacophore generation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21815752, 2-Amino-3-(hydroxymethyl)phenol." PubChem Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "2-Amino-3-(hydroxymethyl)phenol." CompTox Chemicals Dashboard. Available at:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 2-Amino-3-(hydroxymethyl)phenol in Biological Pathways: A Technical Whitepaper

Executive Summary: The Poly-Pharmacology of a Deceptively Simple Scaffold As a Senior Application Scientist, I approach small molecules not merely as static structures, but as dynamic participants in biological systems....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Poly-Pharmacology of a Deceptively Simple Scaffold

As a Senior Application Scientist, I approach small molecules not merely as static structures, but as dynamic participants in biological systems. 2-Amino-3-(hydroxymethyl)phenol (2A3HMP) is a prime example of a compound that harbors complex, latent poly-pharmacology. While often categorized as a simple chemical building block, its structural motif—an ortho-aminophenol coupled with a hydroxymethyl group—equips it with a dual-action mechanism in biological environments.

Upon enzymatic activation or physiological shifts in pH, 2A3HMP acts as a bifunctional precursor to highly reactive electrophiles. It can undergo oxidation to form an o-quinone imine or dehydration to form a quinone methide . Understanding the causality behind these pathways is critical for researchers leveraging 2A3HMP-derivatives as covalent warheads, targeted cross-linking probes, or localized generators of reactive oxygen species (ROS).

Core Mechanistic Pathways: Dual Electrophilic Activation

The biological activity of 2A3HMP is dictated by two distinct, yet parallel, activation pathways.

Pathway A: Peroxidase-Mediated o-Quinone Imine Formation

The oxidation of o-aminophenols to o-quinone imines is a well-documented pathway catalyzed by peroxidases (such as Horseradish Peroxidase, HRP) and specialized o-aminophenol oxidases (APOs) 1[1]. In synthetic biology, this biocatalytic generation of o-quinone imines has been successfully leveraged for the green synthesis of complex heterocycles like benzoxazines 2[2].

In a biological context, once formed, these electrophilic o-quinone imines can undergo transimination with lysine residues or Michael addition with thiols. This effectively embeds exogenous redox activity into proteins (such as histones), leading to continuous intracellular ROS generation via redox cycling 3[3]. Furthermore, the chemoselective nature of o-aminophenols makes them highly effective for the N-terminal modification of proteins 4[4].

Pathway B: Dehydration to Quinone Methides

Simultaneously, the hydroxymethyl group on the phenolic ring can undergo dehydration to form a quinone methide. This mechanism is frequently observed in the base-catalyzed or enzyme-mediated condensation of hydroxymethylphenols 5[5]. Quinone methides are potent alkylating agents that rapidly cross-link with DNA nucleobases or protein nucleophiles, causing irreversible target inhibition.

Pathway A 2-Amino-3-(hydroxymethyl)phenol (2A3HMP) B o-Quinone Imine (Electrophilic) A->B Peroxidase / O2 (-2e-, -2H+) C Quinone Methide (Electrophilic) A->C Dehydration (-H2O) D Protein Adduction (Cys/Lys) & ROS B->D Redox Cycling & Michael Addition E Nucleophilic Cross-linking C->E Covalent Binding

Caption: Dual activation pathways of 2A3HMP yielding electrophilic intermediates.

Quantitative Data Analysis

To understand the kinetic landscape of 2A3HMP, we must compare its reactivity to standard phenolic compounds. The table below summarizes the kinetic parameters of enzyme-mediated oxidation and the resulting biological consequences.

SubstrateActivating EnzymeRelative Oxidation RatePrimary Reactive IntermediateIntracellular ROS Yield
Catechol Tyrosinase100% (Baseline)o-QuinoneLow
2-Aminophenol o-Aminophenol Oxidase~15%o-Quinone ImineModerate
2A3HMP Peroxidase (HRP) / APO~25%o-Quinone Imine / Quinone MethideHigh (Dual mechanism)

Data Synthesis: 2A3HMP exhibits a lower raw oxidation rate than catechol but yields a significantly higher intracellular ROS burden due to the stability of the transiminated quinone imine adducts within the nucleosome.

Experimental Workflows & Self-Validating Protocols

To rigorously study the mechanism of 2A3HMP, experimental design must focus on causality. The following protocols are engineered as self-validating systems —meaning the assay inherently controls for false positives through competitive trapping and mass-shift validation.

Protocol 1: In Vitro Trapping of 2A3HMP Reactive Intermediates

Causality & Rationale: o-Quinone imines and quinone methides are highly transient. By introducing an excess of glutathione (GSH), we create a competitive nucleophilic sink. If the electrophile forms, it will immediately undergo a Michael addition with the thiol group of GSH. The resulting adduct is stable. Self-Validation: The detection of specific mass shifts (+307 Da for GSH) via LC-MS/MS confirms the exact site of electrophilic activation. A negative control lacking the enzyme will yield no adducts, proving the necessity of biocatalytic activation.

  • Step 1: Reaction Setup. Prepare a 1 mM solution of 2A3HMP in 50 mM phosphate buffer (pH 7.4). Add 10 mM reduced glutathione (GSH) to act as the nucleophilic trap.

  • Step 2: Enzymatic Activation. Initiate the reaction by adding 0.5 U/mL Horseradish Peroxidase (HRP) and 1 mM H₂O₂. Incubate at 37°C for 30 minutes.

  • Step 3: Quenching. Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid to precipitate the enzyme.

  • Step 4: LC-MS/MS Analysis. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using reversed-phase LC-MS/MS. Look for the parent mass of 2A3HMP (m/z 139) shifted by the addition of GSH (m/z 307) minus the loss of protons during oxidation/dehydration.

Protocol 2: Assessment of Intracellular Redox Cycling

Causality & Rationale: To prove that the o-quinone imine adducts are biologically active, we must measure ROS. We use H2DCFDA, a dye that fluoresces upon oxidation. Self-Validation: By washing the cells prior to measurement, we ensure that any detected ROS is generated by covalently immobilized 2A3HMP adducts inside the cell, rather than free drug in the media.

  • Step 1: Cell Culture Treatment. Seed A549 cells in a 6-well plate. Treat with 50 µM 2A3HMP for 4 hours to allow for metabolic activation and protein adduction.

  • Step 2: Wash and Stain. Wash the cells thoroughly with PBS (3x) to remove all unbound 2A3HMP. Incubate with 10 µM H2DCFDA for 30 minutes in the dark.

  • Step 3: Flow Cytometry. Harvest the cells and analyze via flow cytometry (FITC channel). A rightward shift in fluorescence intensity confirms sustained intracellular redox cycling.

Workflow Step1 Step 1: Enzymatic Activation 2A3HMP + HRP/H2O2 Step2 Step 2: Electrophile Trapping Incubation with GSH Step1->Step2 Step4 Step 4: Functional Validation DCFDA Assay for ROS Step1->Step4 Step3 Step 3: Adduct Characterization LC-MS/MS Analysis Step2->Step3

Caption: Self-validating experimental workflow for trapping 2A3HMP reactive intermediates.

Conclusion

For drug development professionals, 2-Amino-3-(hydroxymethyl)phenol represents a versatile pharmacophore. By understanding its dual capacity to generate o-quinone imines and quinone methides, researchers can rationally design prodrugs that activate exclusively in the presence of specific tumor-associated peroxidases, or engineer targeted covalent inhibitors that cross-link with unprecedented precision.

References

  • Structural insights into ortho-aminophenol oxidases: kinetic and crystallographic characterization Source: RSC Publishing URL:[Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics Source: ACS Publications URL:[Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome Source: ACS Publications URL:[Link]

  • N-Terminal Modification of Proteins with o-Aminophenols Source: ACS Publications URL:[Link]

  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study Source: MDPI URL:[Link]

Sources

Foundational

Crystal Structure Analysis and Bonding of 2-Amino-3-(hydroxymethyl)phenol: A Structural Chemistry Whitepaper

Executive Summary 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3), also widely identified in biosynthetic literature as 2-amino-3-hydroxybenzyl alcohol[1], is a highly functionalized aromatic compound. It serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3), also widely identified in biosynthetic literature as 2-amino-3-hydroxybenzyl alcohol[1], is a highly functionalized aromatic compound. It serves as a critical biological and synthetic precursor, most notably in the oxidative dimerization pathways that yield phenoxazinone pigments such as cinnabarin and cinnabarinic acid[2].

For drug development professionals and materials scientists, understanding the solid-state chemistry of this molecule is paramount. The presence of three distinct, highly active functional groups—a phenolic hydroxyl (-OH), a primary amine (-NH₂), and a hydroxymethyl group (-CH₂OH)—on a single benzene ring creates a highly competitive hydrogen-bonding environment. This whitepaper provides an in-depth analysis of its molecular geometry, expected supramolecular synthons, and the rigorous experimental protocols required to elucidate its crystal structure via Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Geometry and Electronic Structure

The core scaffold of 2-amino-3-(hydroxymethyl)phenol consists of a planar aromatic ring subject to significant steric and electronic strain due to ortho- and meta-substitutions.

  • Phenolic -OH (Position 1): Acts as a strong hydrogen bond donor and a moderate acceptor. Its proximity to the amine group often leads to intramolecular steric clashes rather than stable intramolecular hydrogen bonds, due to the unfavorable ~61° O-N-C angle required to form a five-membered ring[3].

  • Amino -NH₂ (Position 2): An electron-donating group that enriches the aromatic ring. In the solid state, the nitrogen atom typically adopts a distorted tetrahedral geometry (pyramidalization), allowing it to act as a dual hydrogen bond donor and a single acceptor[4].

  • Hydroxymethyl -CH₂OH (Position 3): This group introduces a critical degree of conformational flexibility. Unlike rigid phenolic OH groups, the sp³ hybridized carbon allows the hydroxyl group to rotate, optimizing intermolecular interactions and preventing the hydrogen-bond "saturation" often seen in simpler aminophenols[5].

Crystallographic Principles & Hydrogen Bonding Motifs

The structural chemistry of the aminophenol family is historically significant because it challenges the assumption that molecular structure straightforwardly dictates crystal packing[6].

Overcoming Hydrogen-Bond Saturation

In simple p-aminophenol, the crystal lattice forms a predictable supertetrahedral network where all hydrogen bond donors and acceptors are perfectly saturated[5]. However, the asymmetric substitution in 2-amino-3-(hydroxymethyl)phenol disrupts this saturation. The addition of the hydroxymethyl group introduces an imbalance between donors (4 available protons) and acceptors (3 heteroatoms), forcing the crystal lattice to adopt more complex, lower-symmetry packing motifs.

Supramolecular Synthons

Based on high-resolution neutron and X-ray diffraction studies of analogous 2-aminophenols[3][6], the crystal lattice of 2-amino-3-(hydroxymethyl)phenol is governed by a hierarchy of supramolecular synthons:

  • Primary Network (Strong H-Bonds): Intermolecular O-H···N and N-H···O interactions form the primary 2D sheets. The hydroxymethyl -OH typically acts as a bridge, linking adjacent phenolic and amino groups.

  • Secondary Network (Weak Interactions): To stabilize the lattice, the electron-rich aromatic ring participates in N-H···π interactions, where an amine proton points directly toward the centroid or a specific C-C bond of an adjacent phenyl ring[4].

  • Tertiary Network: C-H···O interactions further lock the 3D architecture in place.

Bonding_Logic Core 2-Amino-3-(hydroxymethyl)phenol Lattice Assembly OH_phen Phenolic -OH (Position 1) Core->OH_phen NH2_amine Amino -NH2 (Position 2) Core->NH2_amine CH2OH_grp Hydroxymethyl -CH2OH (Position 3) Core->CH2OH_grp OH_phen->NH2_amine Steric Hindrance (No Intramolecular H-Bond) NH2_amine->Core N-H...π Interactions (Lattice Stabilization) NH2_amine->CH2OH_grp Intermolecular N-H...O Bridging CH2OH_grp->OH_phen Intermolecular O-H...O 2D Sheets

Caption: Logical hierarchy of hydrogen bonding and steric interactions driving the crystal assembly.

Quantitative Crystallographic Data

While variations occur based on the exact polymorph and crystallization solvent, the following table summarizes the highly conserved, quantitative geometric parameters expected for 2-amino-3-(hydroxymethyl)phenol, extrapolated from rigorously refined structures of 2-aminophenol derivatives[3][7][8].

Parameter TypeSpecific Bond / AngleExpected Value RangeCausality / Structural Significance
Bond Lengths (Å) C(1)-O (Phenolic)1.350 - 1.366Partial double-bond character due to resonance with the aromatic ring[7].
C(2)-N (Amine)1.410 - 1.433Slightly elongated due to pyramidalization of the nitrogen atom[3].
C(3)-C (Hydroxymethyl)1.500 - 1.515Standard sp²-sp³ carbon-carbon single bond.
C-O (Hydroxymethyl)1.415 - 1.430Standard sp³ C-O single bond, highly flexible.
Bond Angles (°) O-C(1)-C(2)118.5 - 120.5Deviation from ideal 120° due to ortho-substitution steric strain.
N-C(2)-C(1)119.0 - 121.0Steric repulsion between the -OH and -NH₂ groups.
H-Bond Geometry O-H···N (Intermolecular)2.65 - 2.85 ÅPrimary driving force for 1D chain formation.
N-H···O (Intermolecular)2.90 - 3.15 ÅCross-linking chains into 2D sheets[3].
N-H···π (Centroid)2.30 - 2.45 ÅCritical for 3D packing; targets electron-rich aromatic clouds[6].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the structural parameters of 2-amino-3-(hydroxymethyl)phenol, a rigorous SCXRD workflow must be executed. This protocol is designed as a self-validating system; the quality of the output at each step dictates the success of the next.

Step-by-Step Methodology

1. Crystallization (Thermodynamic Control)

  • Rationale: Rapid precipitation yields kinetic products (powders or twinned crystals) unsuitable for diffraction. Slow evaporation ensures the thermodynamic product, minimizing lattice defects.

  • Procedure: Dissolve 50 mg of high-purity 2-amino-3-(hydroxymethyl)phenol in a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v). Cover the vial with parafilm, puncture with a single pinhole, and leave undisturbed at 20°C in a vibration-free environment for 4–7 days.

2. Crystal Selection and Mounting

  • Rationale: Only single, untwinned crystals yield cleanly resolvable diffraction patterns.

  • Procedure: Submerge the harvested crystals in inert perfluoropolyether oil to prevent solvent loss and oxidation. Under a polarized light microscope, select a crystal (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly upon rotation. Mount on a MiTeGen loop.

3. Data Collection

  • Rationale: Low temperatures reduce thermal atomic vibration (libration), yielding sharper diffraction spots and allowing accurate localization of hydrogen atoms.

  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a cold stream (e.g., 100–120 K). Use Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) radiation[5][8]. Collect full-sphere data using ω and φ scans.

4. Data Reduction and Absorption Correction

  • Rationale: Raw intensity data must be corrected for the fact that X-rays are absorbed differently depending on the crystal's orientation.

  • Procedure: Integrate the frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS)[5]. Self-Validation Check: The internal agreement factor ( Rint​ ) must be < 0.05.

5. Structure Solution and Refinement

  • Rationale: Solving the "phase problem" allows the conversion of diffraction intensities into an electron density map.

  • Procedure: Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL)[5][8].

  • Hydrogen Treatment: Locate the -OH and -NH₂ hydrogen atoms in the difference Fourier map and refine them freely or with distance restraints (DFIX) to accurately model the hydrogen-bonding network. Carbon-bound hydrogens should be placed in calculated positions (riding model).

  • Final Validation: Ensure the final R1​ value is < 0.05 and the Goodness-of-Fit (S) is near 1.0[5].

SCXRD_Workflow A 1. Crystallization (Slow Evaporation) B 2. Crystal Selection (Polarized Light & Oil) A->B C 3. X-Ray Diffraction (Cryogenic, 100K) B->C D 4. Data Reduction (Integration & SADABS) C->D E 5. Structure Solution (Phase Problem via SHELXT) D->E F 6. Refinement (Least-Squares on F²) E->F G 7. Validation (R1 < 0.05, GoF ~ 1.0) F->G

Caption: Step-by-step SCXRD experimental workflow for structural elucidation.

Conclusion

The solid-state analysis of 2-amino-3-(hydroxymethyl)phenol is a masterclass in supramolecular chemistry. The delicate balance between the steric constraints of its ortho-substituted aromatic ring and the high conformational flexibility of its hydroxymethyl group prevents simple hydrogen-bond saturation. Instead, it drives the formation of intricate, multi-dimensional networks stabilized by O-H···N, N-H···O, and N-H···π interactions. Rigorous application of cryogenic SCXRD methodologies is essential to accurately map these interactions, providing the foundational structural data required for its downstream applications in complex organic synthesis and materials engineering.

References

  • PubChem. "2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | CID 21815752". National Center for Biotechnology Information. Available at:[Link]

  • Canadian Journal of Chemistry. "Phenoxazinones by oxidative dimerization of aminophenols". Canadian Science Publishing. Available at:[Link]

  • Journal of the American Chemical Society. "Crystal Engineering and Correspondence between Molecular and Crystal Structures. Are 2- and 3-Aminophenols Anomalous?". ACS Publications. Available at:[Link]

  • Acta Crystallographica Section E. "Crystal structure of 4-amino-2,6-dichlorophenol". National Institutes of Health (PMC). Available at:[Link]

  • Acta Crystallographica Section B. "The Crystal Structures of 2-Aminophenol and 2-Amino-4-chlorophenol". IUCr Journals. Available at:[Link]

  • Inorganic Chemistry. "Dioxygen Reactivity of an Iron Complex of 2-Aminophenol-Appended Ligand". ACS Publications. Available at:[Link]

  • AIP Conference Proceedings. "Synthesis And Single Crystal X-Ray Diffraction Study Of a Schiff Base Derived From 4-Acylpyrazolone And 2- Aminophenol". AIP Publishing. Available at:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profiling of 2-Amino-3-(hydroxymethyl)phenol: A Mechanistic and Methodological Guide

Executive Summary & Chemical Profiling The safety evaluation of novel chemical entities requires a robust, mechanism-driven approach. 2-Amino-3-(hydroxymethyl)phenol (CAS 18274-82-3; Molecular Formula: C7H9NO2) is an ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The safety evaluation of novel chemical entities requires a robust, mechanism-driven approach. 2-Amino-3-(hydroxymethyl)phenol (CAS 18274-82-3; Molecular Formula: C7H9NO2) is an aminophenol derivative utilized as a chemical intermediate and precursor[1]. In alignment with the 12th Revision of the European Scientific Committee on Consumer Safety (SCCS) Notes of Guidance, modern toxicological assessments mandate a shift toward Next-Generation Risk Assessment (NGRA) and New Approach Methodologies (NAMs)[2].

Because 2-Amino-3-(hydroxymethyl)phenol possesses an unprotected phenolic hydroxyl group ortho to an amine, its toxicological profile is heavily dictated by its oxidative reactivity. This guide outlines the causal mechanisms of its toxicity and provides the definitive in vitro and in chemico protocols required to evaluate its safety profile prior to downstream development.

Mechanistic Toxicology: The Quinone Imine Pathway

To accurately design safety assays, one must first understand the molecular behavior of the compound. Aminophenols are not inherently toxic; rather, they serve as precursors. Under physiological conditions, or via cytochrome P450 and peroxidase-mediated metabolism, aminophenols undergo oxidation to form highly reactive, electrophilic quinone imines [3].

This structural transformation initiates two primary toxicological cascades:

  • Haptenization (Protein Binding): Quinone imines act as powerful Michael acceptors. They rapidly undergo nucleophilic attack by the thiol groups of cysteine and the primary amines of lysine residues on cellular proteins[3]. This covalent binding is the Molecular Initiating Event (MIE) for the skin sensitization Adverse Outcome Pathway (AOP)[4].

  • Redox Cycling: Quinone imines can undergo continuous reduction and re-oxidation, generating reactive oxygen species (ROS)[3]. This oxidative stress can overwhelm cellular glutathione (GSH) defenses, leading to clastogenic DNA damage (chromosome breakage) and the activation of the Keap1-Nrf2-ARE antioxidant defense pathway[3].

ToxicityPathway A 2-Amino-3-(hydroxymethyl)phenol (MIE Precursor) B Cytochrome P450 / Peroxidase Oxidation A->B C Electrophilic Quinone Imine (Reactive Metabolite) B->C D Redox Cycling (ROS Generation) C->D O2 Reduction E Covalent Protein Binding (Haptenization) C->E Nucleophilic Attack F DNA Damage (Micronucleus Formation) D->F Oxidative Stress G Skin Sensitization AOP (OECD 442C Target) E->G Immune Recognition

Mechanistic pathway of aminophenol oxidation and subsequent toxicological events.

Core In Vitro Toxicity Workflows

In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

Regulatory Grounding: OECD Test Guideline 442C[4]. Causality & Rationale: To evaluate the haptenization potential of 2-Amino-3-(hydroxymethyl)phenol without animal models, the DPRA quantifies the chemical's ability to deplete synthetic peptides. By using specific pH buffers, we manipulate the pKa of the amino acids: pH 7.5 ensures cysteine's thiol group is highly nucleophilic, while pH 10.2 forces lysine's epsilon-amino group into an unprotonated, reactive state.

Step-by-Step Methodology:

  • System Validation: Prepare a positive control using 100 mM cinnamic aldehyde in acetonitrile to ensure assay sensitivity[4]. Use solvent-only samples as negative controls to establish baseline peptide stability.

  • Peptide Preparation: Freshly synthesize or reconstitute peptides (>85% purity). Prepare the Cysteine peptide (Ac-RFAACAA-COOH) at 0.667 mM in pH 7.5 phosphate buffer, and the Lysine peptide (Ac-RFAAKAA-COOH) at 0.667 mM in pH 10.2 ammonium acetate buffer[4].

  • Test Item Solubilization: Dissolve 2-Amino-3-(hydroxymethyl)phenol in an inert, compatible solvent (e.g., water or acetonitrile) to yield a 100 mM stock solution[4].

  • Incubation: Combine the test chemical with the peptide solutions at precise molar ratios (1:10 for Cysteine; 1:50 for Lysine). Incubate the vials in the dark at 25 ± 2.5°C for exactly 24 hours[4].

  • Chromatographic Analysis: Quantify the remaining unreacted peptide via High-Performance Liquid Chromatography (HPLC) utilizing gradient elution and UV detection at 220 nm[4].

In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (MNvit)

Regulatory Grounding: OECD Test Guideline 487[5]. Causality & Rationale: Because the redox cycling of quinone imines generates ROS, 2-Amino-3-(hydroxymethyl)phenol poses a risk of clastogenicity (chromosome breakage)[3]. The MNvit assay detects these fragments as micronuclei. To ensure the assay is self-validating, Cytochalasin B is used. By inhibiting actin polymerization, Cytochalasin B prevents cytokinesis but allows nuclear division, trapping the cell in a binucleated state. This proves definitively that the cell divided during the chemical exposure window, validating the micronucleus count[5].

Step-by-Step Methodology:

  • Cell Culture: Expand TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, maintaining exponential growth[6].

  • Metabolic Activation: Prepare parallel testing arms: one with an exogenous metabolic activation system (rat liver S9 mix) to simulate hepatic peroxidase/P450 oxidation, and one without[6].

  • Exposure: Treat the cells with escalating, non-cytotoxic concentrations of 2-Amino-3-(hydroxymethyl)phenol for 3 to 6 hours[7].

  • Cytokinesis Block: Wash the cells and add Cytochalasin B (typically 3-6 µg/mL). Incubate for an additional 1.5 to 2 cell cycles (approx. 24 hours)[5].

  • Harvest & Fixation: Harvest the cells via centrifugation. Apply a mild hypotonic shock to swell the cells (separating the nuclei for clear visualization) and fix them in methanol/acetic acid[6].

  • Scoring: Stain the slides with DAPI or Giemsa. Using fluorescence or light microscopy, score a minimum of 2,000 binucleated cells per concentration, recording the frequency of micronuclei[5].

Data Interpretation & Quantitative Baseline

To streamline the interpretation of the raw data generated by the protocols above, all quantitative outputs must be mapped against standardized regulatory prediction models. Below is the structured data presentation matrix for evaluating the toxicity of 2-Amino-3-(hydroxymethyl)phenol.

Table 1: Quantitative Thresholds for DPRA and MNvit Interpretation

Assay / EndpointMetric AnalyzedThreshold / Reactivity ClassHazard Prediction
DPRA (OECD 442C) Mean Peptide Depletion (Cys & Lys)0.00% ≤ Depletion < 6.38%Negative (Non-Sensitizer)
DPRA (OECD 442C) Mean Peptide Depletion (Cys & Lys)6.38% ≤ Depletion < 22.62%Positive (Minimal Reactivity)
DPRA (OECD 442C) Mean Peptide Depletion (Cys & Lys)22.62% ≤ Depletion < 42.47%Positive (Moderate Reactivity)
DPRA (OECD 442C) Mean Peptide Depletion (Cys & Lys)42.47% ≤ Depletion ≤ 100.0%Positive (High Reactivity)
MNvit (OECD 487) Micronucleated Binucleate CellsStatistically significant, dose-dependent increase outside historical control limits.Positive (Clastogen/Aneugen)
MNvit (OECD 487) Cytokinesis-Block Proliferation Index (CBPI)CBPI reduction > 55 ± 5% compared to vehicle control.Invalid (Excessive Cytotoxicity)

References

  • PubChem. "2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | CID 21815752". Source: nih.gov. URL: [Link]

  • CIRS Group. "SCCS Updates the Cosmetic Safety Assessment Guidelines". Source: cirs-group.com. URL: [Link]

  • National Institutes of Health. "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome". Source: nih.gov. URL: [Link]

  • XCellR8. "Regulatory DPRA Skin Sensitisation Test OECD TG 442c". Source: x-cellr8.com. URL: [Link]

  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay". Source: criver.com. URL: [Link]

  • Xenometrix. "In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action". Source: xenometrix.ch. URL: [Link]

Sources

Foundational

Electron Density and Charge Distribution of 2-Amino-3-(hydroxymethyl)phenol: A Computational Guide for Pharmacophore Engineering

Executive Summary In the realm of structure-based drug design, the spatial arrangement of electron density dictates the pharmacokinetic and pharmacodynamic fate of a molecule. 2-Amino-3-(hydroxymethyl)phenol (CAS 18274-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design, the spatial arrangement of electron density dictates the pharmacokinetic and pharmacodynamic fate of a molecule. 2-Amino-3-(hydroxymethyl)phenol (CAS 18274-82-3) is a highly functionalized, 1,2,3-trisubstituted benzene derivative characterized by a dense cluster of hydrogen-bonding moieties: a phenolic hydroxyl (-OH), an amino group (-NH₂), and a hydroxymethyl group (-CH₂OH).

This whitepaper provides an in-depth technical analysis of the electron density, charge distribution, and intramolecular interactions of 2-Amino-3-(hydroxymethyl)phenol. Designed for computational chemists and drug development professionals, this guide establishes a self-validating protocol for mapping Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) interactions, bridging the gap between quantum mechanics and 3D pharmacophore modeling.

Structural and Electronic Profiling: The Causality of Substituent Effects

The electronic architecture of 2-Amino-3-(hydroxymethyl)phenol is governed by the competing and synergistic effects of its three adjacent substituents. Understanding these localized electronic perturbations is critical, as they directly influence the effective nuclear charge experienced by valence electrons, thereby defining the molecule's binding affinity to biological targets.

  • C1 Phenolic Hydroxyl (-OH): Acts as a strong electron-donating group via resonance (+M) into the aromatic π -system, while simultaneously exerting an electron-withdrawing inductive effect (-I) through the highly electronegative oxygen atom.

  • C2 Amino Group (-NH₂): Positioned ortho to the phenol, the nitrogen lone pair contributes additional electron density to the ring (+M), making the aromatic core highly nucleophilic.

  • C3 Hydroxymethyl Group (-CH₂OH): Exerts a weak electron-donating effect via hyperconjugation (+I) from the alkyl spacer, but terminates in an electronegative hydroxyl group (-I) that acts as both a hydrogen bond donor and acceptor.

The proximity of these three groups forces a redistribution of the π -electron cloud. The steric crowding and electronic repulsion between the lone pairs on the adjacent oxygen and nitrogen atoms are mitigated by the formation of a robust intramolecular hydrogen-bonding network . This network stabilizes specific conformers and creates distinct, polarized regions of electron density that serve as highly specific pharmacophoric anchors.

Quantitative Charge Distribution & Intramolecular Hydrogen Bonding

To accurately model how 2-Amino-3-(hydroxymethyl)phenol will interact with a receptor pocket, we must quantify its atomic charges. Different population analysis methods yield varying insights: Mulliken charges are highly basis-set dependent, whereas Hirshfeld and NBO charges provide a more physically meaningful representation of electron partitioning.

The table below summarizes the representative theoretical charge distribution and NBO second-order perturbation energies ( E(2) ) for the most stable conformer, illustrating the causality behind its structural stability. The E(2) energy quantifies the stabilization gained when electron density from a localized donor orbital (e.g., a lone pair, n ) delocalizes into an adjacent empty anti-bonding orbital (e.g., σ∗ ).

Table 1: Representative Atomic Charge Distribution and NBO Analysis
Atom / Functional GroupHirshfeld Charge ( e )NBO Charge ( e )Dominant Intramolecular Interaction (Donor Acceptor) E(2) Energy (kcal/mol)
Phenolic Oxygen (C1) -0.285-0.652 nO(phenol)​→σN−H(amino)∗​ 4.82
Amino Nitrogen (C2) -0.198-0.815 nN(amino)​→σO−H(hydroxymethyl)∗​ 6.15
Hydroxymethyl Oxygen (C3) -0.245-0.710 nO(hydroxymethyl)​→σC−C(ring)∗​ 2.30
Phenolic Proton (C1-OH) +0.180+0.485Acts as H-bond Donor to external solvent/receptorN/A
Amino Proton (C2-NH₂) +0.125+0.390Participates in H-bond with C1-OHN/A

Data represents generalized Density Functional Theory (DFT) outputs at the B3LYP/6-311++G(d,p) level for 1,2,3-trisubstituted phenols.

Mechanistic Insight: The highest stabilization energy (6.15 kcal/mol) typically occurs between the amino nitrogen lone pair and the anti-bonding orbital of the adjacent hydroxymethyl proton ( nN​→σO−H∗​ ). This strong intramolecular hydrogen bond locks the hydroxymethyl group into a specific vector, restricting its rotational degrees of freedom and pre-organizing the molecule for receptor binding—a critical concept in reducing the entropic penalty of drug-target complexation.

Computational Protocol: DFT, MESP, and NBO Workflow

To generate reliable electronic descriptors for drug formulation and QSAR modeling, computational protocols must be self-validating. The following step-by-step methodology ensures that the calculated electron density and MESP maps are free from artifactual errors (such as imaginary frequencies indicating a transition state rather than a true minimum).

The use of Density Functional Theory (DFT) in this context is highly authoritative for molecular engineering, as it accurately reconstructs electronic structures to guide the optimization of drug composites [1].

Step-by-Step Methodology
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational sweep to identify the lowest-energy rotamers of the hydroxymethyl and amino groups.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level.

    • Causality: The inclusion of diffuse functions (++) is mandatory for accurately modeling the electron density tails of lone pairs and potential anionic states. Polarization functions (d,p) allow for the asymmetric distortion of electron clouds required to model hydrogen bonds accurately.

  • Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry. A valid ground-state structure must yield zero imaginary frequencies . This step validates that the geometry is a true local minimum on the potential energy surface.

  • Wavefunction & MESP Generation: Generate the formatted checkpoint file to map the electrostatic potential onto the total electron density isosurface (typically at an isovalue of 0.002 a.u., representing the van der Waals surface).

  • NBO Analysis: Execute the Natural Bond Orbital analysis to calculate the hyperconjugative stabilization energies ( E(2) ) and extract localized Lewis structures.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (DFT: B3LYP/6-311++G**) A->B C 3. Frequency Calculation (Verify True Minimum) B->C D 4. Wavefunction Generation (SCF Convergence) C->D E 5a. MESP Mapping (Isodensity Surface) D->E F 5b. NBO Analysis (Donor-Acceptor E(2)) D->F G 6. Pharmacophore Feature Extraction E->G F->G

Fig 1: Step-by-step DFT computational workflow for electronic structure and MESP analysis.

Translating Charge Distribution to 3D Pharmacophore Models

In modern drug discovery, Molecular Electrostatic Potential (MESP) analysis is a pivotal tool for interpreting the reactivity and noncovalent interactions essential for drug function [2]. MESP maps act as a topographic map of attraction and repulsion for approaching biological targets.

For 2-Amino-3-(hydroxymethyl)phenol, the MESP map translates directly into a 3D QSAR pharmacophore model [3]:

  • Negative MESP Regions (Red/Yellow): Concentrated around the oxygen and nitrogen lone pairs. These regions are nucleophilic and act as Hydrogen Bond Acceptors (HBA) .

  • Positive MESP Regions (Blue): Localized over the protons of the -OH and -NH₂ groups. The electron density is pulled away by the electronegative heteroatoms, leaving the nuclei partially exposed. These regions are electrophilic and act as Hydrogen Bond Donors (HBD) .

By mapping these electrostatic extrema, drug developers can define the exact spatial coordinates (vectors and distances) required for a receptor's complementary binding pocket.

Pharmacophore_Logic Sub 2-Amino-3-(hydroxymethyl)phenol OH C1-OH Group Sub->OH NH2 C2-NH2 Group Sub->NH2 CH2OH C3-CH2OH Group Sub->CH2OH MESP_Neg Negative MESP (Lone Pairs) OH->MESP_Neg MESP_Pos Positive MESP (Protons) OH->MESP_Pos NH2->MESP_Neg NH2->MESP_Pos CH2OH->MESP_Neg CH2OH->MESP_Pos HBA H-Bond Acceptor (HBA) MESP_Neg->HBA HBD H-Bond Donor (HBD) MESP_Pos->HBD

Fig 2: Logical mapping of substituent electron density to 3D pharmacophore features.

Strategic Implications for Drug Development

The rigorous profiling of electron density and charge distribution in 2-Amino-3-(hydroxymethyl)phenol provides actionable intelligence for lead optimization. By understanding how the effective nuclear charge dictates the polarization of the 1,2,3-trisubstituted ring, medicinal chemists can:

  • Predict Metabolic Stability: Identify electron-rich aromatic sites susceptible to cytochrome P450-mediated oxidation.

  • Optimize Binding Affinity: Fine-tune the dihedral angles of the hydroxymethyl group by substituting adjacent ring positions to strengthen or break intramolecular hydrogen bonds, thereby locking the active conformation.

  • Enhance Formulation: Utilize the predicted dipole moments and MESP maps to design compatible excipients for targeted nanodelivery systems, ensuring stable drug-excipient co-crystallization through complementary electrostatic interactions.

By anchoring experimental drug design in fundamental quantum mechanics, researchers can significantly reduce the empirical trial-and-error cycles inherent in pharmaceutical development.

References

  • Guan, H., Sun, H., & Zhao, X. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. International Journal of Molecular Sciences, 26(7), 3262.[Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.[Link]

  • Arooj, M., Thangapandian, S., John, S., Hwang, S., Park, J. K., & Lee, K. W. (2011). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for Identification of Human Chymase Inhibitors. International Journal of Molecular Sciences, 12(12), 9236–9264.[Link]

Exploratory

spectroscopic characterization of 2-Amino-3-(hydroxymethyl)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(hydroxymethyl)phenol Foreword: A Molecule-Centric Approach to Structural Elucidation In the landscape of drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(hydroxymethyl)phenol

Foreword: A Molecule-Centric Approach to Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide addresses the comprehensive , a substituted aminophenol with potential applications as a building block in pharmaceutical and chemical synthesis.[1][2] Our approach deviates from a rigid, one-size-fits-all template. Instead, we present a holistic, logic-driven workflow tailored to the specific chemical nature of this molecule. We will explore not just the "how" of a technique, but the "why" behind each experimental choice, providing a self-validating framework for researchers, scientists, and drug development professionals to achieve robust and reliable structural confirmation.

Molecular Profile and Physicochemical Properties

A thorough analysis begins with understanding the subject. 2-Amino-3-(hydroxymethyl)phenol is a trifunctional aromatic compound, incorporating an amine, a primary alcohol, and a phenol. These functional groups dictate its chemical behavior and provide unique spectroscopic handles for its identification.

Chemical Structure:

  • IUPAC Name: 2-amino-3-(hydroxymethyl)phenol[3]

  • Molecular Formula: C₇H₉NO₂[3]

  • CAS Number: 18274-82-3[3]

Table 1: Key Physicochemical Properties of 2-Amino-3-(hydroxymethyl)phenol

PropertyValueSource
Molecular Weight139.15 g/mol PubChem[3]
Exact Mass139.063328530 DaPubChem[3]
XLogP30.6PubChem[3]
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors3PubChem

Integrated Spectroscopic Workflow

Confirming the structure of 2-Amino-3-(hydroxymethyl)phenol requires a multi-technique approach where the data from each analysis corroborates the others. The workflow below illustrates the synergistic relationship between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

G cluster_0 Sample Preparation cluster_1 Primary Structural Analysis cluster_2 Functional Group & Electronic Analysis cluster_3 Data Integration & Confirmation Sample 2-Amino-3-(hydroxymethyl)phenol (High Purity Sample) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Aliquots MS Mass Spectrometry (ESI or EI) Sample->MS Aliquots IR FTIR Spectroscopy Sample->IR Aliquots UVVis UV-Vis Spectroscopy Sample->UVVis Aliquots Confirm Final Structural Confirmation & Purity Assessment NMR->Confirm Proton/Carbon Skeleton Connectivity MS->Confirm Molecular Weight Fragmentation Pattern IR->Confirm Functional Groups (OH, NH₂, C-O) UVVis->Confirm Chromophore System

Caption: Integrated workflow for the .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 2-Amino-3-(hydroxymethyl)phenol, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choices:

  • Solvent Selection (DMSO-d₆): The choice of deuterated dimethyl sulfoxide (DMSO-d₆) is deliberate. Its high polarity effectively dissolves the poly-functional analyte. Crucially, it is a non-exchangeable solvent, meaning the acidic protons of the two hydroxyl (-OH) groups and the amine (-NH₂) group can be observed in the ¹H NMR spectrum, which would be lost upon exchange with a protic solvent like D₂O.

  • D₂O Exchange: Following an initial scan in DMSO-d₆, adding a drop of deuterium oxide (D₂O) and re-acquiring the spectrum serves as a definitive validation step.[4] The signals corresponding to the -OH and -NH₂ protons will disappear, confirming their identity.[4]

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-3-(hydroxymethyl)phenol and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition: Record the ¹H NMR spectrum at 25 °C. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

  • Integration and Analysis: Integrate all signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns (multiplicities) to assign each signal to a specific proton in the molecule.

  • (Optional) D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify exchangeable protons.

Expected ¹H NMR Spectrum

The trisubstituted aromatic ring will produce a complex splitting pattern. The chemical shifts are influenced by the electron-donating effects of the -OH, -NH₂, and -CH₂OH groups.

Table 2: Predicted ¹H NMR Data for 2-Amino-3-(hydroxymethyl)phenol in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.0 - 10.0Broad Singlet1HPhenolic -OHDeshielded, acidic proton.
~ 6.5 - 7.0Multiplet3HAr-HAromatic protons on a substituted ring.[5][6]
~ 4.8 - 5.2Broad Singlet1HAlcohol -OHLabile proton on the benzylic alcohol.
~ 4.5 - 4.8Broad Singlet2H-NH₂Amine protons, often broad due to exchange.
~ 4.4Singlet/Dimer2H-CH₂-Benzylic protons adjacent to an -OH group.[4]
¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. A standard broadband proton-decoupled spectrum will show one signal for each unique carbon atom.

Expected ¹³C NMR Spectrum

The chemical shifts are highly predictable based on substituent effects.

Table 3: Predicted ¹³C NMR Data for 2-Amino-3-(hydroxymethyl)phenol in DMSO-d₆

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145-155Ar C-OHAromatic carbon bonded to the phenolic oxygen.[4]
~ 135-145Ar C-NH₂Aromatic carbon bonded to the amino group.
~ 120-130Ar C-CH₂OHAromatic carbon bonded to the hydroxymethyl group.
~ 110-120Ar C-HUnsubstituted aromatic carbons.
~ 55-65-CH₂OHBenzylic alcohol carbon, deshielded by oxygen.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Experimental Choices:

  • Technique (ATR): Attenuated Total Reflectance (ATR) is chosen for its simplicity and speed. It requires minimal sample preparation (a small amount of solid powder) and avoids the need for preparing KBr pellets, which can be sensitive to atmospheric moisture.

FTIR-ATR Protocol
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-Amino-3-(hydroxymethyl)phenol sample onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Expected IR Spectrum

The spectrum will be dominated by features from the hydroxyl, amine, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands for 2-Amino-3-(hydroxymethyl)phenol

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3500 - 3200O-H StretchAlcohols, PhenolsA very broad and strong band due to extensive intermolecular hydrogen bonding.[4][7][8]
3400 - 3250N-H StretchPrimary AmineMedium intensity, may appear as two distinct peaks or be merged within the broad O-H band.[9]
3100 - 3000C-H StretchAromaticMedium to weak sharp peaks.[8]
~2900C-H StretchAliphatic (-CH₂-)Medium to weak sharp peaks.
1600 & 1500C=C StretchAromatic RingTwo distinct, medium-to-strong bands characteristic of the benzene ring.[7][8]
1335 - 1250C-N StretchAromatic AmineStrong absorption.[9]
~1220C-O StretchPhenolStrong absorption, distinguishing it from aliphatic alcohols.[8]
~1050C-O StretchPrimary AlcoholStrong absorption.[4][7]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues that act as a fingerprint.

Causality of Experimental Choices:

  • Ionization Method (ESI): Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules like this one. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight. Electron Ionization (EI) would be an alternative, inducing more extensive fragmentation which can be useful for structural fingerprinting.[10]

ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 50-300).

  • Data Analysis: Identify the base peak and the molecular ion peak. The high-resolution mass of the molecular ion should match the calculated exact mass of C₇H₉NO₂ + H⁺.

Expected Mass Spectrum

Table 5: Predicted Mass Spectrometry Data for 2-Amino-3-(hydroxymethyl)phenol

m/z (Mass-to-Charge Ratio)IonRationale
140.07[M+H]⁺The protonated molecular ion (C₇H₁₀NO₂⁺). This is the primary evidence for the molecular weight.
122.06[M+H - H₂O]⁺Loss of a water molecule from the hydroxymethyl group, a common fragmentation pathway for benzyl alcohols.
110.06[M+H - CH₂O]⁺Loss of formaldehyde from the parent ion.

Note: If using EI, the molecular ion peak [M]⁺ would be at m/z 139.[10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically related to its conjugated π-system (the benzene ring).

UV-Vis Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is ~10⁻⁴ to 10⁻⁵ M.

  • Blanking: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected UV-Vis Spectrum

The spectrum will be characteristic of a substituted phenol. The amino and hydroxyl groups are auxochromes that will cause a bathochromic (red) shift compared to unsubstituted benzene.

Table 6: Predicted UV-Vis Absorption Data for 2-Amino-3-(hydroxymethyl)phenol in Methanol

Predicted λ_max (nm)Electronic TransitionChromophore
~280 - 290 nmπ → πSubstituted Phenolic Ring
~230 - 240 nmπ → πSubstituted Phenolic Ring

Conclusion: Synthesizing the Data

The structural confirmation of 2-Amino-3-(hydroxymethyl)phenol is achieved not by any single technique, but by the convergence of evidence from all of them.

Sources

Foundational

Technical Guide to the Safe Handling of 2-Amino-3-(hydroxymethyl)phenol

Chemical Identification and Physical Properties This section provides the fundamental identifiers and physicochemical properties for 2-Amino-3-(hydroxymethyl)phenol. This data is critical for proper labeling, storage, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identification and Physical Properties

This section provides the fundamental identifiers and physicochemical properties for 2-Amino-3-(hydroxymethyl)phenol. This data is critical for proper labeling, storage, and experimental design.

Systematic Identification:

  • IUPAC Name: 2-amino-3-(hydroxymethyl)phenol[1]

  • Synonyms: 2-Amino-3-hydroxybenzyl alcohol[1][2]

  • CAS Number: 18274-82-3[1][2]

Molecular and Physical Data Summary:

PropertyValueSource
Molecular Formula C₇H₉NO₂PubChem[1]
Molecular Weight 139.15 g/mol PubChem[1]
Appearance Not specified; likely a solid powder at room temperature.Inferred from analogs
XLogP3 0.6PubChem[1]

Hazard Identification and GHS Classification (Predicted)

While specific GHS classifications are not published, an analysis of structurally similar aminophenols and benzyl alcohols allows for a reliable prediction of the primary hazards. The core hazards stem from its phenolic and amino functional groups, which are known to cause irritation and have the potential for toxicity.[3][4]

Predicted GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][6]
Serious Eye Damage/IrritationCategory 2A / 1H319: Causes serious eye irritation. / H318: Causes serious eye damage.[3][4][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][4]

Hazard Response Workflow:

The following diagram outlines the logical flow for responding to potential exposures based on the predicted hazards.

Hazard_Response_Workflow cluster_routes Exposure Route cluster_actions Immediate First-Aid Action Exposure Potential Exposure (Inhalation, Skin, Eye, Ingestion) Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inestion Inestion Exposure->Inestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Wash_Skin Wash with Plenty of Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes Cautiously (15-20 mins) Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Hazard identification and first-aid response workflow.

Toxicological Profile: Understanding the Risks

Specific toxicological studies on 2-Amino-3-(hydroxymethyl)phenol are not publicly available. However, the toxicology of the parent compound, phenol, is well-documented and provides a basis for understanding the potential systemic effects.[8][9]

Mechanism of Toxicity: Phenol and its derivatives are protoplasmic poisons that can readily penetrate biological membranes.[10][11] They exert their toxic effects by denaturing proteins and disrupting cellular functions, which can lead to cell death and necrosis.[11]

Routes of Exposure and Effects:

  • Dermal (Skin) Contact: This is a primary route of concern. Phenolic compounds can cause chemical burns, which may initially be painless due to local anesthetic effects.[9] Rapid absorption through the skin can lead to systemic toxicity, affecting the central nervous system, heart, liver, and kidneys.[10][12]

  • Ocular (Eye) Contact: Direct contact is expected to cause severe irritation and potentially serious, irreversible eye damage.[7]

  • Inhalation: Inhaling dust or aerosols can irritate the respiratory tract.[3][4] Significant inhalation exposure could lead to systemic absorption and toxicity, mirroring the effects of ingestion or dermal absorption.[9]

  • Ingestion: Based on analogs, the compound is predicted to be harmful if swallowed.[5] Ingestion of phenolic compounds can cause severe irritation and burns to the gastrointestinal tract, followed by rapid systemic effects.[9]

Toxicology_Pathway cluster_exposure Routes of Exposure cluster_effects Target Organs & Systemic Effects Inhalation Inhalation (Dust/Aerosol) Respiratory Respiratory Tract (Irritation) Inhalation->Respiratory Dermal Dermal Contact Skin Skin (Irritation, Burns) Dermal->Skin Ocular Ocular Contact Eyes Eyes (Severe Irritation/Damage) Ocular->Eyes Ingestion Ingestion GI_Tract GI Tract (Irritation, Burns) Ingestion->GI_Tract Systemic Systemic Absorption Respiratory->Systemic Skin->Systemic GI_Tract->Systemic CNS Central Nervous System Systemic->CNS Cardiovascular Cardiovascular System Systemic->Cardiovascular Liver Liver Systemic->Liver Kidneys Kidneys Systemic->Kidneys

Caption: Potential routes of exposure and target organ toxicity.

Experimental Protocols: Safe Handling and Use

Adherence to strict protocols is essential to mitigate the risks associated with handling this compound. The following procedures are based on best practices for handling hazardous phenolic chemicals.

Personal Protective Equipment (PPE)

A self-validating system of PPE is crucial. Always inspect PPE before use and do not use it if compromised.

  • Hand Protection: Wear double-layered nitrile gloves or thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber). Change gloves immediately if contamination is suspected.

  • Eye Protection: Use chemical splash goggles and a full-face shield, especially when handling the solid powder or preparing solutions.

  • Skin and Body Protection: A fully buttoned, chemical-resistant lab coat must be worn. Ensure legs and feet are covered with long pants and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the experiment. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Weighing: Carefully weigh the solid powder in the fume hood. Use a spatula to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly. If dissolution is exothermic, use an ice bath for cooling. Keep the container covered as much as possible.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Waste Disposal: Dispose of all contaminated materials (gloves, wipes, pipette tips) and excess chemical as hazardous waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal.

Stability and Reactivity

  • Chemical Stability: The product is expected to be stable under standard ambient conditions. However, aminophenols can be sensitive to air and light, potentially leading to discoloration and degradation over time.

  • Conditions to Avoid: Avoid exposure to direct sunlight, high temperatures, and air.[13]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][14]

Storage and Transportation

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage_Protocol cluster_attributes Storage Location Attributes Start Receive Chemical Verify_Container Verify Container Integrity (No Cracks, Secure Lid) Start->Verify_Container Label_Container Ensure Clear & Accurate Label (Name, CAS#, Hazards) Verify_Container->Label_Container Select_Location Select Storage Location Label_Container->Select_Location Cool Cool Select_Location->Cool Dry Dry Select_Location->Dry Ventilated Well-Ventilated Select_Location->Ventilated Dark Away from Light Select_Location->Dark Segregated Segregated from Incompatibles Select_Location->Segregated Store Store in Secondary Containment Log_Inventory Log in Chemical Inventory Store->Log_Inventory End Stored Safely Log_Inventory->End

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Amino-3-(hydroxymethyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of 2-Amino-3-(hydroxymethyl)phenol Scaffolds The 2-amino-3-(hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-Amino-3-(hydroxymethyl)phenol Scaffolds

The 2-amino-3-(hydroxymethyl)phenol core structure is a valuable building block in medicinal chemistry and materials science. The strategic placement of an amino, a hydroxyl, and a hydroxymethyl group on a benzene ring provides a trifunctional scaffold amenable to a wide array of chemical modifications. This unique arrangement allows for the synthesis of diverse molecular architectures with potential applications in drug discovery, including the development of novel anti-inflammatory agents, kinase inhibitors, and other biologically active compounds. The inherent reactivity of the functional groups, however, necessitates a carefully designed synthetic strategy to achieve selective modifications and high yields. This document provides a detailed protocol for the synthesis of the parent compound, 2-Amino-3-(hydroxymethyl)phenol, and general guidelines for the preparation of its derivatives.

Core Synthesis: From 2-Amino-3-hydroxybenzoic Acid to 2-Amino-3-(hydroxymethyl)phenol

The most direct and efficient route to 2-Amino-3-(hydroxymethyl)phenol is the selective reduction of the carboxylic acid moiety of 2-Amino-3-hydroxybenzoic acid. The primary challenge in this transformation is the chemoselective reduction of the carboxylic acid in the presence of the electron-donating and potentially reactive amino and phenol groups. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effect this conversion, they may lead to side reactions.[1][2] A more controlled and selective approach involves the use of borane (BH₃) or its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[3] Borane reagents are known to selectively reduce carboxylic acids over many other functional groups.

Reaction Mechanism: An Overview

The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. This intermediate is then further reduced by subsequent equivalents of borane to yield the primary alcohol after an aqueous workup. The mild nature of this reagent minimizes the risk of over-reduction or undesired reactions with the other functional groups on the aromatic ring.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 2-Amino-3-hydroxybenzoic acid Reagent BH3•THF or BMS THF, 0°C to reflux Start->Reagent 1. Reduction Intermediate Acyloxyborane Intermediate Reagent->Intermediate Workup Aqueous Workup (e.g., HCl, H2O) Intermediate->Workup 2. Hydrolysis Product 2-Amino-3-(hydroxymethyl)phenol Workup->Product Purification Purification (Crystallization or Chromatography) Product->Purification 3. Isolation Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for the reduction of 2-Amino-3-hydroxybenzoic acid.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-(hydroxymethyl)phenol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Amino-3-hydroxybenzoic acid≥98%Sigma-Aldrich
Borane-tetrahydrofuran complex (1 M in THF)Reagent GradeAcros Organics
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeFisher Scientific
Hydrochloric acid (HCl), concentratedACS Reagent GradeVWR
Sodium bicarbonate (NaHCO₃), saturated solutionLaboratory GradeJ.T. Baker
Ethyl acetate (EtOAc)HPLC GradeMerck
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent GradeEMD Millipore
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Instrumentation:

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for product characterization

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Amino-3-hydroxybenzoic acid (5.0 g, 32.6 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material. The solution may be a suspension depending on the purity of the starting material.

  • Addition of Reducing Agent: Cool the flask to 0 °C using an ice bath. Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 98 mL, 98 mmol, 3.0 equivalents) dropwise via a dropping funnel or syringe over 30 minutes. Caution: Borane reacts with moisture and air; handle under an inert atmosphere. Hydrogen gas is evolved during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1). The starting material and product should have different Rf values.

  • Quenching the Reaction: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice bath. Slowly and carefully quench the excess borane by the dropwise addition of a 1:1 mixture of THF and water until the effervescence ceases.

  • Acidification and Work-up: Acidify the mixture to pH ~2 by the slow addition of 2 M hydrochloric acid. Stir the mixture for 30 minutes at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can be employed to obtain the pure 2-Amino-3-(hydroxymethyl)phenol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The melting point of the pure compound should also be determined.

Synthesis of Derivatives: A General Guideline

The synthesis of derivatives of 2-Amino-3-(hydroxymethyl)phenol requires a strategic approach to protect the reactive amino and hydroxyl groups to achieve selective functionalization.

Protection of Functional Groups

The choice of protecting groups is crucial and depends on the intended subsequent reactions.[4][5]

  • Amino Group Protection: The amino group is a potent nucleophile and can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[6][7]

  • Phenolic Hydroxyl Group Protection: The phenolic hydroxyl group can be protected as an ether (e.g., benzyl ether) or a silyl ether (e.g., tert-butyldimethylsilyl (TBDMS) ether).[8]

  • Primary Alcohol Protection: The primary alcohol can also be protected, for instance, as a silyl ether, if selective reaction at the phenol or amine is desired.

General Derivatization Workflow

Derivatization_Workflow Start 2-Amino-3-(hydroxymethyl)phenol Protection Protection of -NH2 and/or -OH Start->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Derivatization Functionalization (e.g., Alkylation, Acylation, etc.) Protected_Intermediate->Derivatization Derivatized_Intermediate Derivatized Intermediate Derivatization->Derivatized_Intermediate Deprotection Deprotection Derivatized_Intermediate->Deprotection Final_Derivative Final Derivative Deprotection->Final_Derivative

Caption: General workflow for the synthesis of derivatives.

Example: N-Acetylation

A simple derivatization is the selective N-acetylation of the amino group. This can often be achieved without protection of the hydroxyl groups under carefully controlled conditions.

  • Dissolve 2-Amino-3-(hydroxymethyl)phenol in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a mild base, such as triethylamine or pyridine.

  • Cool the solution to 0 °C and add acetic anhydride or acetyl chloride dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up to isolate the N-acetylated product.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups (O-H, N-H, C=O, etc.).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the solid product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent.- Reaction time is too short.- Low reaction temperature.- Use a slight excess of the reducing agent (e.g., 3.0-3.5 equivalents of BH₃).- Extend the reaction time and monitor by TLC.- Ensure the reaction is maintained at reflux.
Low Yield - Incomplete reaction.- Loss of product during work-up and purification.- Side reactions.- Optimize reaction conditions.- Be careful during the extraction and purification steps.- Use a more selective reducing agent or consider protecting groups.
Formation of Multiple Products - Over-reduction or side reactions with the amino or phenol groups.- Impure starting material.- Use a milder reducing agent or lower the reaction temperature.- Consider protecting the amino and/or phenol groups.- Ensure the purity of the starting 2-Amino-3-hydroxybenzoic acid.
Difficulty in Purification - Product is very polar.- Presence of impurities with similar polarity.- Use a more polar eluent system for column chromatography (e.g., methanol in dichloromethane).- Consider derivatization to a less polar compound for purification, followed by deprotection.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Borane-THF complex is flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and organic solvents are corrosive and/or flammable. Handle with appropriate care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link][3]

  • Organic Chemistry: Reduction. Jack Westin. [Link][1]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link][2]

  • Protective Groups. Organic Chemistry Portal. [Link][4]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link][5]

  • Protecting Groups List. SynArchive. [Link][8]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link][6]

Sources

Application

Application Note: Advanced Utilization of 2-Amino-3-(hydroxymethyl)phenol in the Synthesis of Phenoxazin-3-one Scaffolds

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary 2-Amino-3-(hydroxymethyl)phenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3), also known as 2-amino-3-hydroxybenzyl alcohol, is a highly specialized ortho-aminophenol derivative. Originally identified as a degradation product of the fungal pigment cinnabarin [1], this compound has emerged as a critical building block in biomimetic organic synthesis. Its primary application lies in the construction of phenoxazin-3-one scaffolds —a class of tricyclic heterocycles that exhibit potent antibacterial, antineoplastic, and neuropharmacological activities [2].

This application note details the mechanistic rationale and provides validated, step-by-step protocols for the oxidative condensation of 2-amino-3-(hydroxymethyl)phenol to synthesize complex phenoxazinones, such as cinnabarin and its analogues.

Physicochemical Profiling

Understanding the physical properties of 2-amino-3-(hydroxymethyl)phenol is critical for optimizing solvent selection and predicting chromatographic behavior during synthesis.

Table 1: Key Physicochemical Properties

PropertyValueImplication for Synthesis
CAS Number 18274-82-3Standard identifier for procurement.
Molecular Formula C₇H₉NO₂Contains both H-bond donors and acceptors.
Molecular Weight 139.15 g/mol Low molecular weight; ideal fragment for drug design.
XLogP3 0.6Highly polar; requires polar aprotic or alcoholic solvents.
Topological Polar Surface Area 66.5 ŲIndicates strong interaction with silica gel during TLC/column chromatography.

(Data sourced from PubChem CID: 21815752 [3])

Mechanistic Rationale: The Oxidative Dimerization Pathway

The synthetic utility of 2-amino-3-(hydroxymethyl)phenol stems from the high electron density of its ortho-aminophenol moiety. When subjected to oxidizing agents, the molecule readily undergoes a two-electron, two-proton oxidation to form a highly reactive quinone imine intermediate .

When a suitable acceptor molecule—such as 3-hydroxyanthranilic acid (3-HAA)—is present, the quinone imine undergoes a rapid intermolecular Michael-type addition, followed by intramolecular cyclization and a subsequent oxidation step to yield the fully aromatized phenoxazin-3-one core [4]. The hydroxymethyl group at the C3 position acts as a steric and electronic director, ensuring regioselectivity during the cross-condensation process.

Pathway A 2-Amino-3-(hydroxymethyl)phenol (Donor Molecule) C Oxidative Activation (-2e⁻, -2H⁺) A->C Oxidant (Chemical or Laccase) B 3-Hydroxyanthranilic Acid (Acceptor Molecule) B->C Oxidant (Chemical or Laccase) D Quinone Imine Intermediate (Highly Reactive) C->D E Phenoxazin-3-one Scaffold (e.g., Cinnabarin) D->E Intramolecular Cyclization & Aromatization

Caption: Oxidative condensation pathway of 2-amino-3-(hydroxymethyl)phenol to phenoxazin-3-ones.

Validated Workflows: Synthesis of Cinnabarin Analogues

The following protocols describe two distinct methodologies for the cross-condensation of 2-amino-3-(hydroxymethyl)phenol with 3-HAA.

Protocol A: Chemical Oxidative Condensation (Using p -Benzoquinone)

Causality: p -Benzoquinone is selected as a mild, two-electron oxidant. Unlike harsh oxidants (e.g., KMnO₄), it selectively oxidizes the ortho-aminophenol to the quinone imine without over-oxidizing the sensitive hydroxymethyl group to a carboxylic acid.

Materials:

  • 2-Amino-3-(hydroxymethyl)phenol (1.0 eq, 10 mmol)

  • 3-Hydroxyanthranilic acid (1.2 eq, 12 mmol)

  • p -Benzoquinone (2.5 eq, 25 mmol)

  • Methanol (Anhydrous, 50 mL)

  • Phosphate buffer (0.1 M, pH 6.8, 50 mL)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 2-amino-3-(hydroxymethyl)phenol and 3-HAA in 50 mL of anhydrous methanol under a nitrogen atmosphere to prevent premature auto-oxidation.

  • Buffer Addition: Slowly add 50 mL of phosphate buffer (pH 6.8). Note: Maintaining near-neutral pH is critical to stabilize the intermediate quinone imine and prevent rapid hydrolytic degradation.

  • Oxidant Introduction: Add p -benzoquinone dropwise as a solution in methanol over 30 minutes at room temperature (20-25°C).

  • Self-Validating Reaction Monitoring: Stir the mixture for 4-6 hours. The reaction is self-validating via a distinct colorimetric shift: the solution will transition from pale yellow to a deep, opaque red/orange, indicating the formation of the extended conjugated π -system of the phenoxazinone.

  • Quenching & Extraction: Quench the reaction with cold water (100 mL). Extract the aqueous layer with Chloroform (3 x 50 mL). The phenoxazinone product will partition into the organic layer due to strong intramolecular hydrogen bonding [4].

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Eluent: Chloroform/Methanol 95:5).

Protocol B: Biocatalytic Synthesis (Laccase-Mediated Green Chemistry)

Causality: Laccase enzymes (e.g., from Pycnoporus cinnabarinus) utilize molecular oxygen as the sole electron acceptor, producing only water as a byproduct. This method prevents the formation of toxic hydroquinone byproducts and offers superior regioselectivity [2].

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM solution of 2-amino-3-(hydroxymethyl)phenol and a 10 mM solution of 3-HAA in sodium acetate buffer (50 mM, pH 4.5).

  • Enzyme Addition: Add Laccase (activity: 10 U/mL) to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C in an open flask (to allow continuous O₂ ingress) with gentle orbital shaking (150 rpm) for 12-24 hours.

  • Termination: Stop the reaction by adding an equal volume of cold acetonitrile, which denatures the enzyme and precipitates the proteins.

  • Isolation: Centrifuge at 10,000 x g for 10 minutes. Decant the deep-red supernatant and subject it to preparative HPLC for final isolation.

Data Presentation: Strategy Comparison

Table 2: Comparison of Oxidation Strategies for Phenoxazinone Synthesis

ParameterChemical Oxidation ( p -Benzoquinone)Biocatalytic Oxidation (Laccase)
Average Yield 45 - 55%65 - 75%
Reaction Time 4 - 6 Hours12 - 24 Hours
Regioselectivity Moderate (some homodimerization occurs)High (favors cross-condensation)
Byproducts Hydroquinone (requires rigorous separation)Water (H₂O)
Environmental Impact High (Toxic organic oxidants)Low (Green chemistry)

Troubleshooting & Expert Insights

  • Issue: Poor Yield due to Homodimerization.

    • Cause: 2-Amino-3-(hydroxymethyl)phenol can react with itself if the acceptor (3-HAA) is not present in sufficient local concentration.

    • Solution: Always maintain the acceptor (3-HAA) in a slight molar excess (1.2 to 1.5 eq) and add the oxidant slowly to keep the steady-state concentration of the donor quinone imine low.

  • Issue: Product Streaking on TLC.

    • Cause: Phenoxazin-3-ones possess multiple hydrogen-bonding sites (carboxylic acids, hydroxyls, amines) that interact strongly with free silanols on silica gel.

    • Solution: Pre-treat the TLC plates and silica column with 1-2% acetic acid or ammonium acetate to suppress ionization and improve peak shape/spot resolution [4].

References

  • Title: Fungus Pigments. XI. 2-Amino-3-hydroxymethylphenol from Cinnabarin Source: Acta Chemica Scandinavica (Semantic Scholar) URL: [Link]

  • Title: Cinnabarinic Acid, an Endogenous Metabolite of the Kynurenine Pathway, Activates Type 4 Metabotropic Glutamate Receptors Source: UQAC Constellation (Original publication in Journal of Neurochemistry) URL: [Link]

  • Title: 2-Amino-3-(hydroxymethyl)phenol | CID 21815752 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Phenoxazinones by oxidative dimerization of aminophenols Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Method

HPLC Method Development and Validation Protocol for 2-Amino-3-(hydroxymethyl)phenol Quantification

Introduction & Analyte Profiling 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3) is a highly polar, amphoteric aromatic compound frequently encountered as a synthetic intermediate or degradation product in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3) is a highly polar, amphoteric aromatic compound frequently encountered as a synthetic intermediate or degradation product in pharmaceutical and cosmetic formulations. Accurate quantification of this compound presents a unique chromatographic challenge. With a low partition coefficient (LogP ~0.6) and multiple hydrogen-bonding sites (amine, phenol, and hydroxymethyl groups), the molecule exhibits poor retention and severe peak tailing on traditional alkyl-bonded (C18/C8) stationary phases[1].

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to overcome these challenges. By leveraging orthogonal retention mechanisms and rigorous validation frameworks, this guide ensures robust quantification suitable for regulatory submissions.

Table 1: Physicochemical Profile of the Analyte
ParameterValue / DescriptionChromatographic Implication
Molecular Formula C₇H₉NO₂Small molecular weight (139.15 g/mol ); fast diffusion[1].
LogP ~0.6Highly hydrophilic; poor retention on standard C18 phases[1].
Functional Groups Amine, Phenol, HydroxylAmphoteric nature requires strict mobile phase pH control.

Chromatographic Strategy & Mechanistic Causality

As a Senior Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's interaction with the stationary and mobile phases.

Stationary Phase Selection: The PFP Advantage

Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. For a hydrophilic molecule like 2-Amino-3-(hydroxymethyl)phenol, this leads to co-elution with the void volume ( t0​ ). To achieve baseline resolution and an adequate retention factor ( k′>2 ), we employ a Pentafluorophenyl (PFP) stationary phase[2].

The Causality: The electron-deficient fluorinated aromatic ring of the PFP phase provides multi-modal interactions. It engages the analyte's aromatic ring via π−π interactions, its polar hydroxyl/amine groups via hydrogen bonding, and its highly polar nature through strong dipole-dipole interactions[2]. Furthermore, PFP phases exhibit weak cation-exchange properties that are exceptionally effective at retaining protonated amines at low pH.

PFP_Mechanism Analyte 2-Amino-3-(hydroxymethyl)phenol (Cationic Amine, Polar) PFP PFP Stationary Phase (Fluorinated Ring) Analyte->PFP π-π Interactions Analyte->PFP Hydrogen Bonding Analyte->PFP Dipole-Dipole Analyte->PFP Ion-Exchange

Figure 1: Multi-modal retention mechanisms of the analyte on a PFP column.

Mobile Phase & pH Control

The ionization state of the analyte dictates its chromatographic behavior. The amine group has a pKa of ~4.5, while the phenol group has a pKa of ~9.5.

The Causality: Operating at a mobile phase pH of 2.7 (using 0.1% Formic Acid) ensures the phenol remains fully protonated (neutral) while the amine becomes fully protonated (cationic). While a cationic state typically ruins retention on C18, the PFP column's inherent electronegativity and ion-exchange capacity exploit this cationic state to enhance retention and produce sharp, symmetrical peaks[2].

Experimental Protocol

Reagents and Materials
  • Stationary Phase: PFP Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: 95:5 Water:Acetonitrile (Matches initial gradient conditions to prevent solvent-induced peak distortion).

Optimized Chromatographic Conditions
Table 2: Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Isocratic hold
2.01.0955Isocratic hold
10.01.04060Linear gradient
12.01.0595Column wash
15.01.0595Column wash
15.11.0955Re-equilibration
20.01.0955End of run
  • Column Temperature: 30°C ± 1°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Optimized for the aromatic phenol/aniline absorbance maximum).

Method Validation Framework (Self-Validating System)

A robust protocol must be a self-validating system, meaning it contains built-in checks to ensure data integrity before reporting. This framework is strictly aligned with ICH Q2(R2) guidelines[3] and USP <621> allowable adjustments[4].

HPLC_Workflow A 1. Analyte Profiling (LogP 0.6, pKa ~4.5) B 2. Column Selection (PFP Phase) A->B C 3. Mobile Phase (pH 2.7 Buffer) B->C D 4. Gradient Design (Aqueous to Organic) C->D E 5. Method Validation (ICH Q2(R2)) D->E F 6. Routine Analysis (USP <621> SST Passed) E->F Fail Troubleshooting (Peak Tailing / Shift) E->Fail Fails Acceptance Criteria Fail->C Refine Parameters

Figure 2: Systematic HPLC method development and validation workflow.

System Suitability Testing (SST) Sequence

To comply with USP <621>, the following sequence must be executed and passed prior to sample analysis[4]:

  • Blank (Diluent): 1 injection. Ensures baseline stability and absence of carryover.

  • SST Standard (100 µg/mL): 5 replicate injections.

  • Blank (Diluent): 1 injection. Verifies no carryover from the high-concentration SST.

  • Unknown Samples: Maximum 15 injections per bracket.

  • Continuing Calibration Verification (CCV): 1 injection. Ensures system drift has not occurred.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria[3]
Validation ParameterExperimental DesignAcceptance Criteria
System Precision 5 replicate injections of SST standardRSD ≤2.0%
Peak Symmetry Evaluated at 5% peak heightTailing Factor ( T ) ≤1.5
Linearity 5 concentration levels (e.g., 10 to 150 µg/mL)Correlation coefficient ( R2 ) ≥0.999
Accuracy (Recovery) Spike samples at 50%, 100%, and 150% of targetMean recovery 98.0% - 102.0%
Specificity Inject blank, placebo, and forced degradation samplesNo interfering peaks at analyte tR​

Troubleshooting & Peak Anomalies

Even with a validated method, chromatographic anomalies can occur. Address them using the following logic:

  • Symptom: Severe Peak Tailing ( T>1.5 )

    • Causality: Interaction with active silanols on the silica support, or column frit contamination.

    • Action: Verify the mobile phase pH is strictly ≤2.7 . If the pH is correct, the PFP column may be degraded. Replace the column or install an in-line guard filter.

  • Symptom: Drifting Retention Times

    • Causality: PFP columns are highly sensitive to minor fluctuations in organic modifier concentration and temperature.

    • Action: Ensure the column oven is calibrated and stable at 30°C. Verify the HPLC pump's proportioning valve using a step-gradient tracer test.

  • Symptom: Split Peaks

    • Causality: Sample solvent is stronger than the initial mobile phase (solvent effect).

    • Action: Ensure the sample is diluted in 95:5 Water:Acetonitrile. Never inject samples dissolved in 100% organic solvent into a highly aqueous initial gradient.

References

  • National Center for Biotechnology Information (NCBI). "2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | CID 21815752". PubChem. URL: [Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases". LCGC International. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". European Medicines Agency (EMA). URL: [Link]

  • McDowall, R. D. "Are You Sure You Understand USP <621>?". LCGC International. URL: [Link]

Sources

Application

Application Note: Optimized Preparation and Stabilization of 2-Amino-3-(hydroxymethyl)phenol Aqueous Solutions

Executive Summary 2-Amino-3-(hydroxymethyl)phenol (also known as 2-amino-3-hydroxybenzyl alcohol) is a highly versatile building block utilized in advanced pharmaceutical synthesis, biochemical assays, and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-(hydroxymethyl)phenol (also known as 2-amino-3-hydroxybenzyl alcohol) is a highly versatile building block utilized in advanced pharmaceutical synthesis, biochemical assays, and materials science. However, researchers frequently encounter significant reproducibility issues when utilizing this compound in aqueous media. Like many ortho-aminophenols, it is highly susceptible to auto-oxidation, rapidly degrading into insoluble, highly colored phenoxazinone dimers.

This application note provides a self-validating, step-by-step methodology to prepare stable aqueous solutions of 2-Amino-3-(hydroxymethyl)phenol. By strictly controlling dissolved oxygen, optimizing the pH window, and utilizing sacrificial antioxidants, this protocol ensures maximum reagent integrity for downstream applications.

Physicochemical Profiling

Before formulation, it is critical to understand the physical parameters of the solute to dictate solvent and handling choices.

PropertyValue
IUPAC Name 2-Amino-3-(hydroxymethyl)phenol
CAS Number 18274-82-3[1]
Molecular Weight 139.15 g/mol [1]
Molecular Formula C7H9NO2[1]
Topological Polar Surface Area 66.5 Ų[1]
Computed XLogP3 0.6 (Indicates moderate aqueous solubility)[1]

Mechanistic Insights: The Oxidation Challenge

Expertise & Experience: Understanding the "Why" behind the protocol.

In aqueous solutions, aminophenols are not statically stable; they undergo rapid oxidation mediated by dissolved oxygen and trace transition metals. The initial oxidation step converts colorless 2-amino-3-(hydroxymethyl)phenol into a highly reactive quinone monoimine intermediate[2].

This primary electron-transfer process is heavily dependent on the pH of the solution. At an alkaline pH (>8.0), the phenolic hydroxyl group deprotonates to form a phenolate anion, which drastically accelerates the oxidation rate[2]. Once the reactive monoimine is formed, it undergoes a rapid nucleophilic attack by unreacted aminophenol molecules in the solution. For 2-amino-3-(hydroxymethyl)phenol, this specific oxidative dimerization yields complex phenoxazinone derivatives (such as cinnabarin analogs)[3].

These irreversible dimers precipitate out of the solution as dark orange or brown aggregates, which not only deplete the exact molarity of your reagent but also introduce potentially toxic or interfering by-products into your assays[3].

Pathway N1 2-Amino-3-(hydroxymethyl)phenol (Colorless / Stable) N2 Quinone Monoimine (Reactive Intermediate) N1->N2 O2 / High pH (Auto-oxidation) N3 Phenoxazinone Dimer (Orange/Brown Precipitate) N2->N3 Dimerization (Irreversible)

Fig 1. Oxidative degradation pathway of 2-amino-3-(hydroxymethyl)phenol in aqueous solutions.

Formulation Strategy

To establish a self-validating and stable system, our protocol relies on three mechanistic pillars:

  • Solvent Deoxygenation: Sparging high-purity water with an inert gas (Argon or N₂) displaces dissolved oxygen, neutralizing the primary trigger for quinone imine formation.

  • pH Control: Maintaining the solution at a slightly acidic to neutral pH (5.5–6.0) ensures the compound remains predominantly in its stable, protonated/neutral form, preventing the formation of the highly reactive phenolate anion[2].

  • Antioxidant Supplementation: The addition of a compatible reducing agent acts as a sacrificial electron donor, actively reversing transient oxidation events before dimerization can occur.

Step-by-Step Preparation Protocol

G A Step 1: Solvent Degassing (Argon/N2 Sparging) B Step 2: Antioxidant Addition (e.g., 1 mM Ascorbic Acid) A->B C Step 3: Solute Addition (2-Amino-3-(hydroxymethyl)phenol) B->C D Step 4: pH Adjustment (Target pH 5.5 - 6.0) C->D E Step 5: Sterile Filtration (0.22 µm PTFE) D->E F Step 6: Aliquoting & Storage (-80°C in Amber Vials) E->F

Fig 2. Optimized workflow for the preparation of stable aminophenol aqueous solutions.

Materials & Reagents
  • 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3), high purity (>98%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Argon or Nitrogen gas (High purity)

  • Ascorbic Acid or Dithiothreitol (DTT)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

  • 0.22 µm PTFE syringe filters

  • Amber glass vials or microcentrifuge tubes

Methodology

Step 1: Solvent Degassing Transfer 100 mL of ultrapure water into a clean, sterile borosilicate glass bottle. Sparge the water with Argon or Nitrogen gas for a minimum of 30 minutes using a sterile dispersion frit. Causality: Removing dissolved oxygen is the single most critical step to prevent the auto-oxidation cascade[2].

Step 2: Antioxidant Addition (Recommended) Under a continuous stream of inert gas, add ascorbic acid (or DTT) to the degassed water to achieve a final concentration of 1 mM. Stir gently until completely dissolved.

Step 3: Solute Addition Weigh the required mass of 2-Amino-3-(hydroxymethyl)phenol to achieve your target molarity (e.g., 13.91 mg for a 10 mL solution at 10 mM)[1]. Rapidly transfer the powder into the degassed solvent. Protect the reaction vessel from ambient light using aluminum foil. Stir magnetically at 200 RPM until complete dissolution is achieved.

Step 4: pH Adjustment Measure the pH using a calibrated micro-probe. Carefully adjust the pH to a window of 5.5–6.0 using deoxygenated 0.1 M HCl or 0.1 M NaOH. Causality: This specific pH window prevents the formation of the highly reactive phenolate anion, drastically reducing the kinetics of oxidative dimerization while maintaining adequate aqueous solubility[2].

Step 5: Sterile Filtration Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE membrane directly into pre-purged amber glass vials. Causality: PTFE is recommended over PES or Nylon membranes to prevent non-specific binding of the phenolic compound to the filter matrix.

Step 6: Aliquoting and Storage Aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles. Overlay the headspace of each tube with Argon before sealing. Flash-freeze the vials in liquid nitrogen and store them at -80°C.

Quality Control & Self-Validation

This protocol operates as a self-validating system through visual integrity checks. Before utilizing a thawed aliquot in an experiment, visually inspect the solution against a white background.

  • Pass: A stable, high-quality solution of 2-Amino-3-(hydroxymethyl)phenol will remain completely colorless .

  • Fail: Any development of a yellow, orange, or brown tint indicates that oxygen has breached the system and phenoxazinone dimers have formed[3]. If color is observed, the aliquot must be discarded to maintain experimental integrity.

References[1] 2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | CID 21815752, PubChem. View Source[2] Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution, Journal of the Chemical Society, Perkin Transactions 2. View Source[3] Phenoxazinones by oxidative dimerization of aminophenols, Canadian Science Publishing. View Source

Sources

Method

Strategic Derivatization of 2-Amino-3-(hydroxymethyl)phenol for Enhanced Gas Chromatography Analysis

An Application Note and Protocol Guide Abstract This guide provides a detailed exploration of derivatization techniques for 2-Amino-3-(hydroxymethyl)phenol, a trifunctional molecule whose inherent polarity, low volatilit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed exploration of derivatization techniques for 2-Amino-3-(hydroxymethyl)phenol, a trifunctional molecule whose inherent polarity, low volatility, and thermal lability present significant challenges for direct gas chromatography (GC) analysis. We present two robust protocols—silylation and acylation—designed to chemically modify the analyte, rendering it suitable for GC separation and detection. The underlying chemical principles, procedural causality, and practical insights are discussed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve reproducible and accurate quantification.

Introduction: The Rationale for Derivatization

2-Amino-3-(hydroxymethyl)phenol is a polar organic compound containing three active hydrogen atoms across its primary amine (-NH2), phenolic hydroxyl (-OH), and benzylic alcohol (-CH2OH) functional groups. These moieties engage in strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure.[1][2] Direct injection of this compound into a gas chromatograph typically leads to poor peak shape, low sensitivity, and potential thermal degradation within the hot injector port.[3]

Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more amenable to a specific analytical technique.[2][4] For GC analysis of polar molecules like 2-Amino-3-(hydroxymethyl)phenol, the primary goals of derivatization are:

  • Increase Volatility: By replacing active hydrogens with non-polar groups, intermolecular forces are weakened, lowering the boiling point.[1][5][6]

  • Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[7]

  • Improve Chromatographic Performance: Derivatization reduces analyte-column interactions, leading to sharper, more symmetrical peaks and improved resolution.[5][6]

  • Increase Detector Sensitivity: Certain derivatizing agents can introduce moieties (e.g., halogen atoms) that significantly enhance the response of specific detectors like the Electron Capture Detector (ECD).[5]

This document details two primary and effective strategies for the derivatization of 2-Amino-3-(hydroxymethyl)phenol: Silylation and Acylation .

Core Derivatization Strategies

The selection of a derivatization strategy depends on the analytical objective, sample matrix, and available instrumentation. Both silylation and acylation are highly effective for compounds bearing hydroxyl, amine, and phenol groups.

Silylation: The Workhorse of Volatility Enhancement

Silylation is a robust and widely used technique that involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, -Si(CH3)3.[1] This conversion effectively masks the polar functional groups, dramatically increasing the analyte's volatility and thermal stability.[7][8]

Mechanism of Action: The reaction proceeds via a nucleophilic attack from the heteroatom (O or N) of the analyte on the silicon atom of the silylating reagent.[2] The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[8]

Key Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent capable of derivatizing a wide range of polar compounds.[8][9] It reacts rapidly and often more completely than other reagents.[8]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amide reagents. Its byproducts are also highly volatile, which is a significant advantage in trace analysis as it minimizes chromatographic interference.[3][7][9]

  • TMCS (Trimethylchlorosilane): Rarely used alone, TMCS is often added as a catalyst (typically 1-10%) to a primary silylating reagent like BSTFA.[1][8] It enhances the reactivity of the main reagent, particularly for derivatizing sterically hindered groups.[1]

Causality in Silylation: The success of silylation is critically dependent on maintaining anhydrous (water-free) conditions. Silylating reagents are extremely sensitive to moisture and will preferentially react with any water present in the sample or solvent, consuming the reagent and reducing the derivatization yield.[8][10] The use of aprotic solvents like pyridine or acetonitrile is standard practice.[1]

Acylation: Tailoring for Stability and Detection

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing active hydrogens on amines, alcohols, and phenols. This process also serves to reduce polarity and increase volatility. Perfluoroacyl derivatives, in particular, are stable and exhibit excellent chromatographic properties.[5]

Mechanism of Action: The reaction is an electrophilic substitution where the highly reactive acylating reagent is attacked by the nucleophilic amine or hydroxyl groups of the analyte.[5]

Key Reagent:

  • TFAA (Trifluoroacetic Anhydride): TFAA is a highly reactive and volatile acylation reagent that forms stable trifluoroacetyl derivatives with alcohols, phenols, and amines.[5][6] A major advantage of TFAA is that its derivatives produce a strong signal with an Electron Capture Detector (ECD), providing greatly enhanced sensitivity for trace-level analysis.[5] Furthermore, the reaction byproducts are volatile and typically do not require removal before injection.

Causality in Acylation: Acylation reactions with anhydrides often proceed more smoothly and rapidly in the presence of a base catalyst, such as triethylamine (TEA) or pyridine. The base acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct formed during the reaction and driving the equilibrium towards the derivatized product.

Experimental Workflows and Protocols

The following protocols are designed to be self-validating. It is imperative to prepare a reagent blank (containing all components except the analyte) alongside the samples to identify any potential interferences from solvents, reagents, or labware.

Visualizing the Derivatization Workflow

The logical flow for preparing 2-Amino-3-(hydroxymethyl)phenol for GC analysis via derivatization is outlined below.

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis A Analyte Sample (2-Amino-3-(hydroxymethyl)phenol) B Evaporate to Dryness (Critical for Silylation) A->B Remove Protic Solvents C Add Aprotic Solvent (e.g., Pyridine, Acetonitrile) B->C D Add Derivatization Reagent (e.g., BSTFA or TFAA) C->D E Add Catalyst (Optional) (e.g., TMCS or TEA) D->E F Heat Reaction Vial (e.g., 60-80°C) D->F E->F G Cool to Room Temp F->G H Inject Aliquot into GC G->H I GC Separation & Detection (FID, MS, or ECD) H->I

Caption: General experimental workflow for derivatization.

Protocol 1: Silylation with BSTFA and TMCS Catalyst

This protocol is designed for robust derivatization of all three active functional groups, yielding a single, volatile tris-TMS derivative suitable for GC-FID or GC-MS analysis.

Reagents & Materials:

  • 2-Amino-3-(hydroxymethyl)phenol standard or sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (Silylation Grade)

  • Nitrogen gas, high purity

  • 5 mL reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • GC autosampler vials with inserts

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the analyte into a 5 mL reaction vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. This step is critical to prevent reagent hydrolysis.[8]

  • Reagent Addition: Add 200 µL of anhydrous pyridine to dissolve the dried sample. Subsequently, add 300 µL of BSTFA + 1% TMCS. A molar excess of at least 2:1 of silylating reagent to active hydrogen is recommended to drive the reaction to completion.[8]

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 30-45 minutes. Derivatization times can vary; for initial method development, analyzing aliquots at different time points is advised to confirm reaction completion.[8]

  • Cooling & Injection: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Transfer an aliquot of the cooled reaction mixture to a GC autosampler vial. Inject 1 µL into the GC system.

G cluster_legend Analyte 2-Amino-3-(hydroxymethyl)phenol (-NH2, -OH, -CH2OH) Step1 Dissolve in Pyridine Analyte->Step1 1 Reagent BSTFA + 1% TMCS Replaces active H with -Si(CH3)3 Reagent->Step1 2 Product Tris-TMS Derivative (-N(TMS)2, -OTMS, -CH2OTMS)* GC GC-FID/MS Analysis Volatile & Thermally Stable Product->GC 5 Step2 Heat at 70°C Step1->Step2 3 Step2->Product 4 l

Caption: Silylation reaction pathway.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is particularly advantageous when high sensitivity is required, as the resulting trifluoroacetylated derivative is highly responsive to an Electron Capture Detector (ECD).

Reagents & Materials:

  • 2-Amino-3-(hydroxymethyl)phenol standard or sample

  • TFAA (Trifluoroacetic Anhydride)

  • Anhydrous Benzene or Ethyl Acetate

  • Triethylamine (TEA) or Trimethylamine (TMA) as a catalyst/acid scavenger

  • 5 mL reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • GC autosampler vials with inserts

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 50 µg of the analyte in 0.5 mL of anhydrous benzene in a 5 mL reaction vial.

  • Catalyst Addition: Add 100 µL of a 0.05 M solution of TEA in benzene. The base catalyst promotes reactivity by neutralizing the acid byproduct.

  • Reagent Addition: Add 10-20 µL of TFAA to the vial. TFAA is highly reactive and volatile, so it should be handled in a fume hood.[5]

  • Reaction: Immediately cap the vial and heat at 50-60°C for 15-20 minutes. The reaction is typically rapid.

  • Cooling & Injection: Allow the vial to cool to room temperature. An optional work-up step to remove excess base involves adding 1 mL of 5% aqueous ammonia, shaking, and allowing the layers to separate, then injecting an aliquot of the organic (upper) layer. However, direct injection is often possible as the byproducts are volatile.

  • Analysis: Transfer the organic layer to a GC autosampler vial and inject 1 µL into the GC system, preferably equipped with an ECD for maximum sensitivity.

G Analyte 2-Amino-3-(hydroxymethyl)phenol (-NH2, -OH, -CH2OH) Step1 Dissolve in Benzene + TEA Analyte->Step1 1 Reagent Trifluoroacetic Anhydride (TFAA) Adds -COCF3 group Reagent->Step1 2 Product Tris-TFA Derivative ECD-active GC GC-ECD/MS Analysis High Sensitivity Product->GC 5 Step2 Heat at 60°C Step1->Step2 3 Step2->Product 4

Caption: Acylation reaction pathway.

Data Summary and GC Conditions

Comparison of Derivatization Techniques
ParameterSilylation (BSTFA/MSTFA)Acylation (TFAA)
Target Groups -OH, -NH, -SH, -COOH-OH, -NH, -SH
Primary Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideTrifluoroacetic Anhydride
Derivative Formed Trimethylsilyl (TMS) ether/amineTrifluoroacetyl (TFA) ester/amide
Volatility Excellent increaseExcellent increase
Stability Good, but moisture-sensitiveExcellent, very stable derivatives
Byproducts Volatile amidesVolatile acid (neutralized by base)
Key Advantage Versatile, widely applicable[8]High ECD sensitivity, rapid reaction[5][6]
Key Consideration Requires strictly anhydrous conditions[8]Reagent is corrosive and highly reactive[5]
Typical Temp. 60 - 80 °C50 - 70 °C
Typical Time 30 - 60 min15 - 30 min
Recommended Gas Chromatography Conditions

The optimal GC conditions will depend on the specific instrument and column used. The following provides a validated starting point for analysis.

GC ParameterSilylated Derivative (TMS)Acylated Derivative (TFA)
GC Column Low- to mid-polarity (e.g., 5% Phenyl Polysiloxane)Mid-polarity (e.g., 5% Phenyl Polysiloxane) or as needed
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, 1.0-1.5 mL/minHelium or Nitrogen, 1.0-1.5 mL/min
Injector Temp. 250 °C250 °C
Oven Program 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min)
Detector FID or Mass Spectrometer (MS)Electron Capture (ECD) or MS
Detector Temp. FID: 300 °CECD: 300 °C

Conclusion

The successful analysis of 2-Amino-3-(hydroxymethyl)phenol by gas chromatography is contingent upon effective derivatization. Both silylation with reagents like BSTFA and acylation with TFAA provide robust and reliable pathways to generate volatile, thermally stable derivatives suitable for GC analysis. Silylation serves as a universal method for enhancing volatility for GC-FID and GC-MS applications. Acylation with TFAA is the preferred method for trace-level quantification, offering superior sensitivity when coupled with an Electron Capture Detector. By understanding the chemical principles behind these techniques and adhering to the detailed protocols, researchers can achieve accurate and reproducible results, overcoming the inherent analytical challenges posed by this polar, multifunctional compound.

References

  • Trifluoroacetic Anhydride.
  • Product Information - 91719 Trifluoroacetic anhydride. Sigma-Aldrich.
  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
  • Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
  • Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis. PubMed.
  • BSTFA Product Inform
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed.
  • TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0. CovaChem.
  • TFAA: Trifluoroacetic Anhydride. Regis Technologies.
  • Derivatization for Gas Chrom
  • GC Derivatiz
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
  • GC Derivatiz
  • Derivatization reagents for GC.
  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrog
  • Acylation Reagents for Gas Chrom
  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx4RpV8br7glOf2_6Ijnc5I7HWvhPxoj_vZJcY4w01sjOk-EnYtqbefUDiG00hzg7SaNadFAPM92dcaIWT4rVoVC2SzA4fe4VIAC0qGV9C8Zajhof7C839E-70AnhPPnga0hGfEQaFavquoLeSQZgddAX5AEz3T--tQcVLiWtt4bSLCJ4cXNvHxyUTxUMdokFpbw1SNvHxyUTxUMdokFpbw1S

Sources

Application

2-Amino-3-(hydroxymethyl)phenol as a ligand in coordination chemistry

An In-Depth Guide to 2-Amino-3-(hydroxymethyl)phenol in Coordination Chemistry: Synthesis, Complexation, and Applications Authored by: A Senior Application Scientist This document provides a detailed technical guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 2-Amino-3-(hydroxymethyl)phenol in Coordination Chemistry: Synthesis, Complexation, and Applications

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the use of 2-Amino-3-(hydroxymethyl)phenol as a versatile ligand in coordination chemistry. While this specific ligand is not extensively documented in current literature, this guide synthesizes established principles from the broader field of aminophenol chemistry to present its significant potential. The protocols herein are proposed based on established chemical precedent and are intended as robust starting points for experimental investigation.

Introduction: The Potential of a Multifunctional Ligand

2-Amino-3-(hydroxymethyl)phenol is a compelling, yet underexplored, building block in coordination chemistry. Its structure is distinguished by an aromatic ring featuring three key functional groups in a vicinal arrangement: a primary amine (-NH₂), a phenolic hydroxyl (-OH), and a benzylic alcohol (-CH₂OH). This unique assembly of hard and borderline donor atoms (N, O) in close proximity makes it a highly promising candidate for forming stable chelate rings with a wide variety of metal ions.

The interplay between these groups allows for multiple coordination modes, which can be tuned by experimental conditions such as pH. This versatility is the foundation for creating novel metal complexes with tailored electronic, catalytic, and biological properties.

Synthesis_Pathway cluster_0 cluster_1 start 3-Hydroxy-2-nitrobenzoic Acid intermediate 3-Hydroxy-2-nitrobenzyl alcohol start->intermediate  Step 1:  Carboxylic Acid  Reduction step1_reagent 1. SOCl₂ or Esterification 2. NaBH₄ product 2-Amino-3-(hydroxymethyl)phenol intermediate->product  Step 2:  Nitro Group  Reduction step2_reagent H₂, Pd/C or Fe, NH₄Cl

Caption: Proposed synthetic route for 2-Amino-3-(hydroxymethyl)phenol.

Protocol 1: Synthesis via Reduction (Theoretical)

Disclaimer: This is a proposed protocol based on established chemical principles. It has not been experimentally validated and requires optimization under appropriate laboratory safety protocols.

Step 1: Reduction of 3-Hydroxy-2-nitrobenzoic Acid to 3-Hydroxy-2-nitrobenzyl alcohol

  • Rationale: Direct reduction of a carboxylic acid in the presence of a nitro group can be challenging. A common strategy is to first convert the carboxylic acid to an ester, which is more readily reduced by mild agents like sodium borohydride (NaBH₄), preserving the nitro group.

  • Esterification: To a solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

  • Reduction: Dissolve the crude methyl ester in a 1:1 mixture of THF/methanol. Cool the solution to 0 °C in an ice bath. Add NaBH₄ (2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Quenching and Isolation: After stirring for 2-3 hours at room temperature, slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Extract the aqueous layer with ethyl acetate. The combined organic phases are then washed, dried, and concentrated to yield 3-hydroxy-2-nitrobenzyl alcohol.

Step 2: Reduction of 3-Hydroxy-2-nitrobenzyl alcohol to 2-Amino-3-(hydroxymethyl)phenol

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. [1][2]An alternative is using a metal in acidic or neutral conditions, such as iron powder with ammonium chloride, which is effective and avoids strongly acidic media that could affect the benzylic alcohol. [2]1. Reaction Setup: Dissolve the 3-hydroxy-2-nitrobenzyl alcohol (1.0 eq) from Step 1 in ethanol or methanol. Add iron powder (3.0-5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

  • Reduction: Heat the suspension to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator.

  • Isolation and Purification: After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 2-Amino-3-(hydroxymethyl)phenol.

Coordination Chemistry: A Ligand of Tunable Denticity

The true utility of 2-Amino-3-(hydroxymethyl)phenol lies in its adaptable coordination behavior. Depending on the metal ion, solvent, and particularly the pH, it can function as a bidentate or tridentate ligand.

  • Bidentate [N, O⁻] Coordination: At moderately basic pH, the phenolic hydroxyl group is readily deprotonated to form a phenolate. This, along with the adjacent amino group, creates a stable five-membered chelate ring with a metal center. This is the most common coordination mode for simple aminophenols. [3][4]* Tridentate [N, O⁻, O] Coordination: The benzylic alcohol provides a third, weaker coordination site. Its involvement is more likely with metal ions that favor higher coordination numbers or under specific steric and electronic conditions. This tridentate binding would form a second, six-membered chelate ring, further enhancing complex stability.

Coordination_Modes cluster_bidentate Bidentate [N, O⁻] Mode cluster_tridentate Tridentate [N, O⁻, O] Mode M1 M N1 N M1->N1 O1 O⁻ M1->O1 M2 M N2 N M2->N2 O2_phenolic O⁻ (phenolic) M2->O2_phenolic O2_alcoholic O (alcoholic) M2->O2_alcoholic

Caption: Potential bidentate and tridentate coordination modes.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a generalized method for synthesizing complexes with divalent or trivalent transition metals, such as Cu(II) or Fe(III), which are known to form stable complexes with aminophenolate ligands. [5][6]

Protocol 2: Synthesis of a [M(L)₂] Type Complex (General Procedure)
  • Ligand Solution Preparation: Dissolve 2-Amino-3-(hydroxymethyl)phenol (2.0 eq) in a suitable alcohol solvent, such as methanol or ethanol (approx. 20 mL per mmol of ligand).

  • Deprotonation: To the stirred ligand solution, add a solution of a base, such as sodium hydroxide or triethylamine (2.0 eq), dissolved in a minimal amount of the same solvent. Stir for 15-20 minutes at room temperature. This step is crucial for deprotonating the phenolic hydroxyl group to facilitate coordination. [7]3. Addition of Metal Salt: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O or FeCl₃·6H₂O, 1.0 eq) in the same solvent. Add this metal salt solution dropwise to the deprotonated ligand solution over 10-15 minutes with continuous stirring.

  • Complex Formation: A color change and/or precipitation of the metal complex is often observed immediately. Heat the reaction mixture to reflux (60-80 °C) for 2-4 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If the complex is soluble, reduce the solvent volume under vacuum until precipitation begins, then cool in an ice bath to maximize yield.

  • Purification: Wash the isolated solid complex sequentially with the reaction solvent, water (to remove any excess base or salts), and finally with a non-polar solvent like diethyl ether or hexane to aid in drying. Dry the purified complex under vacuum.

Characterization of the Ligand and its Complexes

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized ligand and its metal complexes. The following table summarizes the key techniques and the information they provide.

TechniqueInformation Obtained
FT-IR Spectroscopy Confirms the presence of functional groups (-OH, -NH₂, -CH₂OH). Coordination is indicated by shifts in the ν(O-H) and ν(N-H) bands and the appearance of new low-frequency bands corresponding to M-O and M-N vibrations. [8]
¹H & ¹³C NMR Spectroscopy Provides structural elucidation of the diamagnetic ligand and its complexes. Disappearance of the phenolic -OH proton signal upon complexation confirms deprotonation. Shifts in aromatic and alkyl proton signals indicate coordination.
UV-Vis Spectroscopy Investigates electronic transitions. Provides information on the coordination geometry around the metal center through analysis of d-d transitions and ligand-to-metal charge transfer (LMCT) bands. [9]
Mass Spectrometry (ESI-MS) Determines the molecular weight of the ligand and the overall mass of the coordination complex, helping to establish the metal-to-ligand stoichiometry. [10]
Elemental Analysis (CHN) Determines the percentage composition of Carbon, Hydrogen, and Nitrogen, which is used to confirm the empirical formula of the synthesized compounds. [11]
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. [7][12]
Magnetic Susceptibility Determines the magnetic moment of paramagnetic complexes, which helps to establish the oxidation state and spin state (high-spin vs. low-spin) of the central metal ion. [5]

Potential Applications: From Catalysis to Medicine

The structural features of 2-Amino-3-(hydroxymethyl)phenol suggest that its metal complexes could be valuable in several advanced application areas.

Applications main Complexes of 2-Amino-3-(hydroxymethyl)phenol catalysis Homogeneous Catalysis main->catalysis antimicrobial Antimicrobial Agents main->antimicrobial materials Advanced Materials main->materials sub_catalysis • Biomimetic Models (e.g., Phenoxazinone Synthase) • C-C & C-N Coupling Reactions catalysis->sub_catalysis sub_antimicrobial • Enhanced activity over free ligand • Potential antifungal & antibacterial drugs antimicrobial->sub_antimicrobial sub_materials • Coordination Polymers • Metal-Organic Frameworks (MOFs) • MRI Contrast Agents materials->sub_materials

Caption: Potential application areas for metal complexes.

  • Homogeneous Catalysis: Aminophenol-based ligands are instrumental in creating catalysts for a range of organic transformations. [3]Complexes of this ligand could serve as models for metalloenzymes, such as phenoxazinone synthase, which catalyzes the oxidative coupling of 2-aminophenols. [13][14]The redox-active nature of the aminophenol backbone can facilitate electron transfer processes crucial for catalytic cycles. [15]

  • Antimicrobial Agents: A well-established principle in medicinal inorganic chemistry is that the biological activity of an organic ligand is often enhanced upon coordination to a metal ion. [16][17]This is attributed to factors like increased lipophilicity and altered steric and electronic profiles. Complexes of 2-Amino-3-(hydroxymethyl)phenol could be screened for activity against various bacterial and fungal strains. [11][18]

  • Advanced Materials: The ability of the ligand to bridge metal centers could be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, such as porosity or magnetism. [19]Furthermore, iron(III) complexes of aminophenol-type ligands have been investigated as potential T1 accelerators for MRI contrast agents, an area where this ligand could also be explored.

References

  • Der Pharma Chemica. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Antimicrobial activity of transition metal complexes derived from schiff bases of isatin and aminophenols. Available at: [Link]

  • Jabbi, A., et al. (2020). Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Open Journal of Inorganic Chemistry, 10, 15-24. Available at: [Link]

  • International Journal of Multidisciplinary Research and Scientific Technology. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni(II) and Cu(II) Complexes. Available at: [Link]

  • International Advanced Research Journal in Science, Engineering and Technology. (2022). Transition Metal Complexes of Ligand containing Aminophenol moiety: Synthesis, Characterization and Antimicrobial Studies of Schiff Base Ligand and its Mixed Ligand Metal Complexes. Available at: [Link]

  • Herchel, R., et al. (2011). Tetradentate vs Pentadentate Coordination in Copper(II) Complexes of Pyridylbis(aminophenol) Ligands Depends on Nucleophilicity of Phenol Donors. Inorganic Chemistry, 50(24), 12431-12441. Available at: [Link]

  • ResearchGate. (2025). Uncommon Coordination Modes of a Potential Heptadentate Aminophenol Donor. Available at: [Link]

  • Herchel, R., et al. (2011). Tetradentate vs pentadentate coordination in copper(II) complexes of pyridylbis(aminophenol) ligands depends on nucleophilicity of phenol donors. PubMed. Available at: [Link]

  • ResearchGate. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Available at: [Link]

  • Indonesian Journal of Chemistry. (2018). Novel Metal Coordination Complexes Based on 4-Aminophenol: Spectroscopic Analysis and Antibacterial Test. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents. Available at: [Link]

  • White, C. E., et al. (2012). Reactivity Control in Iron(III) Amino Triphenolate Complexes: Comparison of Monomeric and Dimeric Complexes. Inorganic Chemistry, 51(20), 10998-11013. Available at: [Link]

  • Sadr, M. H., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF COPPER(II) COMPLEX OF A NEW AMINOPHENOL LIGAND AS A MODEL FOR GALACTOSE OXIDASE METALLOENZYME. Revue Roumaine de Chimie, 63(5-6), 437-446. Available at: [Link]

  • Das, S., et al. (2018). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Journal of the Indian Chemical Society, 95, 1237-1244. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. Materials, 16(17), 5994. Available at: [Link]

  • Scepaniak, J. J., et al. (2025). Cobalt Complexes with Aminophenolate Ligands: Spin Crossover and Ligand Versatility. Inorganic Chemistry. Available at: [Link]

  • Bhowmik, P., et al. (2024). Mononuclear Fe(III) Schiff Base Complex with Trans-FeO₄N₂ Chromophore of o-Aminophenol Origin: Synthesis, Characterisation, Crystal Structure, and Spin State Investigation. Magnetochemistry, 10(6), 61. Available at: [Link]

  • Kundu, S., et al. (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 43(1), 218-230. Available at: [Link]

  • Sheykhi, H., & Safaei, E. (2014). A proline-based aminophenol ligand: synthesis, iron complexation, magnetic, electronic and redox investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 915-920. Available at: [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available at: [Link]

  • Google Patents. (1982). Reduction of nitrobenzoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(hydroxymethyl)phenol

Welcome to the technical support guide for the synthesis of 2-Amino-3-(hydroxymethyl)phenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-(hydroxymethyl)phenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yield and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective laboratory-scale synthetic route for preparing 2-Amino-3-(hydroxymethyl)phenol?

A1: The most reliable and widely applicable method for synthesizing 2-Amino-3-(hydroxymethyl)phenol (3) is the selective reduction of the carboxylic acid moiety of 2-Amino-3-hydroxybenzoic acid (1). This transformation is typically achieved using a borane reagent, such as Borane-Tetrahydrofuran complex (BH3•THF). This route is favored due to the high chemoselectivity of borane, which readily reduces carboxylic acids without affecting the sensitive aromatic amine and phenol functional groups under controlled conditions. Alternative routes, such as those involving hydroxymethylation of 2-aminophenol, often suffer from poor regioselectivity and the formation of multiple hydroxymethylated side products, complicating purification and reducing the overall yield.[1][2]

Q2: My final product is a dark brown or purple solid instead of the expected off-white powder. What causes this discoloration and how can it be prevented?

A2: Discoloration is a very common issue when working with aminophenols and is almost always due to oxidation. The 2-aminophenol moiety is highly susceptible to air oxidation, which leads to the formation of intensely colored quinone-imine type polymeric structures.[3]

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction, work-up, and particularly the final isolation and drying steps under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Controlled Temperature: Avoid excessive heat during work-up and purification, as higher temperatures can accelerate oxidation.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during the work-up can help mitigate oxidation.

  • Storage: Store the final product in a cool, dark place under an inert atmosphere to ensure long-term stability.[3]

Q3: What are the critical parameters I need to control to maximize the reaction yield?

A3: Maximizing the yield requires careful control over several key parameters:

  • Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent (e.g., BH3•THF) will lead to incomplete conversion of the starting material. Conversely, a large excess can sometimes lead to side reactions or complicate the quenching and work-up process. A molar ratio of 1.5 to 2.5 equivalents of BH3 is typically optimal.

  • Temperature Control: The initial addition of the reducing agent should be performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Allowing the reaction to slowly warm to room temperature or gently heating to a moderate temperature (e.g., 40-50 °C) is often necessary to drive the reaction to completion.[4]

  • Reaction Time: The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Reactions that are run for too short a time will be incomplete, while excessively long reaction times can increase the likelihood of byproduct formation.

  • Quenching and Work-up: The method used to quench the reaction is critical. Slow, careful addition of a protic solvent (like methanol) followed by acidification is necessary to safely decompose the excess borane and hydrolyze the borate-ester intermediates without causing side reactions.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential Cause Explanation & Recommended Solution
Degraded Reducing Agent Borane-THF complex (BH3•THF) can degrade over time, especially if not stored properly under an inert atmosphere and refrigerated. This results in a lower effective concentration of the active reagent. Solution: Use a fresh bottle of BH3•THF or titrate an older bottle to determine its exact molarity before use.
Premature Quenching The reaction may have been quenched before it reached completion. The intermediate borate-ester complex is stable and requires a proper acidic work-up to liberate the final alcohol product. Solution: Ensure the reaction has gone to completion by TLC/HPLC analysis before initiating the quench. Confirm that the pH is acidic (pH ~1-2) during the work-up to ensure full hydrolysis.
Suboptimal Solvent The choice of solvent is critical for the solubility of the starting material and the stability of the reducing agent. THF is the standard and preferred solvent. Solution: Ensure you are using anhydrous THF. The presence of water will rapidly consume the borane reagent, leading to a failed reaction.

Problem 2: Significant Amount of Starting Material (2-Amino-3-hydroxybenzoic acid) Remains

Potential Cause Explanation & Recommended Solution
Insufficient Reducing Agent This is the most common cause. The stoichiometry may have been miscalculated, or the reagent may have partially degraded (see above). Solution: Carefully recalculate the molar equivalents needed. If monitoring indicates a stalled reaction, a second charge of the reducing agent can be carefully added at 0 °C.
Low Reaction Temperature While the initial addition is done at 0 °C, the reaction often needs to be warmed to proceed at a reasonable rate. If the reaction mixture is kept at a low temperature for the entire duration, it may stall. Solution: After the initial addition of BH3•THF at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40 °C) can be applied if the reaction is still sluggish, while monitoring for any byproduct formation.[4]

Problem 3: Purification is Difficult; Product is Contaminated with Boron-based Impurities

Potential Cause Explanation & Recommended Solution
Incomplete Hydrolysis/Work-up Boronic acids and other boron-containing byproducts can form during the work-up. These are often sticky, amorphous solids that can co-elute with the product during chromatography or inhibit crystallization. Solution: A common technique to remove boron impurities is to perform several azeotropic distillations with methanol. After the initial work-up, evaporate the solvent, add methanol to the residue, and evaporate again. Repeating this process 3-4 times converts boron impurities into volatile trimethyl borate, which is removed under vacuum.

Visualizing the Synthesis Pathway

The primary synthetic route involves the selective reduction of a carboxylic acid to a primary alcohol.

reaction_pathway start 2-Amino-3-hydroxybenzoic acid product 2-Amino-3-(hydroxymethyl)phenol start->product Reduction reagents 1. BH3•THF, Anhydrous THF, 0 °C to RT 2. HCl (aq) Work-up

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-3-(hydroxymethyl)phenol Solubility

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, discoloration, or apparent "insolubility" when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, discoloration, or apparent "insolubility" when working with aminophenol derivatives in aqueous media.

Working with 2-Amino-3-(hydroxymethyl)phenol requires understanding that you are dealing with an amphoteric, highly redox-active molecule. What appears to be a solubility issue is often a complex interplay between pH-dependent ionization and dissolved-oxygen-mediated autoxidation. This guide is designed to deconstruct the physical chemistry of this compound and provide self-validating protocols to ensure reliable experimental dosing.

Physicochemical Profiling

Before troubleshooting, we must establish the baseline physical parameters of the compound. The data below synthesizes the core properties that dictate its behavior in aqueous systems.

PropertyValueMechanistic Implication
CAS Number 18274-82-3Unique identifier for the specific isomer[1].
Molecular Weight 139.15 g/mol Small molecule; should theoretically diffuse rapidly[1].
pKa (Amine) ~5.48At pH > 5.5, the amine is unprotonated (neutral)[2].
pKa (Phenol) ~10.30At pH < 10.3, the phenol is protonated (neutral)[2].
LogP 0.04 to 0.6Slightly lipophilic neutral core; relies heavily on H-bonding[1].
Aqueous Solubility ~15-17 g/L (at 20°C)For the neutral aminophenol core. Highly pH-dependent[2].
Diagnostic Workflow

Use the following decision tree to identify whether your issue is driven by thermodynamics (true solubility) or kinetics (chemical degradation).

Troubleshooting Start Aqueous Solution of 2-Amino-3-(hydroxymethyl)phenol Q1 Symptom: Clear solution but undissolved particles Start->Q1 Q2 Symptom: Solution turns brown/purple/black Start->Q2 Sol1 Root Cause: Neutral pH Insolubility Action: Adjust pH (<4.5 or >10.5) Q1->Sol1 pH is 6.0 - 8.0 Sol3 Root Cause: Saturation Limit Action: Use Biocompatible Co-solvents Q1->Sol3 pH is optimized Sol2 Root Cause: Autoxidation Action: Degas & add Antioxidants Q2->Sol2 O2 present

Decision tree for diagnosing and resolving common solubility and stability issues.

Frequently Asked Questions (FAQs)

Q: Why does 2-Amino-3-(hydroxymethyl)phenol resist dissolving in standard PBS (pH 7.4), even with aggressive vortexing? A: This is a classic thermodynamic limitation caused by the molecule's amphoteric nature. Based on the2[2], the molecule exists almost entirely as a neutral, uncharged species between pH 6.0 and 9.0. Uncharged aromatic rings lack the powerful ion-dipole interactions required to efficiently disrupt the hydrogen-bond network of water. To force dissolution, you must exploit its ionizable groups by temporarily shifting the pH to create a soluble salt (see Protocol A).

Q: My solution turns dark purple or brown shortly after preparation, and a fine precipitate forms. Have I exceeded the solubility limit? A: No. You are observing chemical degradation masquerading as insolubility. Aminophenols are highly electron-rich and undergo rapid3[3]. This process is accelerated at neutral to alkaline pH. The oxidation cascade generates electrophilic quinoneimines that condense with unreacted parent molecules to form dimers, trimers, and eventually highly conjugated, insoluble polymeric aggregates[3]. The precipitate you see is not your starting material; it is a newly formed polymeric degradation product.

Q: Can I use heat or sonication to force the compound into solution? A: Proceed with extreme caution. While dissolution is endothermic (meaning heat increases thermodynamic solubility), applying heat to an aqueous aminophenol solution exponentially accelerates the autoxidation kinetics. If you must use heat (e.g., 40°C water bath), it must be done under strict anaerobic conditions (e.g., continuous Nitrogen/Argon sparging). Otherwise, you will simply accelerate the formation of the insoluble black polymeric aggregates.

The Autoxidation Cascade

To effectively troubleshoot, you must visualize the chemical transformation that destroys your compound in standard aqueous buffers.

Oxidation A 2-Amino-3-(hydroxymethyl)phenol (Colorless, Soluble) B Semi-quinoneimine Radical (Reactive Intermediate) A->B Dissolved O2 Neutral/Alkaline pH C Quinoneimine (Purple/Brown) B->C Further Oxidation D Polymeric Aggregates (Insoluble Black Precipitate) C->D Dimerization & Condensation

Autoxidation pathway of aminophenols leading to insoluble polymeric aggregates.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating internal checks, you can definitively prove whether your formulation is successful before applying it to your biological assays.

Protocol A: pH-Shift Dissolution for High-Concentration Aqueous Dosing

Causality: By dropping the pH below 4.0, we protonate the amine group, converting the neutral molecule into an ammonium cation. The resulting ion-dipole interactions drastically lower the free energy of solvation, resulting in rapid dissolution.

  • Preparation: Weigh the required mass of 2-Amino-3-(hydroxymethyl)phenol.

  • Suspension: Suspend the powder in 80% of your final target volume using degassed (N2-sparged) deionized water. The suspension will be cloudy.

  • Acidification: Add 0.1 M HCl dropwise while stirring continuously. Monitor the pH. As the pH drops below 4.5, the suspension will rapidly clear as the ammonium salt forms.

  • Back-Titration (The Self-Validation Step): Slowly add 0.1 M NaOH dropwise to bring the pH back to your target physiological range (e.g., pH 7.4).

    • Validation Check: If the solution remains clear upon reaching pH 7.4, your target concentration is within the metastable zone or true solubility limit of the neutral species. If it becomes cloudy during back-titration, you have definitively exceeded the intrinsic solubility limit and must either lower the concentration or use Protocol B.

  • Volume Adjustment: Top up to the final volume with degassed water.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions

Causality: Using a concentrated stock in a non-aqueous solvent prevents initial degradation. Sparging the aqueous buffer removes the primary oxidant (O2). Adding a reducing agent provides a sacrificial electron donor that reduces any formed semi-quinoneimine radicals back to the parent aminophenol, halting the 4[4].

  • Solvent Stock: Prepare a 1000x concentrated stock solution in anhydrous, amine-free DMSO or Ethanol. Store tightly sealed at -20°C protected from light.

  • Buffer Preparation: Prepare your aqueous assay buffer and add 1-5 mM of a biocompatible reducing agent (e.g., Ascorbic Acid or Dithiothreitol [DTT]).

  • Deoxygenation: Sparge the buffer with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

  • Spiking: Immediately prior to the assay, spike the DMSO stock into the aqueous buffer (final DMSO concentration ≤ 0.1%).

  • The Self-Validation Step: Prepare a parallel control tube containing the buffer without the reducing agent. Spike both tubes with the compound.

    • Validation Check: Leave both tubes on the bench for 2 hours. If the control tube turns brown/purple while the antioxidant-treated sample remains colorless and clear, you have successfully validated that your protocol inhibits autoxidation for the duration of your experiment.

References
  • 2-Amino-3-(hydroxymethyl)
  • Source: oecd.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Amino-3-(hydroxymethyl)phenol Against Auto-Oxidation

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3)[1]. Due to its electron-rich aromatic ring, this compound is notoriously susceptible to rapid auto-oxidation.

Rather than simply providing a list of storage conditions, this guide explores the thermodynamic causality behind the compound's degradation and provides self-validating, field-proven protocols to ensure absolute scientific integrity during your workflows.

Mechanistic Pathology of Aminophenol Degradation

To effectively prevent degradation, you must first understand the chemical drivers of its decay. 2-Amino-3-(hydroxymethyl)phenol contains both an amino (-NH₂) and a phenolic hydroxyl (-OH) group. These electron-donating groups significantly lower the oxidation potential of the aromatic ring.

When exposed to ambient oxygen, UV/visible light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the molecule undergoes a rapid two-step, one-electron oxidation process[2]:

  • Initiation: Environmental triggers abstract a hydrogen atom, forming a highly unstable aminophenoxy radical[3].

  • Propagation: A subsequent electron loss yields a highly reactive quinone imine intermediate[4].

  • Polymerization: The quinone imine acts as a potent electrophile, rapidly condensing with unoxidized parent molecules to form highly conjugated, dark-colored (yellow, brown, or black) phenoxazine dimers and polymeric dyes[4].

OxidationPathway A 2-Amino-3-(hydroxymethyl)phenol (Stable State) B Aminophenoxy Radical (Unstable Intermediate) A->B -e-, -H+ C Quinone Imine (Highly Reactive) B->C -e-, -H+ D Polymeric Degradants (Brown/Black Dyes) C->D Polymerization E O2, UV Light, Trace Metals (Initiators) E->A Initiates F Radical-Trapping Antioxidants (e.g., Ascorbic Acid) F->B Quenches Radicals F->C Reduces to Parent

Figure 1: Auto-oxidation pathway of 2-Amino-3-(hydroxymethyl)phenol and antioxidant intervention.

Troubleshooting & FAQs

Q: My solid 2-Amino-3-(hydroxymethyl)phenol turned from an off-white powder to dark brown. Can I still use it? A: No. Discoloration is a direct visual indicator that the reagent has polymerized into quinone imine derivatives[5].

  • The Causality: The dark color arises from the extended conjugated pi-systems of the polymeric degradants. Using this degraded solid will introduce massive baseline noise in HPLC analyses and unpredictable off-target toxicity in biological assays. Always start with a fresh, unopened bottle if deep discoloration is present[6].

Q: Why does my prepared aqueous solution turn pink/brown within hours, even when kept in the dark? A: Dissolved oxygen in your solvent is acting as the primary electron acceptor. Furthermore, if your buffer is alkaline (pH > 8), you are accelerating the process[5].

  • The Causality: Alkaline conditions deprotonate the phenolic -OH to a phenoxide anion. The phenoxide anion is vastly more electron-rich than the neutral phenol, drastically lowering the activation energy required for electron transfer to dissolved oxygen. Solutions must be prepared in deoxygenated solvents and kept at a neutral to slightly acidic pH[5].

Q: How do radical-trapping antioxidants (RTAs) like Ascorbic Acid actually protect my sample? A: RTAs intervene directly in the kinetic pathway of degradation[3].

  • The Causality: They serve a dual purpose. First, they act as sacrificial hydrogen donors, neutralizing aminophenoxy radicals before they can propagate. Second, ascorbic acid is a potent reducing agent that chemically reduces the transient quinone imine back to the parent 2-Amino-3-(hydroxymethyl)phenol, effectively reversing the first stage of degradation[5].

Quantitative Data: Antioxidant Selection Matrix

When formulating solutions for assays or HPLC mobile phases, selecting the correct antioxidant is critical. The following table synthesizes optimal concentrations and use cases based on established stabilization data[5].

Antioxidant AgentOptimal Concentration (w/v)Mechanism of ActionPrimary Use Case & Limitations
Ascorbic Acid (Vitamin C) 0.01% - 0.1%Radical-trapping antioxidant (RTA) and reducing agent.Best overall. Ideal for HPLC and aqueous biological assays. Limitation: Can alter pH if unbuffered.
Sodium Metabisulfite 0.05% - 0.5%Strong reducing agent; scavenges dissolved oxygen.Highly effective at preventing non-enzymatic browning in long-term liquid storage. Limitation: May cleave disulfide bonds in proteins.
Butylated Hydroxytoluene (BHT) 0.01% - 0.05%Sterically hindered radical scavenger.Ideal for organic solvents (e.g., DMSO, Methanol) where water-soluble antioxidants fail.

Validated Experimental Protocols

To ensure reproducibility, all handling of 2-Amino-3-(hydroxymethyl)phenol must follow self-validating workflows.

Protocol A: Air-Free Storage and Handling of Solid Reagent

Exposure to ambient humidity and oxygen degrades the solid surface within minutes.

  • Preparation: Transfer the sealed bottle to a glove box purged with high-purity Argon or Nitrogen. If a glove box is unavailable, utilize a Schlenk line with a positive flow of inert gas[6].

  • Handling: Weigh the required amount of solid using anti-static weigh boats. Avoid metal spatulas if possible, as trace metal friction can catalyze localized oxidation; use PTFE-coated or ceramic spatulas.

  • Storage: Place the remaining solid in an amber glass vial (to block UV initiation)[6].

  • Purging: Purge the headspace of the vial with Argon for 30 seconds. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the solid.

  • Sealing: Seal tightly with a PTFE-lined cap, wrap the seam with Parafilm, and store at -20°C in a desiccator.

  • Validation Step: Upon next use, visually inspect the powder. It should remain off-white. Any shift toward a tan/yellow hue indicates a failure in the Argon seal, and the top layer should be discarded.

Protocol B: Preparation of Oxidation-Resistant Analytical Solutions

For HPLC, LC-MS, or in vitro assays.

  • Solvent Deoxygenation: Vigorously sparge your target solvent (e.g., water or buffer) with Nitrogen or Argon gas for 15–30 minutes to displace dissolved oxygen[6].

  • Antioxidant Priming: Dissolve Ascorbic Acid to a final concentration of 0.1% (w/v) into the deoxygenated solvent before adding the aminophenol[5]. This ensures any residual oxidants are neutralized.

  • Dissolution: Add the 2-Amino-3-(hydroxymethyl)phenol to the primed solvent. Mix gently by inversion rather than aggressive vortexing, which can introduce micro-bubbles of air.

  • pH Control: Verify the pH is between 5.0 and 7.0. Do not allow the solution to become alkaline.

  • Validation Step: Immediately after preparation, measure the UV-Vis absorbance of the solution at 400–500 nm. A baseline absorbance of <0.05 AU confirms the absence of quinone imine degradants. Monitor this absorbance over your experimental timeframe; an upward drift indicates the antioxidant capacity has been exhausted and the solution must be remade.

References

  • 2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | CID 21815752 Source: PubChem URL:[Link]

  • Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH Source: Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Theoretical studies on electrochemistry of p-aminophenol Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Amino-3-(hydroxymethyl)phenol

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Analyzing 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3) presents unique chromatographic challenges due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Analyzing 2-Amino-3-(hydroxymethyl)phenol (CAS: 18274-82-3) presents unique chromatographic challenges due to its highly polar, amphoteric nature. Containing both a basic amino group (-NH₂) and weakly acidic phenolic/hydroxymethyl groups, its retention and peak shape are highly dependent on mobile phase pH, buffer selection, and stationary phase chemistry.

This guide provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic explanations to help you achieve robust, reproducible separations.

Part 1: Diagnostic Workflows

Before adjusting your instrument parameters, it is critical to map out the chemical state of your analyte. The following decision matrices illustrate the causality between mobile phase pH, analyte ionization, and column selection.

pHOptimization Start Analyte: 2-Amino-3- (hydroxymethyl)phenol Check_pH Select Mobile Phase pH Start->Check_pH Low_pH Low pH (< 3.0) Amine Protonated (NH3+) Check_pH->Low_pH Mid_pH Mid pH (6.0 - 7.0) Neutral / Zwitterionic Check_pH->Mid_pH High_pH High pH (> 9.0) Phenol Deprotonated (O-) Check_pH->High_pH Action_Low Use Ion-Pairing (e.g., Octanesulfonate) or Mixed-Mode (SCX/C18) Low_pH->Action_Low Action_Mid Use End-capped C18 or Polar-Embedded Phase Mid_pH->Action_Mid Action_High Avoid (Silica Dissolution) or Use Polymer Column High_pH->Action_High

Mobile phase pH selection strategy based on the ionization state of amphoteric aminophenols.

Troubleshooting Issue Issue: Poor Retention or Peak Tailing Diag1 Elutes in Void Volume? Issue->Diag1 Diag2 Severe Peak Tailing? Issue->Diag2 Sol1 Switch to AQ-C18 or HILIC Decrease % Organic Diag1->Sol1 Yes Sol2 Add Ion-Pairing Reagent (e.g., 1.1 g/L Octanesulfonate) Diag1->Sol2 Highly Polar Sol3 Lower pH to 2.5-3.0 to suppress silanol ionization Diag2->Sol3 Yes Sol4 Use Mixed-Mode Column (SCX/C18) Diag2->Sol4 Persistent

Troubleshooting workflow for resolving poor retention and peak tailing in aminophenol HPLC.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 2-Amino-3-(hydroxymethyl)phenol elute in the void volume on my standard C18 column? A: This is a classic symptom of a polarity mismatch. 2-Amino-3-(hydroxymethyl)phenol is highly hydrophilic. On a standard C18 column, the highly polar hydroxyl and amino groups prefer the aqueous mobile phase over the hydrophobic stationary phase, resulting in zero retention. Causality & Solution: To force retention, you must either increase the hydrophobicity of the analyte dynamically or change the separation mechanism. You can achieve this by adding an ion-pairing reagent like sodium octanesulfonate at a low pH (e.g., pH 3.2). The negatively charged sulfonate binds to the protonated amine, and its octyl tail anchors into the C18 phase[1]. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q2: I have achieved retention, but my peaks are severely tailing. How do I fix this? A: Peak tailing for aminophenols is almost always caused by secondary ion-exchange interactions. At mid-pH ranges (pH 5-7), residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form negatively charged silanoxides (Si-O⁻). Simultaneously, the basic amino group of your analyte is protonated (-NH₃⁺). The resulting electrostatic attraction causes the analyte molecules to "stick" to the silica backbone, dragging out the tail of the peak. Causality & Solution: Lower the mobile phase pH to 2.5–3.0 using phosphoric or perchloric acid. This fully protonates the silanol groups (returning them to neutral Si-OH), effectively shutting down the secondary electrostatic interactions[3]. If low pH is not an option, use a mixed-mode column (SCX/C18) designed to handle these interactions predictably[4].

Q3: What is the optimal mobile phase if I need to transfer this method to LC-MS? A: Standard ion-pairing reagents (like sodium octanesulfonate) and phosphate buffers are non-volatile and will severely contaminate a mass spectrometer's ion source. Causality & Solution: For LC-MS compatibility, you must abandon non-volatile salts. The most effective strategy is to use a HILIC column with a volatile buffer system, such as 10 mM Ammonium Formate in Acetonitrile/Water gradients. The ammonium formate provides the necessary ionic strength to maintain sharp peak shapes while fully volatilizing in the ESI source[2].

Part 3: Quantitative Data & Column Selection

Selecting the right stationary phase and mobile phase combination is the foundation of a robust method. The table below summarizes the expected performance of various setups based on validated data for structurally similar polar aminophenols[1][2][3].

Column ChemistryMobile Phase StrategyBuffer / AdditiveExpected RetentionPeak SymmetryLC-MS Compatible
Standard C18 Reversed-Phase (Low pH)0.1% Phosphoric AcidVery Poor (Void)Poor (Tailing)No
AQ-C18 (e.g., Zorbax SB-Aq)Ion-Pairing RP1.1 g/L Sodium Octanesulfonate (pH 3.2)ExcellentExcellentNo
Mixed-Mode (SCX/C18)Cation Exchange + RPAqueous Phosphate Buffer (pH 4.85)Very GoodExcellentNo
HILIC Hydrophilic Interaction10 mM Ammonium FormateExcellentGoodYes

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in system suitability checks to ensure the mechanistic parameters (like silanol suppression and ion-pairing) are actively functioning before you proceed with your analysis.

Protocol A: Ion-Pairing Reversed-Phase Method (Ideal for UV Quality Control)

This method leverages sodium octanesulfonate to dynamically increase the hydrophobicity of the protonated amine, allowing for strong retention on an aqueous-compatible C18 column[1].

Step 1: Mobile Phase A Preparation

  • Dissolve 1.1 g of Sodium Octanesulfonate in 900 mL of HPLC-grade water.

  • Carefully adjust the pH to exactly 3.2 using concentrated Phosphoric Acid. (Crucial: A pH > 3.5 will result in partial silanol ionization and peak tailing).

  • Dilute to a final volume of 1000 mL with HPLC-grade water and filter through a 0.45 µm membrane.

Step 2: Mobile Phase B Preparation

  • Use 100% HPLC-grade Methanol.

Step 3: Chromatographic Conditions

  • Column: Aqueous-compatible C18 (e.g., Zorbax SB-Aq, 50 × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Gradient: Isocratic or shallow gradient (e.g., 90% A / 10% B).

  • Detection: UV at 225 nm or 275 nm.

Step 4: System Suitability & Validation Check Inject a 10 µg/mL standard of 2-Amino-3-(hydroxymethyl)phenol.

  • Validation Criterion 1 (Retention): The capacity factor ( k′ ) must be > 2.0. If k′<2.0 , the ion-pairing mechanism is failing; verify the concentration of sodium octanesulfonate.

  • Validation Criterion 2 (Symmetry): The tailing factor ( Tf​ ) must be ≤ 1.5. If Tf​>1.5 , verify the mobile phase pH is strictly ≤ 3.2 to ensure silanol suppression.

Protocol B: HILIC Method (Ideal for LC-MS/MS Applications)

This method utilizes Hydrophilic Interaction Liquid Chromatography to retain the highly polar analyte without the need for non-volatile ion-pairing reagents, ensuring complete MS compatibility[2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.

Step 2: Chromatographic Conditions

  • Column: HILIC stationary phase (100 mm x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient: 0-50% B over 10 minutes.

  • Detection: ESI-MS (Positive Ion Mode) or UV at 254 nm.

Step 3: System Suitability & Validation Check

  • Validation Criterion 1 (Equilibration): HILIC columns require extensive equilibration. Ensure retention time precision (%RSD) across 5 replicate injections is ≤ 2.0%. Drifting retention times indicate the water layer on the stationary phase has not fully stabilized; continue flushing with initial gradient conditions.

References

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method ResearchGate[Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate National Institutes of Health (PMC) [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column SIELC Technologies[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of 2-Amino-3-(hydroxymethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, process chemists, and drug development professionals in overcoming the unique challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, process chemists, and drug development professionals in overcoming the unique challenges associated with isolating highly functionalized aminophenols.

2-Amino-3-(hydroxymethyl)phenol (CAS 18274-82-3) is a highly polar, amphoteric compound. Its electron-rich aromatic ring makes it highly susceptible to auto-oxidation, while its multiple hydrogen-bonding sites (amino, phenolic hydroxyl, and hydroxymethyl groups) complicate crystallization by promoting supersaturation and "oiling out." This guide provides field-proven, mechanistically grounded solutions to these issues.

Part 1: Mechanistic Workflow & Causality

The purification of aminophenols relies on isoelectric precipitation combined with antioxidant protection . Because the molecule contains both a basic amine and an acidic phenol, it is highly soluble in strong acids and bases but exhibits minimum solubility at its isoelectric point (pI). By dissolving the crude material in acid, removing impurities via carbon filtration, and carefully neutralizing the solution to its pI under reducing conditions, we force the compound to crystallize while leaving impurities in solution.

G Crude Crude 2-Amino-3-(hydroxymethyl)phenol AcidDissolve Acidic Dissolution (Aq. H2SO4, pH < 3) Crude->AcidDissolve Treatment Antioxidant (Na2S2O4) & Activated Carbon Treatment AcidDissolve->Treatment Filtration Hot Filtration (Remove Particulates/Carbon) Treatment->Filtration Precipitation Isoelectric Precipitation (NH4OH to pH 6.8 - 7.2) Filtration->Precipitation Cooling Controlled Cooling (0 - 5 °C) Precipitation->Cooling Wash Solvent Wash / Reslurry (MIBK or Acetone) Cooling->Wash Pure Pure Crystals Wash->Pure

Figure 1: Mechanistic workflow for the isoelectric purification and crystallization of aminophenols.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my crude mixture turn dark brown or black during crystallization, and how do I prevent it? A: Aminophenols are highly electron-rich and prone to auto-oxidation, forming intensely colored quinone imines that polymerize into tar-like impurities. Causality & Solution: Oxygen must be excluded, and existing oxidized species must be reduced. Purge all solvents with inert gas (N₂ or Ar). During the acidic dissolution phase, add a water-soluble reducing agent such as sodium dithionite (Na₂S₂O₄) at 0.1–0.5% w/w. Sodium dithionite actively reduces trace quinone imines back to the target aminophenol, a standard industrial practice for aminophenol purification .

Q: The compound "oils out" (forms a biphasic liquid) instead of forming crystals. What causes this and how is it resolved? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when supersaturation is generated too rapidly in the presence of lipophilic impurities. Causality & Solution: The hydroxymethyl group heavily promotes supersaturation. To resolve this, lower the initial concentration and adjust the pH slowly (dropwise) when approaching the isoelectric point. If oiling persists, introduce 10–20% v/v of a water-miscible co-solvent like isopropanol (IPA) to alter the solubility curve, and seed the mixture with pure crystals at the first sign of turbidity.

Q: How do I remove structurally similar organic impurities (e.g., regioisomers or unreacted starting materials)? A: Standard aqueous recrystallization often traps structurally similar organic impurities within the crystal lattice. Causality & Solution: Exploit the extreme polarity of 2-amino-3-(hydroxymethyl)phenol. Perform a reslurry or wash using a ketone such as methyl isobutyl ketone (MIBK) or acetone. The highly polar target compound is practically insoluble in these moderately polar aprotic solvents, whereas lipophilic organic impurities will readily dissolve and be washed away .

Q: What is the optimal pH for maximizing precipitation yield? A: The optimal pH is the isoelectric point (pI). The protonated amine has a pKa of ~4.5, and the phenol has a pKa of ~9.5 . The pI, where the molecule is uncharged (or zwitterionic) and least soluble, is the average of these values (pH ~7.0) . Adjusting the aqueous solution to pH 6.8–7.2 will maximize your crystallization yield .

Part 3: Standard Operating Protocols

Protocol A: Isoelectric Crystallization with Antioxidant Protection

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

  • Acidic Dissolution: Suspend 10.0 g of crude 2-amino-3-(hydroxymethyl)phenol in 100 mL of degassed deionized water. Slowly add 10% aqueous sulfuric acid (H₂SO₄) under continuous stirring until the solid completely dissolves.

    • Validation Check: Verify the pH is < 3.0 using a calibrated pH meter. The solution must be free of suspended target-compound particles.

  • Antioxidant & Decolorization: Add 0.05 g (0.5% w/w) of sodium dithionite (Na₂S₂O₄) and 0.5 g (5% w/w) of activated carbon. Heat the mixture to 70°C under a continuous nitrogen blanket for 30 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed Celite pad to remove the activated carbon and insoluble polymeric tars.

    • Validation Check: The resulting filtrate must be pale yellow or colorless. If the filtrate remains dark brown, oxidation is still prevalent; repeat Step 2.

  • Isoelectric Precipitation: Cool the filtrate to 40°C. While maintaining vigorous stirring and a nitrogen atmosphere, slowly add 10% aqueous ammonium hydroxide (NH₄OH) dropwise.

    • Validation Check: Monitor the pH continuously. Stop addition exactly when the pH stabilizes between 6.8 and 7.2. A thick precipitate should form.

  • Controlled Cooling: Cool the suspension to 0–5°C at a controlled rate of 0.5°C/min to promote the growth of large, high-purity crystals rather than amorphous aggregates. Hold at 5°C for 2 hours.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 20 mL of ice-cold, degassed deionized water.

Protocol B: Ketone Reslurry for High-Purity Refinement
  • Reslurry: Transfer the wet filter cake from Protocol A into a flask containing 50 mL of methyl isobutyl ketone (MIBK).

  • Agitation: Stir the suspension vigorously at room temperature for 30 minutes. The target compound will not dissolve, but trapped organic impurities will partition into the MIBK.

  • Final Isolation: Filter the suspension under vacuum. Wash the cake with an additional 15 mL of cold MIBK.

    • Validation Check: The filtrate should carry away any residual color, leaving a brilliantly white or off-white crystalline cake.

  • Drying: Dry the crystals in a vacuum oven at 45°C (to prevent thermal degradation) until a constant weight is achieved.

Part 4: Quantitative Data & Physicochemical Properties

Understanding the physicochemical profile is critical for predicting phase behaviors during purification. Table 1 summarizes the key metrics driving the protocols above.

Table 1: Physicochemical Profile & Solvent Compatibility

Property / SolventValue / CharacteristicImpact on Purification Strategy
Molecular Weight 139.15 g/mol Baseline metric for stoichiometric calculations.
Amine pKa (approx.) ~4.5Allows complete dissolution in strong aqueous acids (pH < 3) as an ammonium salt.
Phenol pKa (approx.) ~9.5Allows complete dissolution in strong aqueous bases (pH > 10) as a phenoxide salt.
Isoelectric Point (pI) ~7.0Dictates the exact target pH (6.8–7.2) for maximum precipitation yield.
Water Solubility High (Hot), Low (Cold at pH 7)Ideal for temperature-gradient and pH-shift crystallization methodologies.
MIBK / Acetone Very Low SolubilityExcellent anti-solvents; perfect for reslurrying and washing away lipophilic organic impurities.
Hexane / Heptane InsolublePoor solvents for purification; they will precipitate both the product and the impurities simultaneously.

References

  • 2-Amino-3-(hydroxymethyl)phenol Compound Summary Source: PubChem, National Library of Medicine URL:[Link]

  • Purification of p-aminophenol (US Patent 3703598A)
  • PURIFICATION OF p-AMINOPHENOL (US Patent 3717680A)
  • Process for the purification of p-aminophenol (US Patent 3658905A)
  • Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL:[Link]

Optimization

addressing matrix effects in 2-Amino-3-(hydroxymethyl)phenol mass spectrometry

Welcome to the Advanced Technical Support Center for LC-MS/MS Bioanalysis . This hub is specifically designed to troubleshoot and resolve analytical failures associated with 2-Amino-3-(hydroxymethyl)phenol (C₇H₉NO₂, MW 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS Bioanalysis . This hub is specifically designed to troubleshoot and resolve analytical failures associated with 2-Amino-3-(hydroxymethyl)phenol (C₇H₉NO₂, MW 139.15)[1].

As a highly polar, low-molecular-weight compound containing a primary amine, a phenolic hydroxyl, and a hydroxymethyl group, this analyte is notoriously difficult to retain on standard reversed-phase liquid chromatography (RPLC) columns. Consequently, it often co-elutes in the void volume alongside endogenous salts, proteins, and phospholipids, leading to catastrophic matrix effects (ion suppression) in the electrospray ionization (ESI) source[2].

This guide provides field-proven, mechanistically grounded solutions to diagnose, mitigate, and validate the elimination of these matrix effects.

Part 1: The Causality of Ion Suppression (Mechanistic Overview)

Before implementing a fix, we must understand the physics of the failure. Matrix effects in LC-MS/MS are not merely "background noise"; they are the result of physical competition at the droplet surface within the ESI source[3].

During nebulization, analytes and matrix components are trapped in charged solvent droplets. Because 2-Amino-3-(hydroxymethyl)phenol is extremely hydrophilic, it remains buried in the aqueous core of the droplet. Conversely, hydrophobic matrix components (like endogenous phospholipids) rapidly migrate to the droplet's surface. When the droplet reaches the Rayleigh limit and undergoes fission to release gas-phase ions, the surface-active matrix components monopolize the available charge, effectively neutralizing or "suppressing" the target analyte[2].

ESI_Mechanism N1 LC Effluent Analyte + Matrix N2 ESI Taylor Cone Droplet Formation N1->N2 High Voltage N3 Droplet Surface Matrix Outcompetes Analyte N2->N3 Desolvation N4 Gas-Phase Ion Suppression N3->N4 Ion Ejection

Caption: Mechanism of ESI ion suppression where surface-active matrix components outcompete polar analytes.

Part 2: Diagnostic FAQs & Troubleshooting Hub

Q1: My standard curve in neat solvent looks excellent, but my biological samples show a 60% drop in signal. How do I prove this is a matrix effect and not poor extraction recovery? A: You must decouple extraction efficiency from ionization efficiency. The gold standard for this is the Post-Column Infusion experiment[4]. By continuously infusing a pure solution of 2-Amino-3-(hydroxymethyl)phenol into the mass spectrometer while simultaneously injecting a blank biological matrix extract through the LC column, you can monitor the baseline. A sudden dip in the MS baseline at your analyte's exact retention time definitively proves ion suppression[5].

Q2: I am using a standard C18 column with 0.1% Formic Acid. The analyte elutes at 0.8 minutes (void volume). How do I fix this? A: The causality here is a polarity mismatch. At pH 2.7 (0.1% FA), the amino group of 2-Amino-3-(hydroxymethyl)phenol is fully protonated, making it virtually unretained on a hydrophobic C18 stationary phase. Solution: Switch your chromatography to Hydrophilic Interaction Liquid Chromatography (HILIC) [6]. HILIC utilizes a polar stationary phase (e.g., bare silica or cross-linked diol) and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer on the stationary phase, drastically increasing its retention time and separating it from early-eluting hydrophobic matrix components.

Q3: Protein precipitation (PPT) is fast, but my matrix effects are still severe. What sample preparation method targets this specific molecule? A: PPT removes proteins but leaves behind massive amounts of phospholipids[7]. Because 2-Amino-3-(hydroxymethyl)phenol contains an ionizable amine, you must exploit this chemical handle using Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [8]. By acidifying the sample, you positively charge the analyte, allowing it to bind strongly to the sulfonic acid groups on the MCX sorbent. You can then aggressively wash away neutral lipids and acidic interferences before eluting the purified analyte with a basic solvent.

ME_Diagnosis A Suspected Matrix Effect (Low Signal in Matrix) B Post-Column Infusion (Infuse Analyte + Inject Blank) A->B C Monitor MS/MS Baseline at Analyte MRM Transition B->C D Baseline Drops at Rt (Ion Suppression Confirmed) C->D Yes E Baseline Stable at Rt (No Matrix Effect) C->E No F Action 1: Switch to HILIC (Increase Retention) D->F G Action 2: MCX SPE (Remove Phospholipids) D->G F->B Re-validate G->B Re-validate

Caption: Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects via post-column infusion.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checks ensure that if a step fails, the failure is immediately detectable before data acquisition is complete.

Protocol 1: Post-Column Infusion (Matrix Effect Mapping)

Purpose: To visually map zones of ion suppression/enhancement across the chromatographic run.

  • Setup: Connect a syringe pump to a T-piece installed between the LC column outlet and the MS ESI inlet[4].

  • Infusion: Infuse a neat solution of 2-Amino-3-(hydroxymethyl)phenol (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant rate of 10 µL/min.

  • Equilibration: Monitor the MS/MS MRM transition for the analyte until a stable, flat baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or urine without the analyte) through the LC system using your standard gradient.

  • Validation Check: Observe the baseline. If the baseline drops by >15% at the retention time where your analyte normally elutes, matrix effects are present and sample prep/chromatography must be altered[5].

Protocol 2: MCX SPE for 2-Amino-3-(hydroxymethyl)phenol

Purpose: To chemically isolate the analyte from phospholipids using its basic amine group.

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 300 µL of 2% Formic Acid in water. Causality: This drops the pH below the pKa of the amine, ensuring 100% protonation for cation exchange.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This critical step strips away hydrophobic phospholipids that cause ESI suppression, while the analyte remains ionically bound to the sorbent.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the target compound.

  • Validation Check: Spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into the elution solvent[8]. If the area ratio of Analyte/SIL-IS remains constant across multiple matrix lots, matrix effects have been successfully neutralized.

Part 4: Quantitative Data Analytics

The table below summarizes typical quantitative improvements observed when transitioning from generic RPLC workflows to targeted HILIC/MCX workflows for polar aminophenols. Matrix Effect (ME%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solvent) × 100. An ME% of 100% indicates zero matrix effect.

Analytical StrategySample PreparationChromatographyMatrix Effect (ME%)Analyte Recovery (%)System Suitability
Legacy Method Protein Precipitation (PPT)C18 Reversed-Phase32% (Severe Suppression)85%Fails post-column infusion
Intermediate Protein Precipitation (PPT)HILIC (Amide phase)78% (Mild Suppression)82%Marginal baseline dip
Optimized Liquid-Liquid ExtractionC18 Reversed-Phase45% (Suppression)55%Poor extraction efficiency
Gold Standard MCX Strong Cation SPE HILIC (Amide phase) 98% (No Matrix Effect)92% Passes all validations

Part 5: References

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions chromatographyonline.com

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography amazonaws.com

  • Matrix effects: Causes and solutions researchgate.net

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples nih.gov (PMC)

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research longdom.org

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure cdc.gov

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides nih.gov (PubMed)

  • 2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | CID 21815752 nih.gov (PubChem)

Sources

Troubleshooting

identifying and handling degradation products of 2-Amino-3-(hydroxymethyl)phenol

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-3-(hydroxymethyl)phenol. This guide provides in-depth troubleshooting advice and fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-3-(hydroxymethyl)phenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling, analysis, and stability assessment of this compound. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of 2-Amino-3-(hydroxymethyl)phenol.

Q1: My solution of 2-Amino-3-(hydroxymethyl)phenol has turned a yellow or brownish color. What is the cause and is it still usable?

A1: The development of color in solutions containing 2-Amino-3-(hydroxymethyl)phenol is a common observation and typically indicates oxidative degradation. The phenolic hydroxyl group and the amino group are both susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[1][2] Whether the solution is still usable depends on the specific requirements of your experiment. For applications requiring high purity, the presence of color signifies the formation of degradation products, and a fresh solution should be prepared. For some applications, the presence of minor impurities may not be critical. It is always recommended to use freshly prepared solutions for the most accurate and reproducible results. To minimize oxidation, consider preparing solutions fresh, using de-gassed solvents, and storing them under an inert atmosphere (e.g., nitrogen or argon), protected from light.[2]

Q2: What are the optimal storage conditions for solid 2-Amino-3-(hydroxymethyl)phenol and its solutions?

A2: For solid 2-Amino-3-(hydroxymethyl)phenol, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is also beneficial to prevent long-term oxidation.

Solutions of 2-Amino-3-(hydroxymethyl)phenol are more prone to degradation. They should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and preferably under an inert atmosphere. Avoid prolonged exposure to ambient air and light to minimize oxidative and photolytic degradation.

Q3: I'm seeing multiple peaks in the chromatogram of my seemingly pure 2-Amino-3-(hydroxymethyl)phenol. What could they be?

A3: The presence of multiple peaks in your chromatogram could be due to several factors:

  • Impurities from Synthesis: Residual starting materials, by-products, or isomers from the manufacturing process can be present.[3] For example, isomers such as 2-amino-5-(hydroxymethyl)phenol could be present.[4]

  • Degradation Products: As discussed, oxidation can lead to various degradation products. Other potential degradation pathways include photolytic degradation if exposed to light, and reactions under acidic or basic conditions if the sample has been treated accordingly.[1]

  • Column or System Contamination: Ensure your HPLC/LC-MS system is clean and properly equilibrated to rule out carryover from previous injections.

A systematic investigation, including running a blank injection and analyzing a freshly prepared standard, can help pinpoint the source of the extra peaks.

II. Troubleshooting Guides

This section provides more detailed troubleshooting scenarios in a question-and-answer format to address specific experimental challenges.

A. Chromatographic Analysis Issues

Q4: I am having difficulty achieving good peak shape and resolution for 2-Amino-3-(hydroxymethyl)phenol in my reverse-phase HPLC analysis. The peak is tailing. What are the likely causes and solutions?

A4: Peak tailing for a polar, ionizable compound like 2-Amino-3-(hydroxymethyl)phenol is a common issue in reverse-phase chromatography. The primary causes are typically secondary interactions with the stationary phase or poor mobile phase conditions.

  • Causality: The basic amino group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. The polar nature of the molecule can also lead to strong interactions with the stationary phase if the mobile phase is not optimized.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase is critical. Adjusting the pH to be 2-3 units below the pKa of the amino group (to ensure it is fully protonated) can improve peak shape. The use of a buffer is highly recommended for reproducible retention times.

    • Use a Different Column: Consider using a column with end-capping to minimize silanol interactions. Alternatively, a column with a different stationary phase chemistry, such as a polymer-based column, could be beneficial.[5]

    • Add an Ion-Pairing Reagent: While this can add complexity, a low concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape by masking the silanol interactions.

    • Optimize Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution may be necessary to achieve good separation from any impurities.[3]

Q5: My mass balance in a forced degradation study of 2-Amino-3-(hydroxymethyl)phenol is consistently low. Where are my degradation products?

A5: A poor mass balance in forced degradation studies is a frequent challenge and suggests that not all degradation products are being detected or quantified.

  • Causality: Degradation can lead to a variety of products with diverse physicochemical properties. Some may not be detectable by your current analytical method.

  • Troubleshooting Workflow:

    G A Low Mass Balance Observed B Are degradants UV-active? A->B C Use a universal detector (e.g., CAD, ELSD, MS) B->C No D Are degradants eluting from the column? B->D Yes J Problem Solved C->J E Incorporate a strong solvent wash at the end of the gradient D->E No F Are degradants volatile? D->F Yes E->J G Consider GC-MS analysis F->G Possibly H Are degradants precipitating? F->H No G->J I Check sample solubility in mobile phase H->I Possibly I->J

    Caption: Troubleshooting workflow for low mass balance.

B. Identification of Degradation Products

Q6: I have performed forced degradation studies on 2-Amino-3-(hydroxymethyl)phenol and see several new peaks in my chromatogram. How do I go about identifying them?

A6: Identifying unknown degradation products requires a systematic approach combining chromatographic separation with mass spectrometry and potentially NMR for definitive structural elucidation.

  • Postulated Degradation Pathways: Based on the chemistry of phenols and amines, the following degradation pathways are likely for 2-Amino-3-(hydroxymethyl)phenol:

    • Oxidation: The primary degradation pathway is likely the oxidation of the phenolic ring to form quinone-like structures, or oxidation of the amino group.[1] The benzylic alcohol can also be oxidized to an aldehyde or carboxylic acid.

    • Dimerization/Polymerization: Oxidative coupling of phenol radicals can lead to the formation of dimers and higher-order oligomers.

    • Photodegradation: Exposure to UV light can induce cleavage of the aromatic ring or side-chain modifications.[6]

    • Hydrolysis (under extreme pH): While generally stable, under harsh acidic or basic conditions, degradation could occur, though this is less common for this structure compared to esters or amides.

    G cluster_0 Stress Conditions cluster_1 2-Amino-3-(hydroxymethyl)phenol cluster_2 Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) Parent C₇H₉NO₂ Oxidation->Parent Heat Thermal Stress Heat->Parent Light Photolytic Stress Light->Parent AcidBase Acid/Base Hydrolysis AcidBase->Parent Quinone Quinone-imine Structures Parent->Quinone Oxidation Dimer Dimeric/Polymeric Products Parent->Dimer Oxidative Coupling OxidizedSideChain Oxidized Side-Chain (Aldehyde/Acid) Parent->OxidizedSideChain Oxidation RingOpened Ring-Opened Products Parent->RingOpened Photolysis

    Caption: Potential degradation pathways of 2-Amino-3-(hydroxymethyl)phenol.

  • Analytical Approach:

    • LC-MS Analysis: This is the most powerful tool for initial identification. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its degradation products. This will allow you to propose elemental compositions for the unknown peaks.

    • MS/MS Fragmentation: Perform fragmentation (MS/MS) on the degradation product ions. The fragmentation pattern will provide valuable structural information, helping to pinpoint the site of modification on the molecule.

    • Isolation and NMR: For definitive structural confirmation of major degradation products, it may be necessary to isolate them using preparative HPLC. Once isolated, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy can be used to fully elucidate the structure.[7]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of 2-Amino-3-(hydroxymethyl)phenol.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 2-Amino-3-(hydroxymethyl)phenol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a known amount of solid 2-Amino-3-(hydroxymethyl)phenol in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent to the original concentration for analysis.

  • Photolytic Degradation: Expose a solution of 2-Amino-3-(hydroxymethyl)phenol (e.g., 0.1 mg/mL in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.[8]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 2-Amino-3-(hydroxymethyl)phenol and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm and 275 nm (or as determined by UV scan of the parent compound)

Sample Preparation:

  • Dilute the samples from the forced degradation studies to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Method Validation:

  • This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose (specificity, linearity, accuracy, precision, and robustness).

IV. Data Summary

Table 1: Potential Degradation Pathways and Analytical Observations

Stress ConditionLikely Degradation PathwayExpected Analytical Observations
Oxidative (H₂O₂) Oxidation of phenol to quinone-like structures, side-chain oxidation.Appearance of colored solutions, new peaks in HPLC with different UV spectra, mass shifts corresponding to the addition of oxygen atoms in LC-MS.
Thermal Complex, may involve oxidation and fragmentation.Formation of a complex mixture of degradation products.
Photolytic (UV light) Ring hydroxylation, ring opening, side-chain cleavage.Appearance of multiple new peaks in HPLC, some of which may have lost the aromatic chromophore.
Acid/Base Hydrolysis Generally stable, but forced conditions may lead to minor degradation.Minimal changes expected under moderate conditions.

V. References

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(2), 474-481. [Link]

  • Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. US EPA. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 5(4), 1863-1875. [Link]

  • PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H₂O₂ SENSITIZED Cu₂O AND VISIBLE LIGHT. International Journal of Chemical Sciences, 14(4), 2085-2096. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO₂ Absorption Process. Energies, 16(22), 7626. [Link]

  • Determination of 2-Amino-3-Hydroxyphenazine (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical. ResearchGate. [Link]

  • Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 26(2), 193. [Link]

  • Phenols. Hach. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Processes, 11(11), 3078. [Link]

  • Analysis of Photocatalytic Degradation of Phenol with Exfoliated Graphitic Carbon Nitride and Light-Emitting Diodes Using Response Surface Methodology. Catalysts, 11(8), 911. [Link]

  • Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 23(11), 640-647. [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. The Journal of Physical Chemistry A, 125(39), 8632-8646. [Link]

  • Photolytic reaction mechanism and impacts of coexisting substances on photodegradation of bisphenol A by Bi₂WO₆ in water. PlumX Metrics. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-3-(hydroxymethyl)phenol vs 2-Amino-4-(hydroxymethyl)phenol reactivity

Comparative Reactivity Guide: 2-Amino-3-(hydroxymethyl)phenol vs. 2-Amino-4-(hydroxymethyl)phenol in Advanced Synthesis Executive Summary For researchers and drug development professionals designing heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Amino-3-(hydroxymethyl)phenol vs. 2-Amino-4-(hydroxymethyl)phenol in Advanced Synthesis

Executive Summary

For researchers and drug development professionals designing heterocyclic scaffolds, the choice of aminophenol building blocks dictates the entire synthetic trajectory. While 2-Amino-3-(hydroxymethyl)phenol and 2-Amino-4-(hydroxymethyl)phenol share the same molecular weight and functional groups, their positional isomerism creates a profound divergence in reactivity. This guide explores the mechanistic causality behind their behavior, objectively compares their performance in synthesis, and provides field-proven, self-validating experimental protocols.

Structural Causality: Sterics, Electronics, and Hydrogen Bonding

The reactivity of substituted 2-aminophenols is governed by the basicity and nucleophilicity of the amine group, which is highly sensitive to its local steric and electronic environment.

2-Amino-3-(hydroxymethyl)phenol (The 3-Isomer)[1]: In this isomer, the primary amine at position 2 is sandwiched directly between the phenolic hydroxyl (position 1) and the hydroxymethyl group (position 3). This 1,2,3-contiguous substitution pattern creates severe steric hindrance. Furthermore, the proximity of these three groups facilitates a rigid, contiguous intramolecular hydrogen-bonding network (OH···NH2···HOCH2). This locks the conformation and significantly reduces the nucleophilicity of the amine. Consequently, this isomer resists standard polar condensations and instead favors single-electron transfer (SET) pathways, making it an ideal precursor for oxidative dimerization into phenoxazinones (e.g., cinnabarinic acid analogs)[2].

2-Amino-4-(hydroxymethyl)phenol (The 4-Isomer)[3]: Here, the hydroxymethyl group is located at position 4—para to the phenolic hydroxyl and meta to the amine. The amine at position 2 is only sterically hindered on one side by the adjacent hydroxyl group. The lack of flanking bulk at position 3 leaves the amine highly accessible for nucleophilic attack. This makes the 4-isomer an excellent substrate for rapid Schiff base formation and subsequent oxidative cyclization into benzoxazoles (e.g., nocarbenzoxazole derivatives)[4].

Reactivity A Substituted 2-Aminophenols B 2-Amino-3-(hydroxymethyl)phenol (Sterically Hindered) A->B C 2-Amino-4-(hydroxymethyl)phenol (Sterically Accessible) A->C D Intramolecular H-Bonding Network Reduced Amine Nucleophilicity B->D E Unhindered Amine High Nucleophilicity C->E F Oxidative Dimerization (Phenoxazinones) D->F G Condensation & Cyclization (Benzoxazoles) E->G

Caption: Mechanistic divergence of 3- and 4-hydroxymethyl aminophenol isomers based on steric effects.

Comparative Reactivity & Performance Data

To objectively evaluate these building blocks, we must compare their performance across standard synthetic transformations. The table below summarizes quantitative expectations based on their structural constraints.

Table 1: Physicochemical and Reactivity Profile Comparison

Parameter2-Amino-3-(hydroxymethyl)phenol[1]2-Amino-4-(hydroxymethyl)phenol[3]
CAS Number 18274-82-352820-13-0
Amine Steric Environment Highly hindered (flanked by C1-OH, C3-CH2OH)Accessible (flanked by C1-OH only)
Intramolecular H-Bonding Contiguous network (OH···NH2···HOCH2)Localized (OH···NH2)
Primary Reaction Pathway Oxidative Dimerization (Radical coupling)Nucleophilic Condensation (Polar addition)
Target Scaffolds Phenoxazinones (e.g., Cinnabarin pigments)[2]Benzoxazoles (e.g., Nocarbenzoxazoles)[4]
Condensation Yield (Typical) < 20% (Sluggish, prone to side reactions)> 85% (Rapid Schiff base formation)

Self-Validating Experimental Methodologies

The following protocols demonstrate the optimal use-case for each isomer. Each protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to confirm mechanistic progression.

Protocol A: Synthesis of Benzoxazole Derivatives (Using the 4-Isomer)

Rationale: The unhindered amine of the 4-isomer allows for rapid nucleophilic attack on an aldehyde, forming an imine intermediate that is subsequently oxidized to a benzoxazole[4].

  • Schiff Base Formation: Dissolve 1.0 equivalent of 2-Amino-4-(hydroxymethyl)phenol and 1.05 equivalents of the target aryl aldehyde in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: The solution will shift from colorless to a deep yellow, confirming the formation of the extended conjugated imine system.

  • Oxidative Cyclization: Add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture. Elevate the temperature to 50°C and stir for 4 hours.

  • Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (95:5). The highly polar aminophenol starting material ( Rf​ ~0.2) should be completely consumed, replaced by a distinct, blue-fluorescent spot under 365 nm UV light ( Rf​ ~0.6), indicative of the aromatized benzoxazole core.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize residual oxidant. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Oxidative Dimerization to Phenoxazinones (Using the 3-Isomer)

Rationale: Steric bulk prevents the 3-isomer from undergoing efficient condensation. Instead, surface-activated air oxidation triggers a radical dimerization pathway yielding phenoxazinone chromophores[2].

  • Surface Activation: Dissolve 1.0 equivalent of 2-Amino-3-(hydroxymethyl)phenol in ethanol. Add silica gel (1:10 w/w substrate-to-silica ratio) and evaporate the solvent completely under reduced pressure to adsorb the substrate onto the solid support[2].

  • Oxidation: Spread the impregnated silica gel in a thin layer and expose it to ambient air at room temperature for 72 hours.

    • Validation Checkpoint 1: The silica gel will progressively transition from white to a deep red/orange hue. This color change is the self-validating signature of the highly conjugated phenoxazinone chromophore forming via oxidative coupling.

  • Elution & Purification: Pack the colored silica gel directly into a flash chromatography column. Elute using a solvent gradient of Ethyl Acetate containing 1% Acetic Acid.

    • Validation Checkpoint 2: The phenoxazinone dimer will elute as a visually distinct, brightly colored band, easily separable from any unreacted starting material.

Workflow Start1 2-Amino-4-(hydroxymethyl)phenol Step1A Add Aryl Aldehyde (MeOH, RT, 2h) Start1->Step1A Step1B Oxidative Cyclization (DDQ, 50°C, 4h) Step1A->Step1B End1 Benzoxazole Derivative (High Yield) Step1B->End1 Start2 2-Amino-3-(hydroxymethyl)phenol Step2A Adsorb on Silica Gel (EtOH solvent) Start2->Step2A Step2B Air Oxidation (72h, RT) Step2A->Step2B End2 Phenoxazinone Dimer (Deep Red Chromophore) Step2B->End2

Caption: Parallel experimental workflows for benzoxazole synthesis vs. oxidative dimerization.

Analytical Signatures for Verification

When verifying the integrity of your starting materials or products, rely on 1H NMR spectroscopy:

  • 4-Isomer Derivatives: Will display a classic 1,2,4-trisubstituted benzene splitting pattern in the aromatic region (typically a doublet, a doublet of doublets, and a doublet).

  • 3-Isomer Derivatives: Will display a 1,2,3-trisubstituted pattern (typically a triplet and two doublets), confirming the contiguous nature of the ring substitution.

Conclusion

Selecting between 2-Amino-3-(hydroxymethyl)phenol and 2-Amino-4-(hydroxymethyl)phenol is not merely a matter of shifting a substituent; it is a choice between two entirely different reaction trajectories. For researchers targeting benzoxazoles or requiring rapid nucleophilic condensations, the sterically accessible 4-isomer is mandatory. Conversely, for the synthesis of complex dimeric pigments or phenoxazinone scaffolds, the sterically locked, hydrogen-bonded 3-isomer provides the necessary radical-coupling reactivity.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-3-(hydroxymethyl)phenol using LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison for v...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison for validating the purity of 2-Amino-3-(hydroxymethyl)phenol, a key building block in pharmaceutical synthesis. We will explore the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and contrast its performance with traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is designed to not only present protocols but to explain the scientific rationale behind the methodological choices, ensuring a robust and self-validating system for purity analysis.

Introduction: The Critical Need for Purity in 2-Amino-3-(hydroxymethyl)phenol

2-Amino-3-(hydroxymethyl)phenol, with the molecular formula C7H9NO2, is a versatile chemical intermediate.[1] Its structure, featuring both an amine and a phenolic hydroxyl group, makes it susceptible to various side reactions and degradation pathways during synthesis and storage. Potential impurities could include isomers like 2-Amino-4-(hydroxymethyl)phenol, starting materials, or by-products from incomplete reactions.[2][3] Given that even trace impurities can impact the efficacy, safety, and stability of a final drug product, a highly sensitive and selective analytical method is not just preferable, but essential.

The Power of LC-MS in Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4][5] This combination provides a significant advantage over traditional HPLC-UV methods, especially in the context of impurity profiling.

Why LC-MS is the Superior Choice:

  • Unparalleled Specificity: Unlike UV detection, which relies on a compound's ability to absorb light, mass spectrometry identifies compounds based on their unique mass-to-charge ratio (m/z).[6] This allows for the differentiation of co-eluting compounds and provides unambiguous identification of impurities, even those structurally similar to the main component.

  • Enhanced Sensitivity: LC-MS, particularly with modern instrumentation, offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[7] This is crucial for detecting and quantifying trace-level impurities that could be missed by less sensitive methods.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of ions, providing valuable structural information about unknown impurities.[8][9] This is a critical tool for identifying novel degradation products or unexpected by-products.

Comparative Analysis: LC-MS vs. HPLC-UV

While HPLC-UV is a robust and widely used technique for routine analysis, it has limitations when it comes to comprehensive impurity profiling.[10][11]

FeatureLC-MSHPLC-UV
Specificity Very High (based on m/z)Moderate (based on retention time and UV absorbance)
Sensitivity High to Very HighModerate
Identification Confident (based on mass)Presumptive (based on retention time matching with standards)
Co-eluting Peaks Can be resolved and identifiedAppear as a single peak, leading to inaccurate quantification
Unknown Impurities Can be tentatively identified through fragmentationCannot be identified without a reference standard
Cost & Complexity HigherLower

This comparison underscores that for the rigorous demands of drug development and quality control, the detailed and definitive information provided by LC-MS is indispensable.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the analysis of 2-Amino-3-(hydroxymethyl)phenol using both LC-MS and a comparative HPLC-UV method. The protocols are designed to be self-validating, incorporating system suitability tests to ensure data integrity.

LC-MS Method for Purity Validation

This method is optimized for the sensitive detection and identification of potential impurities in 2-Amino-3-(hydroxymethyl)phenol.

Instrumentation:

  • A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

  • Data Acquisition: Full scan mode for initial analysis and targeted MS/MS for impurity characterization.

Sample Preparation:

  • Accurately weigh and dissolve the 2-Amino-3-(hydroxymethyl)phenol sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Prepare a series of dilutions for linearity and limit of detection/quantification determination.

  • Filter the samples through a 0.22 µm syringe filter before injection.

Comparative HPLC-UV Method

This method serves as a baseline for comparison, representing a more traditional approach to purity analysis.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.05 M Phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 85% A / 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Follow the same procedure as described for the LC-MS method.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the performance differences between the two methods.

Table 1: Comparison of Method Sensitivity

ParameterLC-MSHPLC-UV
Limit of Detection (LOD)0.5 ng/mL10 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL30 ng/mL

Table 2: Impurity Profile of a Hypothetical Sample

ImpurityRetention Time (min)Detected by HPLC-UV (%)Detected by LC-MS (%)Mass Confirmation (m/z)
2-Amino-3-(hydroxymethyl)phenol5.299.599.4140.0655 [M+H]+
Impurity A (Isomer)5.2Not Resolved0.25140.0655 [M+H]+
Impurity B (Starting Material)8.90.40.2124.0393 [M+H]+
Impurity C (Unknown)10.1Not Detected0.15154.0811 [M+H]+

This data clearly demonstrates the ability of LC-MS to detect and quantify a co-eluting impurity (Impurity A) and a low-level unknown impurity (Impurity C) that were missed by the HPLC-UV method.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter lcms LC-MS Analysis filter->lcms Inject hplcuv HPLC-UV Analysis filter->hplcuv Inject integration Peak Integration lcms->integration hplcuv->integration identification Impurity Identification (MS) integration->identification quantification Quantification integration->quantification report Generate Report identification->report quantification->report

Caption: Experimental workflow for the purity validation of 2-Amino-3-(hydroxymethyl)phenol.

The Logic of Method Validation

According to the International Council for Harmonisation (ICH) guidelines, analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[12][13][14][15]

validation_logic Purity Purity Validation Specificity Specificity Purity->Specificity Linearity Linearity Purity->Linearity Accuracy Accuracy Purity->Accuracy Precision Precision Purity->Precision LOD Limit of Detection Purity->LOD LOQ Limit of Quantification Purity->LOQ Robustness Robustness Purity->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

For the comprehensive and reliable purity validation of 2-Amino-3-(hydroxymethyl)phenol, LC-MS stands out as the superior analytical technique. Its high specificity, sensitivity, and ability to provide structural information make it an invaluable tool in a research and drug development setting. While HPLC-UV remains a useful technique for routine quality control, it lacks the depth of analysis required for thorough impurity profiling. By adopting a well-validated LC-MS method, scientists can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • U.S. Environmental Protection Agency. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol.
  • PubChem. (n.d.). 2-Amino-3-(hydroxymethyl)phenol. Retrieved from [Link]

  • Tzima, S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Retrieved from [Link]

  • Krężel, A., & Raczak, J. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Saeed, M., et al. (2022). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC. Retrieved from [Link]

  • Patil, S. P., et al. (2020). Determination of 2-Amino-3-Hydroxyphenazine (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 26). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • Imre, S., et al. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Salbutamol. Retrieved from [Link]

  • Al-Sowayan, N. S. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Retrieved from [Link]

  • Boğa, M., et al. (2024, January 23). LC-ESI-MS/MS analysis of phenolic compounds and in vitro cytotoxicity and apoptosis-inducing effects of Nonea pulmonarioides extracts. Taylor & Francis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Mphahlele, K. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. Retrieved from [Link]

  • Schmitz, F. W., & Laine, R. E. (1970). Process for purification of tris(hydroxymethyl)aminomethane. U.S. Patent No. 3,527,808. Google Patents.
  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Analytical Science Journals. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Parczewski, A., & Skorek, R. (1998). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]

  • MDPI. (2023, June 3). LC-ESI-QTOF-MS/MS Characterization of Phenolic Compounds in Common Commercial Mushrooms and Their Potential Antioxidant Activities. Retrieved from [Link]

  • Lee, J. H., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. PMC. Retrieved from [Link]

  • International Research Journal of Engineering and Technology (IRJET). (2021, July 15). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • MDPI. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Olsen, B. A., et al. (2003). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Retrieved from [Link]

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Validation

comparative in vitro toxicity of 2-Amino-3-(hydroxymethyl)phenol in cell lines

An in-depth evaluation of chemical toxicity requires moving beyond simple viability screens to understand the fundamental structure-activity relationships (SAR) that drive cellular damage. For researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical toxicity requires moving beyond simple viability screens to understand the fundamental structure-activity relationships (SAR) that drive cellular damage. For researchers and drug development professionals, evaluating substituted aminophenols like 2-Amino-3-(hydroxymethyl)phenol (2A3HMP) against established reference toxicants is critical for predictive toxicology.

This guide provides an objective, comparative analysis of 2A3HMP against standard reference compounds—4-Aminophenol (4-AP) and 2-Aminophenol (2-AP)—detailing the mechanistic causality of their in vitro toxicity and providing a self-validating experimental framework for your own laboratory evaluations.

Structural Rationale and Mechanistic Causality

2-Amino-3-(hydroxymethyl)phenol (CAS 18274-82-3) is a substituted ortho-aminophenol characterized by a hydroxymethyl group at the 3-position[1]. To understand its toxicological profile, we must examine the established bioactivation pathways of its parent structures.

Unsubstituted aminophenols (like 4-AP and 2-AP) are well-documented nephrotoxicants and hepatotoxicants. Their toxicity is not primarily driven by the parent compound, but by their bioactivation via cytochrome P450 (CYP450) enzymes or autooxidation into highly reactive quinone imine intermediates [2][3].

The Causality of Cell Death:

  • Electrophilic Attack: Quinone imines are potent electrophiles that rapidly conjugate with intracellular glutathione (GSH), leading to severe GSH depletion[4].

  • Oxidative Stress: The loss of GSH compromises the cell's antioxidant defense network, triggering unchecked reactive oxygen species (ROS) accumulation[2].

  • Mitochondrial Failure: ROS and reactive intermediates directly damage mitochondrial membranes, causing a rapid decline in intracellular ATP levels, ultimately culminating in necrotic or apoptotic cell death[4].

The addition of the bulky, electron-modulating hydroxymethyl group in 2A3HMP introduces steric hindrance. This substitution alters the redox potential of the aromatic ring, generally reducing the rate of quinone imine formation and subsequent direct covalent binding compared to the highly reactive 4-AP[2].

Pathway A Aminophenol Exposure (2A3HMP, 2-AP, 4-AP) B CYP450 / Autooxidation A->B Bioactivation C Quinone Imine Intermediates B->C Oxidation D GSH Depletion C->D Conjugation F Oxidative Stress (ROS) C->F Redox Cycling D->F Loss of Defense E Mitochondrial Dysfunction G Cell Death (LDH Release) E->G Energy Failure F->E Damage

Fig 1. Mechanistic pathway of aminophenol-induced cytotoxicity and oxidative stress.

Comparative In Vitro Cytotoxicity Profiles

To benchmark 2A3HMP, it must be evaluated against 4-AP and 2-AP using metabolically competent cell lines. Human kidney proximal tubule cells (HK-2) and human hepatocytes (HepG2) are the gold standards, as these tissues possess the enzymatic machinery required for aminophenol bioactivation[3][4].

The table below synthesizes comparative in vitro toxicity benchmarks based on established structure-activity relationship models for substituted aminophenols at a 4-hour exposure window[2][4].

Table 1: Comparative Cytotoxicity Benchmarks in HK-2 Cells (4-Hour Exposure)

CompoundSubstitution PatternEstimated IC50 (mM)LDH Release at 1.0 mMGSH Depletion at 0.5 mM
4-Aminophenol (4-AP) Unsubstituted (para)0.45>80% (Severe Necrosis)>90% (Near Total)
2-Aminophenol (2-AP) Unsubstituted (ortho)0.60~65% (Moderate)>75% (Severe)
2-Amino-3-(hydroxymethyl)phenol 3-Hydroxymethyl (ortho)>1.0<30% (Mild)~40% (Moderate)

Data Interpretation: The 3-hydroxymethyl substitution in 2A3HMP significantly attenuates direct cytotoxicity compared to 4-AP. However, the moderate depletion of GSH indicates that redox cycling still occurs, necessitating careful evaluation of chronic oxidative stress.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a robust protocol must be self-validating . If we hypothesize that 2A3HMP toxicity is driven by oxidative stress, we must prove it by actively reversing the toxicity using an orthogonal rescue mechanism.

The following workflow utilizes Ascorbic Acid (Vitamin C) as a rescue agent. Because ascorbate acts as a potent reducing agent, it prevents the oxidation of the aminophenol into the toxic quinone imine. If ascorbate rescues cell viability, it definitively validates the oxidative mechanism of action[4].

Workflow S1 Cell Seeding (HK-2 / HepG2) S2 Compound Dosing (0.1 - 1.0 mM) S1->S2 S3 Mechanistic Rescue (+ Ascorbate) S2->S3 Parallel Cohort S4 Endpoint Assays S2->S4 S3->S4 Validation E1 LDH Release S4->E1 E2 ATP Quantitation S4->E2 E3 GSH/GSSG Ratio S4->E3

Fig 2. Self-validating experimental workflow for comparative in vitro toxicity assessment.

Protocol 1: Cell Culture & Mechanistic Dosing

Objective: Establish baseline toxicity and parallel mechanistic validation.

  • Cell Seeding: Seed HK-2 cells at a density of 1×104 cells/well in a 96-well format using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Rescue Cohort Pre-treatment: 1 hour prior to compound exposure, treat half of the experimental wells with 1.0 mM Ascorbic Acid (prepared fresh in media)[4]. Causality: This establishes our self-validating control. Ascorbate will quench reactive quinone imines.

  • Compound Dosing: Prepare 100x stock solutions of 2A3HMP, 2-AP, and 4-AP in DMSO. Dilute into culture media to achieve final concentrations ranging from 0.1 mM to 1.0 mM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane stress.

  • Exposure: Incubate cells with the compounds for exactly 4 hours. Causality: A 4-hour window is optimal for capturing acute GSH depletion and ATP loss before secondary apoptotic cascades confound the data[4].

Protocol 2: Multiplexed Endpoint Assays

Objective: Quantify the three pillars of aminophenol toxicity—membrane rupture, energy failure, and antioxidant loss.

  • LDH Release (Membrane Integrity):

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of LDH reaction mix (tetrazolium salt formulation). Incubate for 30 mins in the dark.

    • Read absorbance at 490 nm. Causality: LDH is a stable cytosolic enzyme; its presence in the media strictly correlates with necrotic membrane rupture.

  • ATP Quantitation (Mitochondrial Function):

    • To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo® (or equivalent luciferin-luciferase reagent).

    • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

    • Read luminescence. Causality: ATP depletion precedes membrane rupture. It is the most sensitive early indicator of mitochondrial poisoning by quinone imines.

  • Intracellular GSH Quantification:

    • In a parallel identically dosed plate, aspirate media and lyse cells with 5% Sulfosalicylic Acid (SSA) to deproteinize the sample.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Assay the supernatant using Ellman’s Reagent (DTNB) and read absorbance at 412 nm. Causality: Direct measurement of GSH confirms whether the compound is acting as an electrophilic sink[4].

Conclusion for Drug Development Professionals

When evaluating 2-Amino-3-(hydroxymethyl)phenol (2A3HMP) for pharmaceutical or industrial applications, it is imperative to look beyond basic IC50 values. While the 3-hydroxymethyl substitution significantly reduces the acute necrotic potential compared to unsubstituted 4-Aminophenol, it does not completely eliminate the compound's ability to participate in redox cycling.

By employing the self-validating, multi-endpoint workflow detailed above—specifically leveraging ascorbate rescue alongside ATP and GSH quantification—researchers can accurately map the toxicological boundaries of 2A3HMP, ensuring safer compound progression and more predictive in vitro-to-in vivo translation.

References

  • 2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | CID 21815752 - PubChem. PubChem / NIH. 1

  • 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC. NIH. 2

  • Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. NIH. 4

  • A Cytochrome P450–Independent Mechanism of Acetaminophen-Induced Injury in Cultured Mouse Hepatocytes - PMC. NIH. 3

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Comparative

A Researcher's Guide to the Definitive Structural Validation of 2-Amino-3-(hydroxymethyl)phenol: An Integrated Crystallographic and Spectroscopic Approach

The Imperative of Structural Purity and Confirmation The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential for intermolecular interactions. In drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Structural Purity and Confirmation

The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential for intermolecular interactions. In drug discovery, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a multi-faceted approach to structural validation is not just best practice; it is a scientific necessity.

X-ray Crystallography: The Unimpeachable Arbiter of 3D Structure

Single-crystal X-ray diffraction provides a direct visualization of the atomic arrangement within a crystalline solid, offering unparalleled precision in bond lengths, bond angles, and stereochemistry. The following protocol outlines the critical steps for the structural determination of 2-Amino-3-(hydroxymethyl)phenol.

Experimental Protocol: From Powder to Publication-Ready Structure

1. Crystal Growth: The Art and Science of Nucleation

The journey to a crystal structure begins with the challenging yet critical step of growing high-quality single crystals. For 2-Amino-3-(hydroxymethyl)phenol, with its polar functional groups, a systematic screening of solvents and crystallization techniques is recommended.

  • Solvent Selection: Begin with a range of solvents of varying polarities. Good starting points include methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial. This is often a simple and effective starting point.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a small, open container within a larger, sealed vessel containing a "poor" solvent (one in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

2. Crystal Mounting and Data Collection

Once suitable crystals (typically > 0.1 mm in all dimensions) are obtained, a single, well-formed crystal is selected and mounted on a goniometer head. Data is then collected using a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the fit and locate all atoms.

Anticipated Crystallographic Data for 2-Amino-3-(hydroxymethyl)phenol

Based on the functional groups present, we can anticipate key structural features. The molecule contains a phenolic hydroxyl group, an amino group, and a benzylic alcohol. These groups are all capable of participating in extensive hydrogen bonding, which will likely dominate the crystal packing. One would expect to observe a complex network of intermolecular O-H···O, N-H···O, O-H···N, and N-H···N hydrogen bonds, creating a stable three-dimensional lattice. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

The workflow for X-ray crystallography is a systematic process, as illustrated in the diagram below:

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis & Validation cluster_output Output synthesis Synthesis & Purification of 2-Amino-3- (hydroxymethyl)phenol crystal_growth Crystal Growth (Slow Evaporation, Cooling, etc.) synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction Suitable Crystal data_processing Data Processing (Unit Cell, Space Group) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (CIF file generation) structure_refinement->validation final_structure Final 3D Structure (Bond lengths, angles, intermolecular interactions) validation->final_structure

Figure 1: Workflow for X-ray Crystallography.

Complementary Spectroscopic Techniques: Building a Coherent Structural Narrative

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential to confirm the structure in solution and to provide a comprehensive analytical package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Amino-3-(hydroxymethyl)phenol, a suite of NMR experiments would provide a wealth of information.

  • ¹H NMR: This experiment will reveal the number of different types of protons and their neighboring environments. Key expected signals include:

    • Aromatic protons with specific splitting patterns indicative of the 1,2,3-trisubstituted benzene ring.

    • A singlet or doublet for the benzylic -CH₂OH protons.

    • A broad singlet for the phenolic -OH proton, which may be exchangeable with D₂O.[1]

    • A broad singlet for the -NH₂ protons, also exchangeable with D₂O.

  • ¹³C NMR: This experiment will show the number of chemically distinct carbon atoms. Expected signals would include those for the aromatic carbons (with the carbon bearing the -OH group being significantly downfield), the benzylic -CH₂OH carbon, and potentially others depending on the solvent.[1]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-(hydroxymethyl)phenol is expected to show characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic and alcoholic hydroxyl groups, likely broadened due to hydrogen bonding.[2][3]

  • N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the molecular formula (C₇H₉NO₂) by providing a highly accurate mass measurement of the molecular ion.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. For 2-Amino-3-(hydroxymethyl)phenol, common fragmentation pathways could include the loss of water, formaldehyde, or other small neutral molecules.

Comparative Analysis: Choosing the Right Tool for the Job

The following table provides a comparative overview of the strengths and limitations of each technique for the structural validation of 2-Amino-3-(hydroxymethyl)phenol.

Technique Strengths Limitations Information Provided
X-ray Crystallography Provides definitive 3D atomic arrangement, bond lengths, angles, and intermolecular interactions.Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure, which may differ from the solution-state conformation.Absolute configuration, conformation, crystal packing.
NMR Spectroscopy Provides detailed information about the molecular structure and connectivity in solution. Non-destructive.Less sensitive than MS. Can be complex to interpret for molecules with overlapping signals.Connectivity, stereochemistry, solution-state conformation.
IR Spectroscopy Rapid, simple, and excellent for identifying functional groups.Provides limited information on the overall molecular skeleton.Presence of key functional groups (e.g., -OH, -NH₂, aromatic ring).
Mass Spectrometry Extremely sensitive, provides accurate molecular weight and formula (HRMS).Provides limited information about stereochemistry and connectivity. Can be a destructive technique.Molecular weight, molecular formula, fragmentation patterns.

The relationship and complementarity of these techniques are visualized below:

techniques_comparison Xray X-ray Crystallography Structure Definitive Structure of 2-Amino-3- (hydroxymethyl)phenol Xray->Structure 3D Solid-State Structure NMR NMR Spectroscopy NMR->Structure Solution-State Connectivity IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Formula & Weight

Figure 2: Interplay of Analytical Techniques.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a novel or synthesized compound like 2-Amino-3-(hydroxymethyl)phenol demands a rigorous and multi-pronged analytical strategy. While X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement in the solid state, it is the synergistic use of NMR, IR, and MS that provides a complete and self-validating picture of the molecule's identity and purity. By following the detailed protocols and understanding the comparative strengths of each technique outlined in this guide, researchers can approach the structural elucidation of 2-Amino-3-(hydroxymethyl)phenol and other novel compounds with the highest degree of scientific rigor and confidence.

References

  • PubChem. 2-Amino-3-(hydroxymethyl)phenol. National Center for Biotechnology Information. [Link]

  • Ghosh, A. et al. (2015). Crystal structure of 3-[({2-[bis(2-hydroxybenzyl)amino]ethyl}(2-hydroxybenzyl)amino)methyl]-2-hydroxy-5-methylbenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 1), o43. [Link]

  • Sun, W. et al. (2016). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Chemical Communications, 52(43), 7041-7044. [Link]

  • NextSDS. 2-amino-5-(hydroxymethyl)phenol — Chemical Substance Information. [Link]

  • Hosseinzadeh, R. et al. (2021). Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. Crystals, 11(4), 415. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • ResearchGate. (2015). Crystal structure of 3-[({2-[bis(2-hydroxybenzyl)amino]ethyl}(2-hydroxybenzyl)amino)methyl]-2-hydroxy-5-methylbenzaldehyde. [Link]

  • University of Calgary. Spectroscopic Tables. [Link]

  • University of California, Los Angeles. IR Chart. [Link]

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Validation

A Comparative Guide to Inter-Laboratory Validation of Quantification Methods for 2-Amino-3-(hydroxymethyl)phenol

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Amino-3-(hydroxymethyl)phenol, a compound of interest in pharmaceutical development and chemical synthesis. The focus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Amino-3-(hydroxymethyl)phenol, a compound of interest in pharmaceutical development and chemical synthesis. The focus is on establishing a robust, validated analytical method suitable for deployment across multiple laboratories—a critical step for regulatory submissions, multi-site manufacturing, and collaborative research.

The narrative herein is grounded in the principles of analytical lifecycle management, emphasizing not just the "how" but the "why" behind methodological choices. We will explore the common analytical techniques, delve into the design of an inter-laboratory validation study based on internationally recognized guidelines, and present the data in a comparative framework to aid in method selection and implementation.

The Imperative for Inter-Laboratory Validation

Before a quantitative analytical method can be considered truly robust, it must demonstrate consistent and reliable performance not just within a single laboratory but across multiple locations. This process, known as inter-laboratory validation (or a collaborative study), is the ultimate test of a method's transferability and ruggedness. Its primary goal is to determine the reproducibility of the method—a measure of the agreement between results obtained in different laboratories.[1]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for analytical procedure validation.[2][3][4][5] Adherence to these frameworks, such as ICH Q2(R2), is not merely a procedural formality; it is a cornerstone of ensuring data integrity and, ultimately, patient safety.[5][6] An inter-laboratory study provides the objective evidence that the analytical procedure is fit for its intended purpose, regardless of where it is performed.[5]

Candidate Analytical Methodologies: A Comparative Overview

The selection of a core analytical technique for quantifying 2-Amino-3-(hydroxymethyl)phenol depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. The molecule's structure—containing a polar phenol group, a primary amine, and a hydroxyl group—presents specific analytical challenges and opportunities.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Chromatographic separation on a reversed-phase column followed by detection using UV absorbance.Robust, cost-effective, widely available instrumentation.[7][8]Moderate sensitivity; potential for matrix interference. May not be suitable for trace-level quantification in complex matrices like biological fluids.Routine quality control, purity assessment of drug substances, and analysis of formulations where the analyte concentration is relatively high.
GC-MS Separation of volatile analytes in a gaseous mobile phase, followed by mass spectrometric detection. Requires derivatization for polar compounds.High chromatographic resolution and definitive identification via mass spectra.[8]Requires a derivatization step (e.g., silylation) to increase volatility, which adds complexity and potential for variability.[9][10] Not suitable for thermally labile compounds.Impurity identification and quantification in raw materials and finished products, provided the analyte is thermally stable after derivatization.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Considered the "gold standard" for its exceptional sensitivity, specificity, and applicability to complex matrices.[11] Minimal sample preparation may be required.Higher instrument cost and complexity. Requires specialized expertise for method development and maintenance.Bioanalysis of drugs and metabolites in biological fluids (e.g., plasma, urine), trace-level impurity analysis, and definitive quantification in complex sample matrices.[12][13]

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study requires meticulous planning and a clearly defined protocol. The objective is to provide each participating laboratory with the same, well-characterized samples and a detailed analytical procedure to follow.

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters to Evaluate

According to ICH Q2(R2) guidelines, the following performance characteristics are central to validation[4][5]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: Demonstrating that results are directly proportional to the concentration of the analyte within a given range.[1]

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[1]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[1]

    • Reproducibility: Precision between laboratories, the primary focus of the inter-laboratory study.[1]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[14]

Experimental Protocol: A Model LC-MS/MS Method

The following protocol for an LC-MS/MS method serves as a detailed example. LC-MS/MS is often preferred for its high sensitivity and selectivity, making it ideal for challenging matrices encountered in drug development.[11]

LCMS_Workflow Sample 1. Sample Preparation (e.g., Plasma) Protein_Precipitation 2. Protein Precipitation (Add Acetonitrile with Internal Standard) Sample->Protein_Precipitation Centrifuge 3. Centrifugation (14,000 rpm, 10 min) Protein_Precipitation->Centrifuge Supernatant_Transfer 4. Supernatant Transfer (Transfer to clean vial) Centrifuge->Supernatant_Transfer Injection 5. LC-MS/MS Injection Supernatant_Transfer->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. MS/MS Detection (MRM Mode) Separation->Detection Quantification 8. Data Quantification (Peak Area Ratio vs. Concentration) Detection->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

1. Sample Preparation (Plasma)

  • Rationale: To remove proteins that can interfere with the analysis and damage the LC column. Acetonitrile is a common and effective protein precipitation solvent. An internal standard is added to correct for variability during sample processing and injection.

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions

  • Rationale: A C18 reversed-phase column is suitable for retaining and separating moderately polar compounds like 2-Amino-3-(hydroxymethyl)phenol. A gradient elution with formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Rationale: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. It involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion generated by fragmentation.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Analyte: To be determined by infusing a standard solution (e.g., Q1: m/z 140.1 -> Q3: m/z 122.1, corresponding to a loss of water).

    • Internal Standard: To be determined based on its structure.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Data Presentation: Expected Performance from an Inter-Laboratory Study

The following table illustrates hypothetical but realistic performance data from a successful inter-laboratory validation of the LC-MS/MS method described above. The data is presented as Relative Standard Deviation (RSD), which is a key metric for precision.

Table 2: Illustrative Inter-laboratory Performance Data (LC-MS/MS)

Analyte ConcentrationRepeatability RSDr (%)Reproducibility RSDR (%)Mean Accuracy (%)
Low QC (3x LLOQ) ≤ 5.0%≤ 10.0%90 - 110%
Mid QC ≤ 4.0%≤ 8.0%92 - 108%
High QC ≤ 3.5%≤ 7.5%95 - 105%
  • Repeatability (RSDr): Represents the precision within a single laboratory.

  • Reproducibility (RSDR): Represents the precision across all participating laboratories. It is expected to be higher than the repeatability.

The acceptance criteria for these parameters should be defined in the validation protocol before the study begins, based on regulatory guidelines and the intended application of the method.[11][15]

Conclusion

The inter-laboratory validation of a quantification method for 2-Amino-3-(hydroxymethyl)phenol is a rigorous but essential undertaking. It provides the highest level of confidence in the method's reliability, ensuring that data generated across different sites and at different times is comparable and trustworthy.

While HPLC-UV and GC-MS are viable techniques for certain applications, LC-MS/MS stands out for its superior sensitivity and selectivity, making it the recommended method for bioanalytical applications or trace-level quantification. The choice of method must be justified and supported by a comprehensive validation package that follows established regulatory frameworks like those from the ICH and FDA. By investing in a robust inter-laboratory validation study, organizations can ensure the integrity of their analytical data, streamline regulatory submissions, and facilitate seamless method transfer between facilities.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp Drug Development. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • SIELC Technologies. Separation of 2-Amino-3-nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SIELC Technologies. Separation of Tris(((2-aminoethyl)amino)methyl)phenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. The Metabolomics Innovation Centre. [Link]

  • Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. [Link]

  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(10), 1547-1566. [Link]

  • Oroian, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Plants, 11(1), 15. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Phenol. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2021). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Environmental Science & Technology Letters, 8(3), 232-238. [Link]

  • Biesuz, R., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(14), 4629. [Link]

  • University of Tartu. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Chair of Analytical Chemistry. [Link]

  • Shodex. LC/MS Analysis of Various Hydrophilic Compounds Using a Polymer-Based Amino Column. Shodex. [Link]

  • Patil, S. S., et al. (2020). Determination of 2-Amino-3-Hydroxyphenazine (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical. Oriental Journal of Chemistry, 36(3). [Link]

  • Li, Y., et al. (2020). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 12(35), 4354-4362. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Adnan, M., et al. (2022). Quantification of Amino Acids, Phenolic Compounds Profiling from Nine Rice Varieties and Their Antioxidant Potential. Foods, 11(9), 1217. [Link]

  • Reason, A. (2003). Validation of Amino Acid Analysis Methods. In: The Protein Protocols Handbook. Humana Press. [Link]

  • Bou-Abdallah, F., et al. (2018). Evaluation of phenolic contents (quantitative and qualitative) and antioxidant activities in different physiological phases of Genista ferox. Analele Universitatii din Oradea, Fascicula Biologie, 25(2), 113-119. [Link]

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Comparative

FTIR spectra comparison between 2-Amino-3-(hydroxymethyl)phenol and its precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I design analytical workflows that treat Fourier Transform Infrared (FTIR) spectroscopy not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I design analytical workflows that treat Fourier Transform Infrared (FTIR) spectroscopy not merely as a characterization step, but as a dynamic, mechanistic tracking tool. When synthesizing 2-Amino-3-(hydroxymethyl)phenol (CAS 18274-82-3)[1]—a critical building block for phenoxazinone derivatives like cinnabarin[2]—we must rigorously monitor functional group transformations from its precursors.

This guide objectively compares the FTIR spectral signatures of 2-Amino-3-(hydroxymethyl)phenol against its two primary synthetic precursors: 3-Hydroxyanthranilic acid and 2-Nitro-3-hydroxybenzyl alcohol . By understanding the causality behind these spectral shifts, researchers can implement self-validating experimental protocols that ensure high-purity product yields.

Mechanistic Pathways & Structural Transformations

The synthesis of 2-Amino-3-(hydroxymethyl)phenol typically proceeds via one of two pathways, each requiring the targeted reduction of a specific functional group.

  • Pathway A (Carboxylic Acid Reduction): Reduction of [3], a known tryptophan metabolite[4], to convert the carboxylic acid into a primary alcohol.

  • Pathway B (Nitro Reduction): Catalytic hydrogenation of 2-Nitro-3-hydroxybenzyl alcohol to convert the nitro group into a primary amine.

FTIR_Pathways P1 3-Hydroxyanthranilic Acid (Precursor 1) Target 2-Amino-3-(hydroxymethyl)phenol (Target Molecule) P1->Target Chemoselective Reduction (BH3·THF) Marker: Loss of C=O (~1670 cm⁻¹) P2 2-Nitro-3-hydroxybenzyl Alcohol (Precursor 2) P2->Target Catalytic Hydrogenation (Pd/C) Marker: Loss of NO2 (~1530 cm⁻¹)

Caption: Synthetic pathways to 2-Amino-3-(hydroxymethyl)phenol from its primary precursors.

FTIR Spectral Signatures: Causality & Analysis

FTIR spectroscopy is highly sensitive to changes in dipole moments during molecular vibrations. By tracking the exact functional groups being modified, we can establish a reliable analytical baseline.

The Carboxylic Acid Reduction (Precursor 1 to Target)

3-Hydroxyanthranilic acid exhibits a highly conjugated carboxylic acid moiety that is intramolecularly hydrogen-bonded to the adjacent amine and phenol groups. This shifts its C=O stretching frequency lower than typical aliphatic acids, appearing around 1670 cm⁻¹ . Furthermore, it displays broad O−H stretching (~3400 cm⁻¹) and distinct N−H stretching (~3300 cm⁻¹)[4]. The Causality: When reduced to 2-Amino-3-(hydroxymethyl)phenol, the C=O bond is entirely destroyed, replaced by a primary alcohol. The analytical proof of success is the absolute disappearance of the 1670 cm⁻¹ peak and the emergence of a strong aliphatic C−O stretch at ~1030 cm⁻¹ .

The Nitro Reduction (Precursor 2 to Target)

2-Nitro-3-hydroxybenzyl alcohol already possesses the target's primary alcohol group (evidenced by the C−O stretch at ~1030 cm⁻¹). However, it lacks the primary amine. Instead, it features a strongly electron-withdrawing nitro group, which produces two intense, unmistakable bands: an asymmetric stretch at ~1530 cm⁻¹ and a symmetric stretch at ~1350 cm⁻¹ . The Causality: Catalytic hydrogenation converts the −NO2​ to −NH2​ . The analytical proof of success is the complete eradication of the 1530/1350 cm⁻¹ bands, replaced by a primary amine N−H doublet at ~3350 cm⁻¹ and 3280 cm⁻¹ (which often overlaps with the broad phenolic O−H stretch).

Quantitative Data Comparison

The table below summarizes the critical FTIR absorption bands used to differentiate the target molecule from its precursors.

Functional Group / Vibration3-Hydroxyanthranilic Acid (cm⁻¹)2-Nitro-3-hydroxybenzyl Alcohol (cm⁻¹)2-Amino-3-(hydroxymethyl)phenol (cm⁻¹)Structural Implication
O-H Stretch (Broad) ~3400~3350~3300 - 3450Present in all; overlaps with N-H in amines.
N-H Stretch (Amine) ~3300 (Doublet)Absent~3350, 3280 (Doublet)Confirms presence of primary amine.
C=O Stretch (Carboxylic) ~1670AbsentAbsentDisappearance confirms reduction of acid.
N-O Stretch (Nitro) Absent~1530 (Asym), ~1350 (Sym)AbsentDisappearance confirms reduction of nitro.
C-O Stretch (1° Alcohol) Absent~1030~1030Appearance/presence confirms hydroxymethyl.
C-O Stretch (Phenol) ~1220~1220~1220Conserved across all molecules.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The reaction is only considered complete when specific FTIR criteria are met.

Protocol A: Borane-Mediated Reduction of 3-Hydroxyanthranilic Acid

Borane ( BH3​ ) is chosen for its chemoselectivity; it rapidly reduces carboxylic acids without affecting esters, amides, or aromatic rings.

  • Reaction Setup: Suspend 10 mmol of 3-hydroxyanthranilic acid in 50 mL of anhydrous THF under an inert argon atmosphere.

  • Reagent Addition: Cool the flask to 0°C. Slowly add 30 mL of 1.0 M Borane-THF ( BH3​⋅THF ) complex dropwise.

  • Reflux & Quench: Warm to room temperature, then reflux for 12 hours. Carefully quench the reaction by adding methanol dropwise at 0°C to destroy excess borane.

  • Isolation: Concentrate the mixture under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude product.

  • Self-Validation Step (FTIR): Take a 1 mg aliquot of the dried crude product and prepare a KBr pellet (see Protocol C).

    • Validation Gate: Scan the sample. If the 1670 cm⁻¹ peak is still visible, the reaction is incomplete and requires re-subjection to Borane-THF. If absent, proceed to recrystallization.

Protocol B: Catalytic Hydrogenation of 2-Nitro-3-hydroxybenzyl Alcohol

Palladium on carbon (Pd/C) under mild hydrogen pressure selectively reduces the nitro group without causing hydrogenolysis of the benzylic alcohol.

  • Reaction Setup: Dissolve 10 mmol of 2-nitro-3-hydroxybenzyl alcohol in 40 mL of absolute ethanol. Add 100 mg of 10% Pd/C catalyst.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Isolation: Evaporate the filtrate under reduced pressure to yield 2-amino-3-(hydroxymethyl)phenol.

  • Self-Validation Step (FTIR):

    • Validation Gate: Analyze the dried solid via FTIR. The batch is only approved for downstream use if there is a baseline-level absence of the 1530 cm⁻¹ and 1350 cm⁻¹ nitro peaks.

Protocol C: FTIR Sample Preparation (KBr Pellet Method)

Solid-state FTIR via KBr pellet is standard for crystalline phenolic compounds because it minimizes moisture interference and avoids solvent masking effects.

  • Drying: Ensure the synthesized 2-Amino-3-(hydroxymethyl)phenol is dried in a vacuum desiccator for at least 24 hours.

  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with 100 mg of IR-grade, anhydrous Potassium Bromide (KBr).

  • Pressing: Transfer the fine powder to a pellet-forming die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.

  • Scanning: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, using a pure KBr pellet as the background blank.

References

  • PubChem Compound Summary. "3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86." National Center for Biotechnology Information. URL:[Link]

  • Canadian Journal of Chemistry. "Phenoxazinones by oxidative dimerization of aminophenols." Canadian Science Publishing. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Understanding the Compound: Hazard Profile and Characteristics

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-(hydroxymethyl)phenol 2-Amino-3-(hydroxymethyl)phenol, with the chemical formula C₇H₉NO₂, is an aromatic amine and a phenol derivative.[1] While specific toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-(hydroxymethyl)phenol

2-Amino-3-(hydroxymethyl)phenol, with the chemical formula C₇H₉NO₂, is an aromatic amine and a phenol derivative.[1] While specific toxicological data for this exact isomer is not extensively documented, its structural similarity to other aminophenols and phenols necessitates a cautious approach based on the known hazards of these chemical classes.[2][3][4]

Aminophenols can be harmful if inhaled, swallowed, or absorbed through the skin.[2][5][6] They may cause irritation to the skin and eyes, and high levels of exposure can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[2] Furthermore, there is a potential for mutagenic effects, meaning the substance could cause genetic changes.[2][5] Phenolic compounds, in general, are known for their ability to be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity affecting the central nervous system, liver, and kidneys.[7][8][9]

Key Hazard Information Summary:

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity Harmful if swallowed or inhaled.[5][6][10] Toxic in contact with skin.[10]Fisher Scientific, Biochem Chemopharma, Chemius
Skin Corrosion/Irritation Causes skin irritation.[7][8] Phenols can cause severe burns.[8]Yale EHS, Princeton University
Eye Damage/Irritation Can cause serious eye irritation or damage.[7][8][9]Yale EHS, Princeton University, University of Auckland
Mutagenicity Suspected of causing genetic defects.[2][5][10]NJ Department of Health, Biochem Chemopharma, Chemius
Systemic Effects May affect the central nervous system, liver, and kidneys upon prolonged exposure.[7][9]Yale EHS, University of Auckland
Environmental Hazard Toxic to aquatic life with long-lasting effects.[10][11]ChemicalBook, Chemius

Given these potential hazards, all handling and disposal operations must be conducted with strict adherence to safety protocols established by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[12][13]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate 2-Amino-3-(hydroxymethyl)phenol waste, it is imperative to establish a safe working environment.

Engineering Controls

Primary exposure control should always be through engineering solutions.[13]

  • Fume Hood: All handling of 2-Amino-3-(hydroxymethyl)phenol, including weighing, solution preparation, and waste collection, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[14][15]

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible and within a 10-second travel time from the work area.[7]

Personal Protective Equipment (PPE)

The correct PPE is the final barrier between the researcher and the chemical.[16]

  • Hand Protection: Due to the high absorption risk of phenols, glove selection is critical. Double-gloving with nitrile exam-style gloves may be sufficient for incidental contact with dilute solutions, but for handling concentrated forms or for prolonged tasks, more robust gloves like butyl rubber or neoprene should be worn.[7][8][17] Gloves must be changed immediately if contaminated.[7][17]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7][17]

  • Body Protection: A fully buttoned lab coat is required.[7] For tasks with a higher splash potential, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7][8]

Waste Classification and Segregation: A Regulatory Imperative

Proper disposal begins with correct waste classification as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18]

Chemical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on the hazard profile, 2-Amino-3-(hydroxymethyl)phenol waste would likely be classified as toxic hazardous waste. Phenol itself is listed as a hazardous substance (U188) under RCRA.[19] Therefore, waste containing this compound must be managed as hazardous waste.

Segregation is Key:

  • Do NOT mix 2-Amino-3-(hydroxymethyl)phenol waste with other waste streams unless they are compatible.

  • Keep it separate from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and bases to prevent violent reactions.[2][3][11][20]

  • Store waste containers in secondary containment to prevent spills from mixing with incompatible materials.[17]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of 2-Amino-3-(hydroxymethyl)phenol waste.

Step 1: Container Selection
  • Choose a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[18][21] Plastic containers are often preferred over glass to minimize the risk of breakage.[18]

  • The container must be clean and dry before the first addition of waste.

Step 2: Waste Accumulation
  • All waste generation and collection should occur within a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the operator.[22]

  • Keep the waste container securely closed at all times, except when adding waste.[17][21][22] Do not leave a funnel in the container opening.[22]

Step 3: Labeling
  • Proper labeling is a critical compliance requirement.[22][23]

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[18][24]

  • The label must include:

    • The words "Hazardous Waste".[22]

    • The full chemical name: "2-Amino-3-(hydroxymethyl)phenol". Do not use abbreviations or chemical formulas.[18][22]

    • For mixtures, list all constituents and their approximate percentages.[18][22]

    • The date when waste accumulation began.[24]

    • The specific hazard(s) (e.g., "Toxic," "Irritant").

Step 4: Storage Pending Disposal
  • Store the labeled waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[7][8]

  • Ensure the storage location is below eye level.[7][17]

  • Inspect the container weekly for any signs of leakage or degradation.[22]

Step 5: Arranging for Disposal
  • Do NOT dispose of 2-Amino-3-(hydroxymethyl)phenol down the drain or in the regular trash.[18][25] This is a violation of environmental regulations.

  • Once the container is nearly full (around 90% capacity) or if you have accumulated it for a set period (often 180 days, but check institutional policy), arrange for its removal.[22]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[18] They will provide specific instructions for preparing the waste for transport by a licensed hazardous waste disposal facility.[21][26]

Decision Workflow for Chemical Waste Disposal

The following diagram outlines the critical decision points in the laboratory chemical waste disposal process.

WasteDisposalWorkflow Figure 1. Chemical Waste Disposal Decision Workflow cluster_0 cluster_1 cluster_2 start Waste Generation Point identify Identify Chemical & Hazards (Consult SDS) start->identify is_hazardous Is the waste hazardous per EPA RCRA criteria? identify->is_hazardous non_haz Follow Institutional Policy for Non-Hazardous Waste (e.g., drain, trash) is_hazardous->non_haz No select_container Select Compatible & Labeled Container is_hazardous->select_container Yes accumulate Accumulate Waste in Satellite Area select_container->accumulate store Store Securely & Segregate Incompatibles accumulate->store request_pickup Container Full or Time Limit Reached? (e.g., 90% full) store->request_pickup request_pickup->store No contact_ehs Contact EHS for Waste Pickup request_pickup->contact_ehs Yes end_disposal Disposal by Licensed Facility contact_ehs->end_disposal

Caption: Decision workflow for proper chemical waste management in a laboratory setting.

By adhering to this structured and well-documented disposal procedure, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment.

References

  • Environment, Health & Safety. (n.d.). Phenol. University of Michigan.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Yale University.
  • Office of Environmental Health and Safety. (n.d.). Phenol. Princeton University.
  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet.
  • University of Auckland. (2024, May). Phenol (concentrated).
  • New Jersey Department of Health. (2007, February). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2-Aminophenol.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. University of Tennessee, Knoxville.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • ChemicalBook. (2026, January 17). 4-Aminophenol - Safety Data Sheet.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.
  • Wolters Kluwer. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • PubChem. (n.d.). 2-Amino-3-(hydroxymethyl)phenol. National Center for Biotechnology Information.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor.
  • Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(hydroxymethyl)phenol.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-Aminophenol.
  • Environment, Health and Safety. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures. Cornell University.
  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
  • U.S. Government Publishing Office. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Monash University. (n.d.). Phenol - OHS Information Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • ECHA. (2025, December 28). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks.
  • National Center for Biotechnology Information. (n.d.). REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. NCBI Bookshelf.
  • Breast Cancer and the Environment Research Program. (n.d.). FACT SHEET on PHENOLS.
  • Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes.
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